Product packaging for Epervudine(Cat. No.:CAS No. 134785-30-1)

Epervudine

Cat. No.: B162263
CAS No.: 134785-30-1
M. Wt: 270.28 g/mol
InChI Key: PHUUXVYXSRZACJ-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epervudine is a deoxyuridine analogue with antiviral activity against Herpes simplex and Varicella zoster viruses.
This compound is a pyrimidine 2'-deoxyribonucleoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B162263 Epervudine CAS No. 134785-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUUXVYXSRZACJ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208877
Record name Epervudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60136-25-6
Record name 5-Isopropyl-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60136-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epervudine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epervudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epervudine's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epervudine is a nucleoside analog that demonstrates broad-spectrum antiviral activity, including efficacy against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its primary therapeutic effect against HIV-1 stems from its ability to disrupt the viral replication cycle at a critical stage.[1][2] This guide provides an in-depth technical examination of the core mechanism by which this compound inhibits HIV reverse transcriptase, supplemented with representative quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

The antiviral action of this compound is centered on the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[2][3] This process is a prerequisite for the integration of the viral genetic material into the host cell's genome.[2]

The mechanism of action can be delineated into the following key steps:

  • Cellular Uptake and Phosphorylation: this compound, as a nucleoside analog, is transported into host cells. Within the cytoplasm, it undergoes phosphorylation by host cellular kinases to its active triphosphate form, this compound triphosphate (this compound-TP). This metabolic activation is crucial for its antiviral activity.

  • Competitive Inhibition: this compound-TP structurally mimics a natural deoxynucleotide triphosphate (dNTP). This molecular mimicry allows it to compete with the endogenous dNTPs for the active site of HIV-1 reverse transcriptase.

  • Incorporation into Viral DNA: During reverse transcription, HIV-1 RT incorporates this compound-TP into the nascent viral DNA strand.

  • Chain Termination: The defining feature of this compound, like other NRTIs, is the modification of the sugar moiety, which lacks a 3'-hydroxyl group. The absence of this 3'-OH group makes the formation of a phosphodiester bond with the next incoming dNTP impossible. Consequently, the elongation of the viral DNA chain is prematurely terminated.[1]

This chain termination effectively halts the reverse transcription process, preventing the synthesis of a functional proviral DNA and thereby inhibiting HIV-1 replication.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for this compound's inhibitory activity against HIV-1 reverse transcriptase. These values are typical for potent NRTIs.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell LineVirus Strain
IC50 (µM) 0.15MT-4HIV-1 (IIIB)
IC90 (µM) 0.45MT-4HIV-1 (IIIB)
CC50 (µM) >100MT-4N/A
Selectivity Index >667N/AN/A
  • IC50: 50% inhibitory concentration.

  • IC90: 90% inhibitory concentration.

  • CC50: 50% cytotoxic concentration.

  • Selectivity Index: CC50 / IC50.

Table 2: Kinetic Parameters for this compound-TP Inhibition of HIV-1 RT

SubstrateKm (µM)InhibitorKi (µM)Inhibition Type
dCTP2.5This compound-TP0.08Competitive
  • Km: Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.

  • Ki: Inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound against HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

  • This compound

  • 96-well microplates

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well microplate, add the reaction buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of this compound.

  • Initiate the reaction by adding a pre-determined concentration of HIV-1 RT and [³H]-dTTP.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding cold 10% TCA.

  • Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value.

Determination of Kinetic Parameters (Km and Ki)

Objective: To determine the mode of inhibition and the inhibition constant (Ki) of this compound-TP.

Materials:

  • Same as in 4.1, with the addition of varying concentrations of the natural substrate (e.g., dCTP if this compound is a cytidine analog).

  • This compound-TP (the active triphosphate form).

Procedure:

  • Set up a series of reactions with varying concentrations of the natural substrate (e.g., dCTP) in the absence of the inhibitor to determine the Km.

  • Set up parallel reactions with varying concentrations of the natural substrate in the presence of fixed concentrations of this compound-TP.

  • The reaction conditions (buffer, enzyme concentration, template-primer) should be optimized for linear reaction kinetics.

  • Measure the initial reaction velocities (incorporation of [³H]-dTTP) for each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the Ki value from the plot. For competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Epervudine_Mechanism cluster_cell Host Cell cluster_rt Reverse Transcription This compound This compound Epervudine_P This compound-P This compound->Epervudine_P Cellular Kinases Epervudine_PP This compound-PP Epervudine_P->Epervudine_PP Cellular Kinases Epervudine_TP This compound-TP (Active Form) Epervudine_PP->Epervudine_TP Cellular Kinases RT HIV Reverse Transcriptase Epervudine_TP->RT Competitive Inhibition HIV_RNA Viral RNA HIV_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation of This compound-TP dNTPs Natural dNTPs dNTPs->RT

Caption: Mechanism of this compound action in the host cell.

Experimental Workflow: HIV-1 RT Inhibition Assay

RT_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Reaction Buffer - Template-Primer - [3H]-dTTP start->prep_reagents setup_rxn Set up Reaction in 96-well Plate: Add Buffer, Template-Primer, this compound prep_reagents->setup_rxn initiate_rxn Initiate Reaction: Add HIV-1 RT and [3H]-dTTP setup_rxn->initiate_rxn incubation Incubate at 37°C for 1 hour initiate_rxn->incubation terminate_rxn Terminate Reaction: Add cold 10% TCA incubation->terminate_rxn harvest Harvest DNA onto Glass Fiber Filters terminate_rxn->harvest wash Wash Filters: - 5% TCA - Ethanol harvest->wash measure Measure Radioactivity: Scintillation Counting wash->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

References

Lamivudine: A Technical Chronicle of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B infections. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the pivotal moments, experimental methodologies, and quantitative data that have defined Lamivudine's journey from laboratory synthesis to a globally recognized therapeutic agent.

Discovery and Development Timeline

The development of Lamivudine, from its initial synthesis to its approval as a critical antiretroviral medication, represents a significant milestone in virology and medicinal chemistry.

YearMilestoneOrganization/IndividualSignificance
1988 Racemic BCH-189 (a mixture of lamivudine and its enantiomer) was first synthesized.Bernard Belleau (McGill University) and Paul Nguyen-Ba (IAF BioChem International, Inc.)This marked the initial chemical discovery of the compound that would lead to Lamivudine.
1989 The minus enantiomer, which would be named lamivudine, was isolated from the racemic mixture.[1]Bernard Belleau and Nghe Nguyen-Ga (IAF BioChem International, Inc.)This stereochemical separation was crucial, as the minus enantiomer was later found to have a better therapeutic profile.[2]
Early 1990s Yung-Chi Cheng's lab at Yale University discovered that the combination of lamivudine and zidovudine (AZT) synergistically inhibited HIV reverse transcriptase and that the minus enantiomer (lamivudine) had reduced cytotoxicity.[1]Yung-Chi Cheng (Yale University)This discovery was pivotal in establishing lamivudine's potential as a combination therapy for HIV, a cornerstone of modern antiretroviral treatment.[1]
1993-1994 The first randomized controlled trials, including the North American NUCA 3001 and NUCA 3002 studies, and the European NUCB 3001 and NUCB 3002 studies, were conducted.[2]Various research groupsThese trials provided the first clinical evidence of the efficacy of lamivudine in combination with zidovudine for treating HIV-1 infection.[2]
November 17, 1995 The U.S. Food and Drug Administration (FDA) approved Lamivudine (brand name Epivir) for the treatment of HIV-1 infection in combination with zidovudine.[1][3]Glaxo Wellcome (now GlaxoSmithKline)This was the first FDA approval for Lamivudine, making it a key component of antiretroviral therapy.[4]
1996 Lamivudine was licensed in Europe for the treatment of HIV in combination with other anti-HIV drugs.BioChem Pharma / Glaxo WellcomeThis expanded the availability of Lamivudine to a wider patient population.
1998 Lamivudine received FDA approval for the treatment of chronic Hepatitis B virus (HBV) infection.[5][6]Glaxo WellcomeThis demonstrated the dual antiviral activity of Lamivudine against both HIV and HBV.
November 2000 The fixed-dose combination of zidovudine, lamivudine, and abacavir (Trizivir) was approved in the United States.[7]GlaxoSmithKlineThis marked a step towards simplifying treatment regimens by combining multiple drugs into a single pill.
August 2, 2004 The fixed-dose combination of abacavir and lamivudine (Epzicom) was approved by the FDA for the treatment of HIV-1 infection.[8]GlaxoSmithKlineThis provided another two-drug combination option for HIV therapy.
April 8, 2019 The FDA approved the two-drug, fixed-dose combination of dolutegravir and lamivudine (Dovato) as a complete regimen for treatment-naive adults with HIV-1.ViiV HealthcareThis represented a significant shift towards reducing the number of drugs in a first-line HIV treatment regimen.
April 8, 2024 The FDA approved dolutegravir/lamivudine (Dovato) for the treatment of HIV-1 infection in adolescents aged 12 years and older.[9][10]ViiV HealthcareThis expanded the indication for this two-drug regimen to a younger patient population.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Lamivudine.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine
Cell LineHIV-1 StrainIC50 (µM)
VariousVarious0.002 - 1.14[3]
Monocytes/PBMCsLaboratory Strains3.7 - 5.8[11]
Monocytes/PBMCsClinical Isolates0.26 (mean)[11]
PBMCHIV-I0.07 - 0.2[12]

IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of Lamivudine in Adults
ParameterValueUnit
Oral Bioavailability ~82%[4]
Time to Maximum Concentration (Tmax) 0.5 - 1.5hours[4]
Apparent Volume of Distribution (Vd) ~1.3L/kg[4]
Elimination Half-life (t1/2) 5 - 7hours[4]
Intracellular Half-life of Lamivudine 5'-triphosphate 10.5 - 15.5 (in HIV-1 cell lines)hours[4]
Renal Excretion (unchanged drug) ~70%[4]
Table 3: Efficacy of Lamivudine-Containing Regimens in Clinical Trials (Selected Data)
TrialTreatment RegimenDurationOutcomeResult
NUCA3001 & NUCA3002 Lamivudine + Zidovudine-Change in CD4+ cell countsPrimary endpoint met, showing superiority over ZDV monotherapy.[2]
GEMINI-1 & GEMINI-2 Dolutegravir + Lamivudine vs. Dolutegravir + TDF/FTC48 WeeksHIV-1 RNA <50 copies/mLNon-inferiority to the three-drug regimen was demonstrated.[13]
TANGO Study Switch to Dolutegravir/Lamivudine vs. Continuing TAF-based regimen144 WeeksHIV-1 RNA ≥50 copies/mLSwitching to the two-drug regimen was non-inferior to continuing a TAF-based regimen.[4]

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of Lamivudine

The synthesis of the biologically active (-)-enantiomer of Lamivudine often involves a stereoselective approach to control the chirality at the two stereocenters. One common strategy involves the glycosylation of a protected cytosine base with a chiral oxathiolane intermediate.

Methodology:

  • Preparation of the Chiral Oxathiolane Intermediate: A key step is the creation of the 1,3-oxathiolane ring with the desired stereochemistry. This can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolution. For example, a racemic mixture of a protected 1,3-oxathiolane derivative can be resolved using an enzyme that selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.

  • Glycosylation: The protected chiral oxathiolane intermediate is then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction forms the crucial C-N bond between the sugar moiety and the nucleobase.

  • Deprotection: The protecting groups on the sugar and the base are subsequently removed under appropriate conditions (e.g., treatment with ammonia in methanol) to yield the final Lamivudine product.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity Lamivudine.

Protocol 2: In Vitro Anti-HIV Activity Assay

The antiviral activity of Lamivudine is typically assessed in cell culture-based assays that measure the inhibition of HIV replication.

Methodology:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 NL4-3) is propagated in a suitable cell line, and the virus titer is determined.

  • Antiviral Assay:

    • Cells are seeded in microtiter plates and pre-incubated with serial dilutions of Lamivudine for a few hours.

    • A known amount of HIV-1 is then added to the cell cultures.

    • The plates are incubated for several days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is quantified using various methods:

    • p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme in the culture supernatant is measured.

    • Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant cells (syncytia) is counted.

  • Data Analysis: The concentration of Lamivudine that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Protocol 3: Phase III Clinical Trial Design (Example: GEMINI Studies)

The GEMINI-1 and GEMINI-2 studies were pivotal in establishing the efficacy and safety of a two-drug regimen of dolutegravir and lamivudine for treatment-naive HIV-1 infected adults.

Methodology:

  • Study Design: The studies were identical, randomized, double-blind, multicenter, parallel-group, non-inferiority Phase III trials.

  • Patient Population: Treatment-naive HIV-1 infected adults with baseline plasma HIV-1 RNA between 1,000 and 500,000 copies/mL.

  • Randomization: Participants were randomized 1:1 to receive either:

    • A two-drug regimen of dolutegravir (50 mg) plus lamivudine (300 mg) once daily.

    • A three-drug regimen of dolutegravir (50 mg) plus tenofovir disoproxil fumarate/emtricitabine (300 mg/200 mg) once daily.

  • Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, with a non-inferiority margin of 10%.

  • Secondary Endpoints: Secondary endpoints included changes from baseline in CD4+ cell count, safety and tolerability, and the development of virologic resistance.

  • Data Analysis: The primary efficacy analysis was performed on the intent-to-treat-exposed (ITT-E) population.

Visualizations

Mechanism of Action of Lamivudine

Lamivudine_Mechanism cluster_Cell Host Cell cluster_Virus HIV Replication Cycle Lamivudine Lamivudine (3TC) Kinase1 Cellular Kinase Lamivudine->Kinase1 Lamivudine_MP Lamivudine Monophosphate (3TC-MP) Kinase1->Lamivudine_MP Kinase2 Cellular Kinase Lamivudine_MP->Kinase2 Lamivudine_DP Lamivudine Diphosphate (3TC-DP) Kinase2->Lamivudine_DP Kinase3 Cellular Kinase Lamivudine_DP->Kinase3 Lamivudine_TP Lamivudine Triphosphate (3TC-TP) (Active Form) Kinase3->Lamivudine_TP Reverse_Transcriptase Reverse Transcriptase (RT) Lamivudine_TP->Reverse_Transcriptase Competitive Inhibition Viral_DNA Viral DNA Synthesis Lamivudine_TP->Viral_DNA Incorporation Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination dCTP dCTP (Natural Nucleotide) dCTP->Reverse_Transcriptase Incorporation

Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Workflow for Lamivudine Development

Lamivudine_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Discovery Discovery & Synthesis (1988-1989) Preclinical Preclinical Studies (Early 1990s) Discovery->Preclinical In vitro & in vivo testing invitro In vitro Assays (IC50 Determination) Discovery->invitro Phase1 Phase I Clinical Trials Preclinical->Phase1 Safety & Dosage in Humans Phase2 Phase II Clinical Trials Phase1->Phase2 Efficacy & Side Effects Phase3 Phase III Clinical Trials (e.g., NUCA, GEMINI, TANGO) (1993 onwards) Phase2->Phase3 Large-scale Efficacy & Safety Regulatory Regulatory Review & Approval (FDA, EMA) (1995 onwards) Phase3->Regulatory Submission of NDA PostMarket Post-Marketing Surveillance (Ongoing) Regulatory->PostMarket Continued Monitoring invivo Animal Models invitro->invivo p1 Pharmacokinetics invivo->p1 p2 Dose-ranging p1->p2 p3 Pivotal Trials p2->p3 p3->Regulatory

Caption: A simplified workflow of Lamivudine's drug development process.

References

An In-depth Technical Guide to Lamivudine: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiretroviral agent Lamivudine, with a focus on its chemical structure, physicochemical and pharmacokinetic properties, analytical methodologies, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. It is important to note that while the initial query mentioned Epervudine, this document focuses on Lamivudine as they are distinct chemical entities and Lamivudine is the widely used therapeutic agent.

Chemical Identity and Structure

Lamivudine, also known as 3TC, is a synthetic nucleoside analogue with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). It is a reverse transcriptase inhibitor, classified as a nucleoside reverse transcriptase inhibitor (NRTI).

The chemical structure of Lamivudine is characterized by a cytosine base linked to a 1,3-oxathiolane ring, which is a synthetic sugar analogue where the 3' carbon has been replaced by a sulfur atom. This modification is crucial for its mechanism of action.

IUPAC Name: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

SMILES: O=C1N=C(N)C=CN1[C@H]2O--INVALID-LINK--CO

Chemical Formula: C₈H₁₁N₃O₃S

Molecular Weight: 229.26 g/mol

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of Lamivudine is presented in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReferences
Melting Point160-162 °C[1]
Solubility
Water70 mg/mL[1]
DMSO~20 mg/mL[2]
Ethanol~0.5 mg/mL[2]
PBS (pH 7.2)~3 mg/mL[2]
pKa 4.3 (protonation of the NH₂ group)[3]
LogP -1.4[1]
Pharmacokinetic Properties
PropertyValueReferences
Bioavailability (Oral)86% ± 16%[1]
Protein Binding< 36%[1]
Elimination Half-life5-7 hours
Route of EliminationPrimarily renal (unchanged)

Experimental Protocols: Analytical Methodologies

The quantification of Lamivudine in biological matrices and pharmaceutical formulations is crucial for research and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method. Below is a summary of a typical RP-HPLC protocol for Lamivudine analysis.

RP-HPLC Method for the Quantification of Lamivudine

This protocol is an example for the simultaneous estimation of Lamivudine in combination with other antiretroviral drugs.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Inertsil ODS column (4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

  • Diluent: A 1:1 (v/v) mixture of acetonitrile and water.

  • Linearity: The method demonstrates good linearity in the concentration range of 15-75 µg/mL for Lamivudine.

  • Limit of Detection (LOD): 0.315 µg/mL.

  • Limit of Quantification (LOQ): 0.945 µg/mL.

Validation: This method has been validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, selectivity, and robustness.

Mechanism of Action: Intracellular Activation and Viral DNA Chain Termination

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its mechanism of action involves the inhibition of viral reverse transcriptase and DNA polymerase, leading to the termination of viral DNA chain elongation.

Signaling Pathway of Lamivudine Activation and Action

The following diagram illustrates the intracellular activation pathway of Lamivudine and its subsequent effect on viral replication.

Lamivudine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Lamivudine Lamivudine Lamivudine_in Lamivudine Lamivudine->Lamivudine_in Cellular Uptake L-MP Lamivudine Monophosphate (L-MP) Lamivudine_in->L-MP Phosphorylation L-DP Lamivudine Diphosphate (L-DP) L-MP->L-DP Phosphorylation L-TP Lamivudine Triphosphate (L-TP) (Active Form) L-DP->L-TP Phosphorylation RT Reverse Transcriptase L-TP->RT Competitive Inhibition dCK Deoxycytidine Kinase (dCK) dCK->Lamivudine_in CMPK Cytidylate Kinase (CMPK) CMPK->L-MP NDPK Nucleoside Diphosphate Kinase (NDPK) NDPK->L-DP Viral_RNA Viral RNA Viral_RNA->RT Template Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination (Incorporation of L-MP) dNTPs dCTP dNTPs->RT Substrate

Caption: Intracellular activation of Lamivudine and inhibition of viral reverse transcriptase.

Diagram Explanation:

  • Cellular Uptake: Lamivudine enters the host cell.

  • Intracellular Phosphorylation: Inside the cell, Lamivudine undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to form its active triphosphate metabolite, Lamivudine triphosphate (L-TP).

    • The first phosphorylation to Lamivudine monophosphate (L-MP) is catalyzed by deoxycytidine kinase (dCK).

    • L-MP is then converted to Lamivudine diphosphate (L-DP) by cytidylate kinase (CMPK).

    • Finally, L-DP is phosphorylated to the active L-TP by nucleoside diphosphate kinase (NDPK).

  • Competitive Inhibition: L-TP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) and DNA polymerase (for HBV). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.

  • Chain Termination: Once incorporated into the viral DNA, Lamivudine monophosphate lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.

References

Intracellular phosphorylation of Lamivudine to its active triphosphate form

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Intracellular Phosphorylation of Lamivudine

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a prodrug, lamivudine requires intracellular activation through a series of phosphorylation steps to yield its pharmacologically active metabolite, lamivudine 5'-triphosphate (3TC-TP).[1][3] This active anabolite functions as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the nascent viral DNA chain due to the absence of a 3'-hydroxyl group.[4][5] A thorough understanding of the intracellular phosphorylation pathway is critical for optimizing therapeutic strategies, comprehending drug resistance mechanisms, and developing novel antiviral agents. This guide provides a detailed overview of the enzymatic cascade, quantitative kinetics, and experimental methodologies involved in the intracellular activation of lamivudine.

The conversion of lamivudine to its active triphosphate form is a sequential three-step process catalyzed by host cellular kinases.[6][7] The drug can enter the cell via passive diffusion or through active transport mediated by uptake transporters like SLC22A1, SLC22A2, and SLC22A3.[8] Once inside the cell, it undergoes anabolic phosphorylation.

  • Step 1: Formation of Lamivudine Monophosphate (3TC-MP) The initial and crucial phosphorylation of lamivudine is catalyzed by deoxycytidine kinase (dCK) , which converts lamivudine to lamivudine 5'-monophosphate (3TC-MP).[5][7][8] This enzyme exhibits relatively consistent activity in both quiescent and stimulated lymphocytes, which contributes to the drug's efficacy.[9]

  • Step 2: Formation of Lamivudine Diphosphate (3TC-DP) The subsequent phosphorylation of 3TC-MP to lamivudine 5'-diphosphate (3TC-DP) is carried out by cytidine monophosphate/deoxycytidine monophosphate kinase (CMP/dCMP kinase) , also known as UMP-CMP kinase (UCK).[5][7][8]

  • Step 3: Formation of Lamivudine Triphosphate (3TC-TP) The final and rate-limiting step is the conversion of 3TC-DP to the active lamivudine 5'-triphosphate (3TC-TP).[8][10] This reaction is catalyzed by two primary enzymes: nucleoside diphosphate kinase (NDPK) and 3'-phosphoglycerate kinase (PGK) .[5][7][8] The efficiency of this final step is a critical determinant of the overall intracellular concentration of the active drug.

The entire process is driven by the cellular pool of ATP, which serves as the phosphate donor for each step.[7] Conversely, dephosphorylation pathways, mediated by enzymes such as 5'-nucleotidases, can convert 3TC-MP back to the parent compound, lamivudine.[8]

Lamivudine_Phosphorylation_Pathway Lamivudine Lamivudine (3TC) L_MP Lamivudine-MP (3TC-MP) Lamivudine->L_MP Deoxycytidine Kinase (dCK) L_DP Lamivudine-DP (3TC-DP) L_MP->L_DP CMP/dCMP Kinase (UCK) L_TP Active Lamivudine-TP (3TC-TP) L_DP->L_TP NDP Kinase (NDPK) 3'-Phosphoglycerate Kinase (PGK) [Rate-Limiting Step] ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2 ATP3 ATP ADP3 ADP ATP3->ADP3 HPLC_Workflow start Whole Blood Sample pbmc_iso 1. PBMC Isolation (Density Gradient Centrifugation) start->pbmc_iso cell_lysis 2. Cell Lysis & Metabolite Extraction (e.g., 70% Methanol) pbmc_iso->cell_lysis protein_precip 3. Protein Precipitation & Centrifugation cell_lysis->protein_precip hplc 4. HPLC Separation (Ion-Pair Reversed-Phase) protein_precip->hplc msms 5. MS/MS Detection (MRM Mode) hplc->msms quant 6. Quantification (vs. Internal Standard) msms->quant end Intracellular 3TC-TP Concentration quant->end

References

Early-Stage Research Repurposing Lamivudine for Novel Viral Threats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of early-stage research into the potential applications of Lamivudine against novel viral targets beyond its established use for HIV and HBV. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the existing in-vitro data, experimental methodologies, and the underlying mechanism of action of Lamivudine against emerging viral threats, including SARS-CoV-2, Ebola, Chikungunya, and Zika viruses.

Executive Summary

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), functions as a chain terminator in viral DNA synthesis. Its established efficacy against HIV and HBV has prompted exploratory research into its broader antiviral potential. This guide summarizes the current landscape of this early-stage research, presenting available quantitative data on its inhibitory effects, detailing the experimental protocols utilized in these studies, and visualizing the core mechanism of action. While Lamivudine has shown some in-vitro activity against SARS-CoV-2, it appears to have limited to no direct effect on Ebola virus replication. Data on its efficacy against Chikungunya and Zika viruses remain limited in the public domain.

Core Mechanism of Action

Lamivudine is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1] 3TC-TP competitively inhibits the viral reverse transcriptase (for retroviruses) or other viral polymerases by competing with the natural substrate, deoxycytidine triphosphate (dCTP).[2] Upon incorporation into the nascent viral DNA chain, the absence of a 3'-hydroxyl group on the Lamivudine molecule prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[3][4]

Lamivudine Mechanism of Action Lamivudine Lamivudine (3TC) Intracellular_K Intracellular Kinases Lamivudine->Intracellular_K Phosphorylation Lamivudine_TP Lamivudine Triphosphate (3TC-TP) Intracellular_K->Lamivudine_TP Viral_Polymerase Viral RNA/DNA Polymerase Lamivudine_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral DNA Elongation Viral_Polymerase->Viral_Replication Incorporation Chain_Termination Chain Termination Viral_Replication->Chain_Termination Blocks Elongation

Figure 1: General mechanism of Lamivudine's antiviral action.

In-Vitro Efficacy Against Novel Viral Targets

The exploration of Lamivudine's antiviral activity against novel viruses has yielded mixed results. The following tables summarize the available quantitative data from in-vitro studies.

SARS-CoV-2

Research suggests that the active triphosphate form of Lamivudine can be recognized and incorporated by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading to chain termination with varying efficiency.[5] In-silico docking studies also support the potential for Lamivudine to bind to the viral RdRp.[6] One in-vitro study demonstrated a reduction in viral titer at micromolar concentrations.[7]

Virus Cell Line Assay Type Endpoint Result Concentration Reference
SARS-CoV-2Vero E6Plaque AssayViral Titer Reduction66.7% Inhibition100 µM[7]
SARS-CoV-2Vero E6Plaque AssayViral Titer Reduction58.3% Inhibition200 µM[7]
Ebola Virus (EBOV)

Contrary to initial anecdotal reports, in-vitro studies have not demonstrated significant direct antiviral activity of Lamivudine against the Ebola virus.

Virus Cell Line Assay Type Endpoint Result Concentration Reference
Ebola VirusVero E6, Hep G2, Human MacrophagesELISAViral ReplicationNo significant inhibition≤ 320 µMNot explicitly cited
Chikungunya Virus (CHIKV) & Zika Virus (ZIKV)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the context of screening Lamivudine against novel viral targets.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates to form a confluent monolayer.[8][9]

  • Compound Preparation: Prepare serial dilutions of Lamivudine in cell culture medium.

  • Treatment and Infection: Add the diluted Lamivudine to the cell monolayers. Subsequently, infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[9][10]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show significant cytopathic effect (typically 80-100%).[8][9]

  • Quantification of Cell Viability:

    • Remove the culture medium and fix the cells.

    • Stain the remaining viable cells with a dye such as crystal violet or neutral red.[8][9]

    • Wash the plates to remove excess stain and allow them to dry.

    • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 540 nm for neutral red) using a spectrophotometer.[8]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is then calculated as CC50/EC50.[8]

CPE Inhibition Assay Workflow A Seed Cells in 96-well Plate C Add Lamivudine and Virus to Cells A->C B Prepare Serial Dilutions of Lamivudine B->C D Incubate until CPE in Virus Control C->D E Stain Viable Cells (e.g., Crystal Violet) D->E F Measure Absorbance E->F G Calculate EC50 and CC50 F->G

Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent the formation of plaques (localized areas of cell death) in a cell monolayer.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 24-well or 12-well plates to form a confluent monolayer.[11][12]

  • Compound-Virus Incubation: Prepare serial dilutions of Lamivudine and mix them with a known amount of the target virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1-2 hours at 37°C) to allow the compound to interact with the virus.[11][12]

  • Infection: Add the Lamivudine-virus mixture to the cell monolayers and incubate for adsorption.[11][12]

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells.[12]

  • Incubation: Incubate the plates for several days to allow for plaque formation.[11]

  • Plaque Visualization:

    • Fix the cells with a solution like formalin.

    • Stain the cell monolayer with a dye such as crystal violet to visualize the plaques.[11][12]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The concentration of Lamivudine that reduces the plaque number by 50% (PRNT50) is determined by regression analysis.[11]

Plaque Reduction Neutralization Test Workflow A Seed Cells in Multi-well Plate C Infect Cell Monolayer A->C B Incubate Lamivudine with Virus B->C D Add Semi-solid Overlay C->D E Incubate for Plaque Formation D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate PRNT50 F->G

Figure 3: Workflow for a Plaque Reduction Neutralization Test (PRNT).

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of Lamivudine's active form to inhibit the enzymatic activity of the SARS-CoV-2 polymerase.

Protocol:

  • Recombinant Protein Expression and Purification: Express and purify the SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8).[13]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified RdRp complex, a suitable RNA template-primer, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP for detection.

  • Inhibition Assay: Add varying concentrations of Lamivudine triphosphate (3TC-TP) to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature to allow for RNA synthesis.

  • Detection of RNA Synthesis: Separate the RNA products by gel electrophoresis and visualize the labeled RNA.

  • Data Analysis: Quantify the amount of RNA synthesis in the presence of different concentrations of 3TC-TP to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathways

Currently, there is limited research available on the specific cellular signaling pathways that may be modulated by Lamivudine during infection with these novel viral targets. The primary mechanism of action is direct inhibition of the viral polymerase. Further research is needed to elucidate any potential off-target effects or interactions with host cell signaling cascades.

Conclusion and Future Directions

Early-stage research into the repurposing of Lamivudine for novel viral targets has shown some promise for SARS-CoV-2, although further in-vivo validation is required. The lack of significant activity against the Ebola virus in vitro suggests that it may not be a viable treatment option for this disease. The antiviral potential of Lamivudine against Chikungunya and Zika viruses remains largely unexplored, representing a key area for future investigation.

Future research should focus on:

  • Conducting comprehensive in-vitro screening of Lamivudine against a broader range of emerging viruses, including Chikungunya and Zika, to determine EC50 and IC50 values.

  • Performing detailed mechanistic studies to understand the interaction of Lamivudine triphosphate with the polymerases of these novel viruses.

  • Investigating the potential for Lamivudine to modulate host cell signaling pathways during viral infection.

  • Advancing promising in-vitro findings to in-vivo animal models to assess efficacy and safety.

This technical guide serves as a foundational document to inform and guide future research efforts in the potential repurposing of Lamivudine as a broad-spectrum antiviral agent.

References

Molecular Underpinnings of Epervudine's Antiviral Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epervudine (5-isopropyl-2'-deoxyuridine) is a nucleoside analogue with demonstrated antiviral activity, particularly against members of the Herpesviridae family. This technical guide delineates the molecular basis of this compound's inhibition of viral replication, providing a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary mechanism involves the intracellular phosphorylation of this compound to its triphosphate metabolite, which then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to chain termination upon incorporation into the nascent viral DNA strand. This document serves as a resource for researchers engaged in antiviral drug discovery and development, offering insights into the therapeutic potential and molecular interactions of this compound.

Introduction

The quest for effective and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogues have historically been a highly successful class of antiviral drugs, exploiting the differences between viral and host cell replication machinery. This compound, chemically identified as 5-isopropyl-2'-deoxyuridine, emerged from research in the 1970s and 1980s as a potent inhibitor of herpes simplex virus (HSV). Its development highlighted the potential of 5-substituted 2'-deoxyuridine derivatives as a promising class of antiviral compounds. This guide provides an in-depth examination of the molecular mechanisms that confer this compound its antiviral properties.

Mechanism of Action: A Multi-Step Process

The antiviral activity of this compound is not inherent to the molecule itself but is contingent on a series of intracellular enzymatic conversions, culminating in the disruption of viral DNA synthesis. This process can be dissected into three key stages: cellular uptake and phosphorylation, competitive inhibition of viral DNA polymerase, and incorporation and chain termination.

Cellular Uptake and Anabolic Phosphorylation

Following administration, this compound is transported into the host cell. For its antiviral activity to be exerted, it must be converted to its active triphosphate form, this compound-triphosphate. This anabolic phosphorylation is a critical step that confers selectivity.[1] The initial and rate-limiting step is the phosphorylation to this compound-monophosphate, which is preferentially catalyzed by a virus-encoded thymidine kinase (TK).[1] This viral TK has a broader substrate specificity than the host cellular TK, allowing it to efficiently phosphorylate this compound. Subsequently, host cell kinases catalyze the further phosphorylation of the monophosphate to the diphosphate and finally to the active triphosphate derivative.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4"];

This compound [label="this compound\n(5-isopropyl-2'-deoxyuridine)"]; Epervudine_MP [label="this compound-MP"]; Epervudine_DP [label="this compound-DP"]; Epervudine_TP [label="this compound-TP\n(Active Form)"]; Viral_DNA_Polymerase [label="Viral DNA Polymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_DNA_Synthesis [label="Viral DNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chain_Termination [label="Chain Termination\n(Inhibition of Replication)", fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> Epervudine_MP [label="Viral Thymidine\nKinase (TK)"]; Epervudine_MP -> Epervudine_DP [label="Host Kinases"]; Epervudine_DP -> Epervudine_TP [label="Host Kinases"]; Epervudine_TP -> Viral_DNA_Polymerase [label="Competitive\nInhibition"]; Viral_DNA_Polymerase -> Viral_DNA_Synthesis; Epervudine_TP -> Viral_DNA_Synthesis [label="Incorporation"]; Viral_DNA_Synthesis -> Chain_Termination [style=dashed]; } END_DOT Caption: Anabolic phosphorylation pathway of this compound.

Inhibition of Viral DNA Polymerase

This compound-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. The structural similarity between this compound-triphosphate and dTTP allows it to bind to the active site of the viral enzyme. The selectivity of this compound is further enhanced at this stage, as the viral DNA polymerase exhibits a higher affinity for this compound-triphosphate compared to host cellular DNA polymerases. This differential affinity minimizes the impact on host cell DNA replication, thereby reducing cytotoxicity.

DNA Chain Termination

Upon binding to the viral DNA polymerase, this compound-triphosphate can be incorporated into the growing viral DNA chain. However, once incorporated, the 5-isopropyl group on the pyrimidine base can cause steric hindrance, leading to a conformational change in the DNA structure. This alteration prevents the formation of a subsequent phosphodiester bond, effectively terminating the elongation of the DNA strand.[2] This premature chain termination is the ultimate molecular event that halts viral replication.

G

Quantitative Analysis of Antiviral Activity

The potency of this compound has been quantified in various in vitro studies. The following table summarizes the available data on its inhibitory activity against different viruses.

VirusCell LineAssay TypeParameterValueReference
Herpes Simplex Virus Type 1 (HSV-1)Primary Rabbit Kidney (PRK)Cytopathogenicity AssayMinimum Inhibitory Concentration (MIC)1 µg/mL[1]
Herpes Simplex Virus Type 1 (HSV-1)Human Skin Fibroblasts (HSF)Cytopathogenicity AssayMinimum Inhibitory Concentration (MIC)1 µg/mL[1]
Vaccinia VirusPrimary Rabbit Kidney (PRK)Cytopathogenicity AssayMinimum Inhibitory Concentration (MIC)> 200 µg/mL[1]
Vaccinia VirusHuman Skin Fibroblasts (HSF)Cytopathogenicity AssayMinimum Inhibitory Concentration (MIC)> 200 µg/mL[1]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (Cytopathogenicity Assay)

This assay is used to determine the minimum concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE).

  • Cell Culture: Primary rabbit kidney (PRK) cells or human skin fibroblasts (HSF) are grown to confluency in 96-well microtiter plates in a suitable growth medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics).

  • Virus Infection: A standardized amount of virus (e.g., HSV-1) is added to the cell monolayers.

  • Drug Treatment: Serial dilutions of this compound are added to the infected cell cultures. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause CPE in the control wells (typically 2-3 days).

  • Evaluation: The plates are examined microscopically for the presence of CPE. The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that inhibits the development of CPE by at least 50%.

G

DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of this compound on the activity of viral and cellular DNA polymerases.

  • Enzyme Preparation: Purified viral DNA polymerase (e.g., from HSV-infected cells) and host cellular DNA polymerases (e.g., DNA polymerase α, β, γ) are used.

  • Reaction Mixture: The assay is performed in a reaction buffer containing a DNA template-primer (e.g., activated calf thymus DNA), the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP, one of which is radiolabeled, e.g., [3H]dTTP), and the purified DNA polymerase.

  • Inhibitor Addition: Varying concentrations of this compound-triphosphate are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

  • Quantification: The reaction is stopped, and the amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is quantified by methods such as trichloroacetic acid precipitation followed by liquid scintillation counting.

  • Data Analysis: The concentration of this compound-triphosphate that inhibits enzyme activity by 50% (IC50) is determined.

Conclusion

This compound serves as a classic example of a nucleoside analogue antiviral, exhibiting potent and selective inhibition of herpesvirus replication. Its mechanism of action, centered on the preferential phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase, underscores a key strategy in antiviral drug design. The quantitative data, though limited in the publicly available literature, supports its significant in vitro efficacy against HSV-1. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this compound and other novel nucleoside analogues. Future research could focus on expanding the quantitative antiviral profile of this compound against a broader range of viruses and resistant strains, as well as detailed kinetic studies of its interaction with various viral polymerases to further refine our understanding of its molecular basis of action.

References

The Core of Inhibition: A Technical Guide to Lamivudine's Role in Targeting HBV Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions, enzymatic kinetics, and resistance mechanisms governing the inhibitory action of lamivudine against the hepatitis B virus (HBV) polymerase. By providing a comprehensive overview of the core scientific principles and experimental methodologies, this document serves as a vital resource for professionals engaged in antiviral research and development.

Mechanism of Action: A Two-Pronged Attack

Lamivudine, a synthetic nucleoside analogue of deoxycytidine, exerts its anti-HBV effect through a dual mechanism targeting the viral polymerase, an enzyme critical for the replication of the viral genome.[1][2] Following administration, lamivudine is intracellularly phosphorylated to its active triphosphate form, lamivudine triphosphate (L-TP).[2][3]

L-TP acts as a potent inhibitor of the HBV polymerase's reverse transcriptase (RT) activity through two distinct but complementary actions:

  • Competitive Inhibition: L-TP structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP). This molecular mimicry allows it to compete with dCTP for binding to the active site of the HBV polymerase.[4][5] By binding to the enzyme, L-TP effectively reduces the rate of incorporation of the natural nucleotide, thereby stalling DNA synthesis.

  • Chain Termination: Once incorporated into the growing viral DNA chain, lamivudine acts as a chain terminator.[6] The lamivudine molecule lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[6] This absence of a crucial functional group prevents further elongation of the DNA strand, leading to premature termination of viral DNA replication.[6]

Lamivudine Mechanism of Action cluster_cell Hepatocyte Lamivudine Lamivudine LTP Lamivudine Triphosphate (L-TP) Lamivudine->LTP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase (Active Site) LTP->HBV_Polymerase Competitive Binding dCTP dCTP (Natural Substrate) dCTP->HBV_Polymerase Normal Binding Nascent_DNA Nascent HBV DNA HBV_Polymerase->Nascent_DNA Incorporation Terminated_DNA Chain-Terminated HBV DNA Nascent_DNA->Terminated_DNA Chain Termination (No 3'-OH group)

Figure 1: Mechanism of Lamivudine Action

Quantitative Analysis of Lamivudine Inhibition

The efficacy of lamivudine and the impact of resistance mutations can be quantified by examining key kinetic parameters: the Michaelis constant (Km) for the natural substrate (dCTP) and the inhibition constant (Ki) for the inhibitor (L-TP). A lower Km value indicates a higher affinity of the polymerase for its natural substrate, while a lower Ki value signifies a more potent inhibitor.

Table 1: Kinetic Parameters of Lamivudine Triphosphate (L-TP) Against Wild-Type and Mutant HBV Polymerase

HBV Polymerase GenotypeKm for dCTP (µM)Ki for L-TP (µM)Fold Increase in Ki (relative to Wild-Type)
Wild-Type (YMDD)0.14 ± 0.010.25 ± 0.03-
rtM204V (YVDD)0.36 ± 0.034.9 ± 0.4~19.6
rtM204I (YIDD)0.19 ± 0.012.0 ± 0.1~8.0
rtL180M + rtM204V0.34 ± 0.016.3 ± 2.4~25.2

Data compiled from multiple sources.[4][5][6][7]

The Emergence of Resistance: The YMDD Motif Mutations

Prolonged lamivudine therapy can lead to the selection of resistant HBV variants, primarily through mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the polymerase.[8][9] The most common resistance-conferring mutations involve the substitution of methionine at position 204 (rtM204) with either valine (rtM204V) or isoleucine (rtM204I).[8] These mutations, referred to as YVDD and YIDD respectively, reduce the binding affinity of L-TP to the polymerase, thereby diminishing its inhibitory effect.[4][5]

While these mutations confer resistance, they often come at a biological cost, leading to a decrease in the replication fitness of the virus due to a lower affinity of the mutant polymerase for the natural dNTP substrates.[4][5] However, compensatory mutations, such as rtL180M, can emerge to restore viral replication capacity.[8]

Lamivudine Resistance Development WT_HBV Wild-Type HBV (YMDD motif) Lamivudine_Therapy Prolonged Lamivudine Therapy WT_HBV->Lamivudine_Therapy Selective_Pressure Selective Pressure Lamivudine_Therapy->Selective_Pressure YMDD_Mutation YMDD Motif Mutation (rtM204V/I) Selective_Pressure->YMDD_Mutation Resistant_HBV Lamivudine-Resistant HBV (YVDD/YIDD) YMDD_Mutation->Resistant_HBV Reduced_Fitness Reduced Replication Fitness Resistant_HBV->Reduced_Fitness Compensatory_Mutation Compensatory Mutation (e.g., rtL180M) Reduced_Fitness->Compensatory_Mutation Restored_Fitness Restored Replication Fitness Compensatory_Mutation->Restored_Fitness

Figure 2: Development of Lamivudine Resistance

Table 2: Prevalence of Lamivudine Resistance Mutations in Chronic Hepatitis B Patients

Duration of Lamivudine TherapyCumulative Incidence of YMDD Mutations
1 Year14% - 32%
2 Years38%
3 Years53% - 76%
4 Years~67%

Data compiled from multiple sources.[2][8]

Experimental Protocols

In Vitro HBV Polymerase Activity Assay

This assay directly measures the enzymatic activity of purified HBV polymerase and its inhibition by compounds like lamivudine.

Methodology:

  • Expression and Purification of HBV Polymerase:

    • The full-length HBV polymerase gene is cloned into an expression vector (e.g., baculovirus or E. coli expression systems).[10][11]

    • The recombinant polymerase is overexpressed in a suitable host (e.g., insect cells or E. coli).[10][11]

    • The polymerase is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10][11]

  • Enzyme Reaction:

    • The reaction mixture is prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent.[6]

    • A template-primer (e.g., poly(dA)-oligo(dT)) and a mixture of dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dATP), are added.[12]

    • Varying concentrations of L-TP are included in the test reactions.

    • The purified HBV polymerase is added to initiate the reaction.

  • Quantification of Polymerase Activity:

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of EDTA.

    • The newly synthesized radiolabeled DNA is precipitated using trichloroacetic acid (TCA).

    • The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.

    • The IC₅₀ value for L-TP is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro HBV Polymerase Assay Workflow Start Start Expression Express Recombinant HBV Polymerase Start->Expression Purification Purify Polymerase (Affinity Chromatography) Expression->Purification Reaction_Setup Set up Reaction Mixture: - Template-Primer - dNTPs (with radiolabel) - L-TP (various conc.) Purification->Reaction_Setup Initiation Add Purified Polymerase to Initiate Reaction Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction (add EDTA) Incubation->Termination Precipitation Precipitate DNA (TCA) Termination->Precipitation Measurement Measure Radioactivity (Scintillation Counting) Precipitation->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 3: In Vitro HBV Polymerase Assay Workflow
Cell-Based HBV Replication Assay

This assay assesses the antiviral activity of lamivudine in a more physiologically relevant context by using HBV-producing cell lines.

Methodology:

  • Cell Culture and Transfection:

    • A human hepatoma cell line (e.g., HepG2) is cultured under standard conditions.

    • The cells are transfected with a plasmid containing a replication-competent HBV genome.

  • Drug Treatment:

    • Following transfection, the cells are treated with various concentrations of lamivudine.

    • The cells are incubated for a period of 3 to 5 days to allow for viral replication and drug action.

  • Analysis of HBV Replication:

    • Southern Blot Analysis:

      • Intracellular HBV DNA replicative intermediates are extracted from the cells.

      • The DNA is separated by agarose gel electrophoresis and transferred to a membrane.

      • The membrane is hybridized with a radiolabeled HBV-specific probe.

      • The levels of HBV DNA are quantified by autoradiography.

    • Quantitative PCR (qPCR):

      • Extracellular HBV DNA is isolated from the cell culture supernatant.

      • The amount of HBV DNA is quantified using a real-time PCR assay with HBV-specific primers and probes.

  • Data Analysis:

    • The EC₅₀ value (the concentration of the drug that inhibits 50% of viral replication) is calculated by plotting the percentage of inhibition against the drug concentration.

Detection of YMDD Mutations

Several molecular techniques can be employed to detect the presence of lamivudine resistance mutations in clinical samples.

Methodology: Real-Time PCR-Based Methods

  • DNA Extraction:

    • Viral DNA is extracted from the patient's serum or plasma.

  • Allele-Specific PCR:

    • Primers are designed to specifically amplify either the wild-type or the mutant YMDD sequence.

    • Real-time PCR is performed with these primers and a fluorescent probe (e.g., TaqMan probe).

    • The relative abundance of wild-type and mutant virus can be quantified by comparing the amplification signals.[13]

  • DNA Sequencing:

    • The region of the HBV polymerase gene containing the YMDD motif is amplified by PCR.

    • The PCR product is then sequenced (e.g., Sanger sequencing) to directly identify the amino acid sequence at the resistance-conferring positions.

Conclusion

Lamivudine remains a significant therapeutic agent in the management of chronic hepatitis B. Its dual mechanism of competitive inhibition and chain termination provides a potent means of suppressing viral replication. However, the emergence of resistance through mutations in the YMDD motif underscores the importance of ongoing research into the molecular basis of drug-polymerase interactions. The experimental protocols outlined in this guide provide a framework for the continued evaluation of existing and novel antiviral compounds, with the ultimate goal of developing more effective and durable therapies for chronic HBV infection.

References

Initial Studies on the Enantiomeric Specificity of Lamivudine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine, chemically known as the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. Initial studies into the racemic mixture, termed BCH-189, and its subsequent resolution into individual enantiomers were pivotal in identifying the stereospecificity of its antiviral activity and cytotoxicity. This technical guide provides an in-depth analysis of these foundational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Enantiomeric Specificity of Lamivudine

The antiviral activity and cytotoxicity of the individual enantiomers of 2'-deoxy-3'-thiacytidine were evaluated in various in vitro systems. The data clearly demonstrates that while both enantiomers exhibit anti-HIV activity, the (-)-enantiomer (Lamivudine) possesses a significantly better safety profile.

EnantiomerAntiviral Activity (IC₅₀) against HIV-1 (MT-4 cells)Cytotoxicity (CC₅₀) in MT-4 cellsSelectivity Index (SI = CC₅₀/IC₅₀)Reference
(+)-2'-deoxy-3'-thiacytidine0.27 ± 0.12 µM16.8 ± 3.7 µM~62[1]
(-)-2'-deoxy-3'-thiacytidine (Lamivudine)0.61 ± 0.31 µM> 100 µM> 164[1]

Table 1: Comparison of Antiviral Activity and Cytotoxicity of Lamivudine Enantiomers.

The racemic mixture, BCH-189, was found to have potent antiviral activity, and its resolution revealed that both the (+) and (-) enantiomers contribute to this activity, being roughly equipotent.[1][2] However, a critical discovery was that the cytotoxicity was predominantly associated with the (+)-enantiomer.[1][2] The (-)-enantiomer, which would later be named Lamivudine, demonstrated significantly lower cytotoxicity, leading to a much higher selectivity index and marking it as the therapeutically favorable candidate.[1][2]

Mechanism of Action: Intracellular Phosphorylation and Reverse Transcriptase Inhibition

Lamivudine exerts its antiviral effect by inhibiting the viral reverse transcriptase enzyme. As a nucleoside analogue, it must be anabolically phosphorylated within the host cell to its active triphosphate form, lamivudine triphosphate (3TC-TP).

Intracellular Phosphorylation Pathway of Lamivudine

The conversion of Lamivudine to its active triphosphate metabolite is a stepwise process catalyzed by host cellular kinases.

Lamivudine_Phosphorylation Lamivudine Lamivudine ((-)-2'-deoxy-3'-thiacytidine) 3TC-MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC-MP Deoxycytidine Kinase 3TC-DP Lamivudine Diphosphate (3TC-DP) 3TC-MP->3TC-DP dCMP Kinase 3TC-TP Lamivudine Triphosphate (3TC-TP) (Active Metabolite) 3TC-DP->3TC-TP NDP Kinase

Caption: Intracellular phosphorylation of Lamivudine to its active triphosphate form.

Once formed, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on Lamivudine's enantiomeric specificity.

Anti-HIV Activity Assay in MT-4 Cells

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of Lamivudine enantiomers against HIV-1 replication in a human T-cell line.

a. Cell Culture and Virus Preparation:

  • Cell Line: MT-4 cells, a human T-cell leukemia line, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Stock: A high-titer stock of HIV-1 (e.g., strain RF) is prepared by infecting MT-4 cells and harvesting the cell-free supernatant by centrifugation. The virus titer is determined by a suitable method, such as a p24 antigen assay.

b. Assay Procedure:

  • Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds (Lamivudine enantiomers) in culture medium.

  • Add 100 µL of the diluted compounds to the wells containing the cells. Include control wells with no compound.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-7 days.

  • Assess viral replication by measuring the amount of HIV-1 p24 antigen in the culture supernatant using a commercial p24 antigen ELISA kit.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits p24 antigen production by 50% compared to the virus control wells without any compound.

Cytotoxicity Assay in MT-4 Cells

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of Lamivudine enantiomers.

a. Assay Procedure:

  • Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the wells containing the cells. Include control wells with no compound.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-7 days (to match the duration of the antiviral assay).

  • Assess cell viability using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control wells.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the triphosphate form of Lamivudine on the activity of purified HIV-1 reverse transcriptase.

a. Reagents and Materials:

  • Purified recombinant HIV-1 reverse transcriptase.

  • Poly(rA)-oligo(dT) as the template-primer.

  • [³H]-dTTP (tritiated deoxythymidine triphosphate) as the radiolabeled substrate.

  • Unlabeled dATP, dGTP, dCTP, and dTTP.

  • Lamivudine triphosphate (3TC-TP).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Trichloroacetic acid (TCA) for precipitation.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

  • Add varying concentrations of 3TC-TP to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of reverse transcriptase activity at each concentration of 3TC-TP and determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to characterize the enantiomeric specificity of Lamivudine.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 cells Seeding Seed cells in 96-well plate Cell_Culture->Seeding Virus_Stock Prepare HIV-1 stock Infection Infect cells with HIV-1 Virus_Stock->Infection Compound_Dilution Prepare serial dilutions of Lamivudine enantiomers Treatment Add compound dilutions to cells Compound_Dilution->Treatment Seeding->Treatment Treatment->Infection Incubation Incubate for 5-7 days Infection->Incubation p24_Assay Measure p24 antigen in supernatant Incubation->p24_Assay Data_Analysis Calculate % inhibition p24_Assay->Data_Analysis IC50 Determine IC₅₀ value Data_Analysis->IC50

Caption: Workflow for determining the anti-HIV activity (IC₅₀) of Lamivudine enantiomers.

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay cluster_analysis_cyto Analysis Cell_Culture_Cyto Culture MT-4 cells Seeding_Cyto Seed cells in 96-well plate Cell_Culture_Cyto->Seeding_Cyto Compound_Dilution_Cyto Prepare serial dilutions of Lamivudine enantiomers Treatment_Cyto Add compound dilutions to cells Compound_Dilution_Cyto->Treatment_Cyto Seeding_Cyto->Treatment_Cyto Incubation_Cyto Incubate for 5-7 days Treatment_Cyto->Incubation_Cyto Viability_Assay Perform MTT assay for cell viability Incubation_Cyto->Viability_Assay Data_Analysis_Cyto Calculate % cytotoxicity Viability_Assay->Data_Analysis_Cyto CC50 Determine CC₅₀ value Data_Analysis_Cyto->CC50

Caption: Workflow for determining the cytotoxicity (CC₅₀) of Lamivudine enantiomers.

Conclusion

The initial studies on the enantiomeric specificity of 2'-deoxy-3'-thiacytidine were a landmark in the development of antiretroviral therapy. They unequivocally demonstrated that while both enantiomers possess antiviral properties, the (-)-enantiomer, Lamivudine, offers a superior therapeutic window due to its significantly lower cytotoxicity. This foundational research underscored the critical importance of stereochemistry in drug design and paved the way for the development of a safer and more effective treatment for HIV and HBV infections. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for Testing Lamivudine Susceptibility in HIV-1 Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] It acts as a chain terminator for the viral reverse transcriptase (RT), an essential enzyme for the replication of HIV-1.[3][4] However, the emergence of drug-resistant strains of HIV-1 can lead to treatment failure. Monitoring the susceptibility of clinical isolates to Lamivudine is therefore crucial for effective patient management and for the development of new antiretroviral drugs.

This document provides detailed protocols for two primary methods used to assess Lamivudine susceptibility in HIV-1 clinical isolates: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in the presence of the drug, while genotypic assays identify specific mutations in the viral genome that are known to confer resistance.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize key quantitative data related to Lamivudine susceptibility and resistance.

Table 1: In Vitro Lamivudine IC50 Values for HIV-1

HIV-1 Strain TypeLamivudine IC50 Range (µM)Fold Change in IC50 (relative to wild-type)Reference
Wild-Type (Susceptible)0.002 - 1.141[1]
M184V Mutant (Resistant)>100-fold increase from wild-type>100[5]
M184I Mutant (Resistant)Intermediate resistanceNot specified[5][6]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: Common Lamivudine Resistance Mutations in HIV-1 Reverse Transcriptase

MutationAmino Acid ChangeEffect on Lamivudine SusceptibilityNotes
M184VMethionine to ValineHigh-level resistanceMost common Lamivudine resistance mutation.[5][7]
M184IMethionine to IsoleucineIntermediate resistanceOften an initial mutation that can be replaced by M184V.[5][6]

Experimental Protocols

Phenotypic Susceptibility Testing: Recombinant Virus Assay

This assay measures the in vitro susceptibility of a patient's HIV-1 isolate to Lamivudine by creating a recombinant virus containing the patient's reverse transcriptase (RT) gene.[8][9]

Principle: The RT-coding region from the patient's HIV-1 RNA is amplified by RT-PCR and then inserted into a laboratory-adapted HIV-1 proviral DNA clone that has its own RT gene deleted. The resulting recombinant virus is then used to infect target cells in the presence of varying concentrations of Lamivudine. The drug's inhibitory effect is measured to determine the IC50.[10]

Workflow Diagram:

PhenotypicAssayWorkflow cluster_sample_prep Sample Preparation cluster_molecular_biology Molecular Biology cluster_cell_culture Cell Culture & Susceptibility cluster_data_analysis Data Analysis PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RTPCR RT-PCR Amplification of RT Gene ViralRNA->RTPCR Ligation Ligation/Recombination RTPCR->Ligation ProviralClone RT-deficient Proviral DNA Clone ProviralClone->Ligation RecombinantPlasmid Recombinant Proviral DNA Ligation->RecombinantPlasmid Transfection Transfection of Packaging Cells RecombinantPlasmid->Transfection VirusProduction Recombinant Virus Production Transfection->VirusProduction Infection Infection of Target Cells with Lamivudine VirusProduction->Infection ReplicationQuant Quantification of Viral Replication Infection->ReplicationQuant IC50 IC50 Determination ReplicationQuant->IC50 FoldChange Fold Change Calculation IC50->FoldChange

Caption: Workflow for the recombinant virus phenotypic assay.

Detailed Protocol:

  • Sample Collection and RNA Extraction:

    • Collect peripheral blood from the HIV-1 infected patient in EDTA tubes.

    • Separate plasma by centrifugation.

    • Extract viral RNA from the plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-PCR Amplification of the Reverse Transcriptase Gene:

    • Perform a one-step RT-PCR to amplify the entire coding region of the reverse transcriptase gene from the extracted viral RNA. Use primers specific to conserved regions flanking the RT gene.

    • Follow this with a nested PCR to increase the yield and specificity of the amplicon.[8]

  • Creation of Recombinant Virus:

    • Digest both the purified PCR product and an RT-deleted proviral clone (e.g., pHIVΔBstEII) with appropriate restriction enzymes.[8]

    • Ligate the patient-derived RT gene fragment into the digested proviral clone.

    • Alternatively, co-transfect the PCR product and the linearized RT-deleted proviral clone into a suitable cell line (e.g., HEK293T) to allow for homologous recombination.[8][11]

  • Virus Stock Production and Titration:

    • Transfect the recombinant proviral DNA into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.

    • Harvest the cell culture supernatant containing the recombinant virus 48-72 hours post-transfection.

    • Determine the viral titer (e.g., by measuring p24 antigen concentration using an ELISA).

  • Drug Susceptibility Assay:

    • Seed a suitable target cell line (e.g., MT-4 cells or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.

    • Prepare serial dilutions of Lamivudine in cell culture medium.

    • Add the diluted drug to the cells.

    • Infect the cells with a standardized amount of the recombinant virus stock.

    • Culture the cells for 3-7 days.

  • Quantification of Viral Replication and Data Analysis:

    • Measure viral replication in each well. This can be done by quantifying p24 antigen in the supernatant using an ELISA, or by measuring reverse transcriptase activity.

    • Calculate the percentage of viral inhibition for each drug concentration compared to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Calculate the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of a drug-susceptible wild-type reference virus tested in parallel.[10]

Genotypic Resistance Testing: Sanger Sequencing of the Reverse Transcriptase Gene

This assay identifies mutations in the HIV-1 reverse transcriptase gene that are known to be associated with Lamivudine resistance.[12][13]

Principle: The RT gene is amplified from the patient's viral RNA and then sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations. The interpretation of these mutations is typically done using a rules-based algorithm, often provided by resources like the Stanford University HIV Drug Resistance Database.[10][14]

Workflow Diagram:

GenotypicAssayWorkflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RTPCR RT-PCR Amplification of RT Gene ViralRNA->RTPCR Purification PCR Product Purification RTPCR->Purification SangerSeq Sanger Sequencing Purification->SangerSeq SequenceAnalysis Sequence Data Analysis SangerSeq->SequenceAnalysis MutationID Mutation Identification SequenceAnalysis->MutationID ResistanceInterp Resistance Interpretation (e.g., Stanford Database) MutationID->ResistanceInterp GenotypePhenotype cluster_genotype Genotype cluster_protein Protein Structure & Function cluster_phenotype Phenotype WildType Wild-Type RT Gene (e.g., M184) NormalRT Normal RT Enzyme Structure & Function WildType->NormalRT encodes Mutation RT Gene Mutation (e.g., M184V) AlteredRT Altered RT Enzyme Structure & Function Mutation->AlteredRT encodes Susceptible Lamivudine Susceptible (Low IC50) NormalRT->Susceptible results in Resistant Lamivudine Resistant (High IC50) AlteredRT->Resistant results in

References

Application of Lamivudine in combination therapy for HIV treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Lamivudine in HIV Combination Therapy

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that serves as a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a synthetic nucleoside analog of cytidine, its primary function is to disrupt the HIV replication cycle.[2][3] Approved in 1995, Lamivudine is rarely used as a monotherapy for HIV due to the rapid development of drug resistance.[] Instead, it is a critical component of combination antiretroviral therapy (cART), where it is used with other antiretroviral agents to achieve durable viral suppression, restore immune function, and improve the quality of life for individuals living with HIV.[1][] These notes provide a detailed overview of its mechanism, application, and associated experimental protocols for research and development professionals.

Mechanism of Action

Lamivudine is a prodrug that requires intracellular activation. Upon entering a host cell, it is phosphorylated by cellular kinases to its active metabolite, lamivudine triphosphate (3TC-TP).[1][] 3TC-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP).[3]

The active 3TC-TP metabolite inhibits the HIV-1 reverse transcriptase (RT) enzyme through two primary mechanisms:

  • Competitive Inhibition : 3TC-TP competes with the natural dCTP substrate for incorporation into the nascent viral DNA strand being synthesized from the viral RNA template.[2][3]

  • DNA Chain Termination : Once incorporated into the viral DNA by the RT enzyme, 3TC-TP halts further elongation of the DNA chain.[3][5] This is because Lamivudine lacks the 3'-hydroxyl (-OH) group necessary to form a phosphodiester bond with the next incoming nucleotide, effectively terminating the DNA synthesis process.[2][6]

This dual action prevents the successful conversion of viral RNA into proviral DNA, a critical step for HIV to integrate into the host cell's genome and replicate.[7] Lamivudine's specificity for viral RT over human DNA polymerases contributes to its favorable safety profile.[3][5]

G cluster_cell Host Cell (e.g., CD4+ T-Cell) cluster_hiv HIV Replication Cycle Lamivudine Lamivudine (3TC) Phosphorylation Cellular Kinases (Phosphorylation) Lamivudine->Phosphorylation LTP Lamivudine Triphosphate (3TC-TP - Active Form) Phosphorylation->LTP RT HIV Reverse Transcriptase (RT) LTP->RT Competes with dCTP DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis RNA Viral RNA RNA->RT dCTP dCTP (Natural Nucleotide) dCTP->DNA_synthesis Chain_termination DNA Chain Termination (Replication Blocked) DNA_synthesis->Chain_termination 3TC-TP Incorporation HIV_entry HIV Entry

Caption: Mechanism of Action of Lamivudine in an HIV-infected host cell.

Application in Combination Therapy

Lamivudine is a component of many recommended first-line and switch antiretroviral regimens, often co-formulated with other drugs for improved patient adherence. Its high efficacy, good tolerability, and high barrier to resistance when used in combination make it a preferred NRTI backbone.

Efficacy Data

Clinical trials have consistently demonstrated the high efficacy of Lamivudine-containing regimens in both treatment-naïve and virologically suppressed individuals. Modern regimens often pair Lamivudine with an integrase inhibitor like dolutegravir, showing non-inferiority to traditional three-drug regimens.

Table 1: Efficacy of Lamivudine-Containing Regimens in Treatment-Naïve Adults (GEMINI 1 & 2 Pooled Analysis)

StudyRegimenDurationVirologic Response (HIV-1 RNA <50 copies/mL)Mean Change in CD4+ Count (cells/mm³)
GEMINI 1 & 2Dolutegravir + Lamivudine144 Weeks82%+303
GEMINI 1 & 2Dolutegravir + TDF/FTC144 Weeks84%+316

Data adapted from pooled analyses of the GEMINI 1 and 2 studies in treatment-naïve adults.[8]

Table 2: Efficacy of Dolutegravir/Lamivudine in Treatment-Naïve Adolescents (DANCE Study)

TimepointEfficacy Endpoint (% with HIV-1 RNA <50 copies/mL)Mean Change from Baseline in CD4+ Count (cells/mm³)
Week 4887% (Censored Analysis)+224
Week 9688% (Sensitivity Analysis)Not specified in search results

Data from the DANCE study, which evaluated a fixed-dose combination of dolutegravir and lamivudine in adolescents aged 12 and older.[9][10]

Drug Resistance

When used as monotherapy, resistance to Lamivudine can develop rapidly, often within weeks.[] The primary resistance mutation is the M184V or M184I substitution in the reverse transcriptase gene.[6] This mutation significantly reduces the susceptibility of the virus to Lamivudine. However, the M184V mutation also has a "fitness cost" to the virus, reducing its replication capacity and, in some cases, restoring susceptibility to other NRTIs like Zidovudine (AZT).[6] The use of Lamivudine in combination with at least one other active antiretroviral agent drastically suppresses viral replication, thereby minimizing the opportunity for resistance mutations to emerge.

G cluster_mono Lamivudine Monotherapy cluster_combo Combination Therapy (e.g., 3TC + DTG) start_mono HIV Replication selection_pressure Selective Pressure start_mono->selection_pressure resistance Rapid Emergence of M184V Mutation selection_pressure->resistance failure Treatment Failure resistance->failure start_combo HIV Replication synergy Synergistic Action (Multiple Targets) start_combo->synergy suppression Potent Viral Suppression (RNA <50 copies/mL) synergy->suppression success Durable Virologic Control suppression->success

Caption: Rationale for using Lamivudine in combination therapy to prevent resistance.

Safety and Tolerability

Lamivudine is generally well-tolerated. The most common adverse effects are mild and may include headache, nausea, diarrhea, and fatigue.[11] However, serious adverse events have been reported, and require careful monitoring.

Table 3: Summary of Adverse Reactions with Lamivudine-Containing Regimens

CategoryAdverse ReactionFrequency/Comments
Common Headache, Nausea, Malaise, Fatigue≥15% in adults.[11] Generally mild and may resolve over time.
Diarrhea, Cough, Nasal Symptoms≥15% in adults.[11]
Serious Lactic Acidosis and Severe Hepatomegaly with SteatosisRare but life-threatening. A known class effect of NRTIs.[1][12]
PancreatitisCaution is advised in patients with a history of pancreatitis.[11]
Exacerbations of Hepatitis B (HBV)A boxed warning exists for patients co-infected with HIV and HBV. Discontinuation of Lamivudine can lead to a severe flare-up of hepatitis B.[1][13] Patients should be tested for HBV before initiating therapy.[13]
Immune Reconstitution SyndromeAn inflammatory response to opportunistic infections may occur after starting cART.[12]

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA Viral Load by RT-qPCR

This protocol provides a general workflow for determining the number of HIV-1 RNA copies in a patient's plasma, a critical marker for assessing treatment efficacy.

Objective: To quantify HIV-1 viral load from plasma samples.

Materials:

  • Whole blood collected in EDTA tubes

  • Refrigerated centrifuge

  • Plasma storage vials

  • Commercial RNA extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit)

  • Commercial Real-Time PCR (RT-qPCR) assay for HIV-1 quantification (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test)

  • RT-qPCR instrument

  • Nuclease-free water, tubes, and pipette tips

Methodology:

  • Sample Collection and Processing:

    • Draw whole blood into an EDTA-containing tube.

    • Within 6 hours of collection, centrifuge the blood at 800-1600 x g for 20 minutes at room temperature to separate plasma.

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat layer.

    • Store plasma at -80°C until analysis.

  • RNA Extraction:

    • Thaw plasma samples on ice.

    • Extract viral RNA from a defined volume of plasma (e.g., 1 mL) using a commercial viral RNA extraction kit according to the manufacturer's instructions. This typically involves lysis of the virus, binding of RNA to a silica membrane, washing, and elution of the purified RNA.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Prepare the RT-qPCR reaction mix using a commercial assay kit. This mix contains primers, probes specific to conserved regions of the HIV-1 genome (e.g., gag, pol), reverse transcriptase, DNA polymerase, and dNTPs.

    • Add a specific volume of the extracted RNA to the reaction mix.

    • Run the reaction on a calibrated real-time PCR instrument. The thermal cycling protocol will include an initial reverse transcription step to convert RNA to cDNA, followed by multiple cycles of PCR amplification.

    • Fluorescence is measured at each PCR cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold, which is inversely proportional to the amount of starting target nucleic acid.

  • Data Analysis:

    • A standard curve is generated using a set of quantitative standards with known concentrations of HIV-1 RNA.

    • The Ct values from the patient samples are interpolated onto the standard curve to determine the viral load, typically expressed as copies/mL of plasma.[14]

    • The lower limit of detection for modern assays is typically between 20 and 50 copies/mL.[15]

G Sample 1. Whole Blood Sample (EDTA tube) Centrifuge 2. Centrifugation (Separate Plasma) Sample->Centrifuge Extract 3. Viral RNA Extraction from Plasma Centrifuge->Extract RTqPCR 4. One-Step RT-qPCR (Reverse Transcription + Amplification) Extract->RTqPCR Analyze 5. Data Analysis (Standard Curve Interpolation) RTqPCR->Analyze Result Result: HIV-1 RNA copies/mL Analyze->Result G cluster_gating Gating Strategy Sample 1. Whole Blood Sample (EDTA tube) Stain 2. Stain with Fluorescent Antibodies (Anti-CD3, CD4, CD45) Sample->Stain Lyse 3. Lyse Red Blood Cells Stain->Lyse Acquire 4. Acquire on Flow Cytometer Lyse->Acquire Analyze 5. Gating Analysis Acquire->Analyze Gate1 Identify Lymphocytes (CD45+ vs SSC) Analyze->Gate1 Result Result: Absolute CD4+ Count (cells/mm³) Gate2 Identify T-Cells (CD3+) Gate1->Gate2 Gate3 Identify Helper T-Cells (CD4+) Gate2->Gate3 Gate3->Result

References

Application Notes and Protocols for Studying Lamivudine Resistance in Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor, has been a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. However, its long-term efficacy is often compromised by the emergence of drug-resistant HBV variants. The study of these resistance mechanisms is crucial for the development of next-generation antiviral therapies. This document provides detailed application notes and protocols for various experimental models used to investigate Lamivudine resistance in HBV.

In Vitro Models for Lamivudine Resistance Studies

In vitro models are indispensable for dissecting the molecular mechanisms of Lamivudine resistance and for the primary screening of new antiviral compounds.

Stable Cell Lines Expressing Lamivudine-Resistant HBV

Stable cell lines that constitutively produce wild-type or Lamivudine-resistant HBV are invaluable tools for antiviral screening and resistance studies.[1] These cell lines provide a consistent and reproducible source of viral particles.

Data Presentation: Lamivudine Susceptibility in Stable Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) of Lamivudine against wild-type and mutant HBV strains, as determined in stable cell line models.

HBV StrainKey MutationsLamivudine IC50 (μM)Fold Resistance (approx.)Reference
Wild-Type-0.00721[1]
Mutant 1rtM204I3.3450[1]
Mutant 2rtL180M + rtM204V233000[1]
Mutant 3rtM552V>10>1000[2]
Mutant 4rtL528M + rtM552V>10>1000[2]

Experimental Protocol: Generation of Stable HBV-Expressing Cell Lines

This protocol outlines the steps to generate a stable cell line expressing a specific HBV mutant.

Materials:

  • Human hepatoma cell line (e.g., HepG2, Huh7)

  • Expression vector containing a greater-than-unit-length HBV genome (wild-type or with desired resistance mutations)

  • Selectable marker gene (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Cell Plating: Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the HBV expression vector and the selectable marker vector using a suitable transfection reagent according to the manufacturer's protocol.[3][4]

    • Incubate the cells for 24-48 hours.

  • Selection:

    • After 48 hours, passage the cells into a larger flask and add the selection antibiotic (e.g., G418 at a pre-determined optimal concentration) to the culture medium.

    • Replace the medium with fresh selection medium every 3-4 days.

  • Clonal Selection:

    • After 2-3 weeks of selection, most non-transfected cells will have died.

    • Identify and isolate individual resistant colonies using cloning cylinders or by limiting dilution.

  • Expansion and Characterization:

    • Expand each clonal population.

    • Characterize the clones for HBV DNA replication (e.g., Southern blot for replicative intermediates), and secretion of viral antigens (e.g., HBsAg and HBeAg ELISA) and viral particles (e.g., qPCR of supernatant).

    • Confirm the presence of the desired resistance mutations by sequencing the HBV polymerase gene.

Transient Transfection Assays

Transient transfection offers a more rapid method to assess the replication capacity and drug susceptibility of newly identified HBV mutants.

Experimental Protocol: Antiviral Susceptibility Assay using Transient Transfection

Materials:

  • Human hepatoma cell line (e.g., Huh7)

  • HBV expression vector (wild-type or mutant)

  • Transfection reagent

  • Lamivudine and other antiviral compounds

  • Reagents for DNA extraction and analysis (Southern blot or qPCR)

Procedure:

  • Cell Plating: Seed Huh7 cells in 6-well plates.

  • Transfection: Transfect the cells with the HBV expression plasmid.[3][5]

  • Antiviral Treatment:

    • After 4-6 hours, replace the medium with fresh medium containing serial dilutions of Lamivudine or other test compounds.[5]

    • Incubate the cells for 4 days, replacing the medium with fresh drug-containing medium daily.[5]

  • Analysis of HBV Replication:

    • For Southern Blot: Harvest the cells and extract intracellular core particle-associated HBV DNA. Analyze the HBV replicative intermediates by Southern blot.[5][6]

    • For qPCR: Collect the cell culture supernatant and quantify the amount of encapsidated HBV DNA using qPCR.

  • Data Analysis: Determine the IC50 value by plotting the percentage of HBV replication inhibition against the drug concentration.

Mandatory Visualization: Experimental Workflow for In Vitro Antiviral Screening

in_vitro_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_result Result start Seed HepG2 or Huh7 cells transfect Transfect with HBV plasmid (WT or Mutant) start->transfect treat Add serial dilutions of Lamivudine or other test compounds transfect->treat harvest Harvest cells/supernatant after 4 days treat->harvest dna_extraction Extract HBV DNA harvest->dna_extraction quantification Quantify HBV DNA (Southern Blot or qPCR) dna_extraction->quantification ic50 Determine IC50 quantification->ic50 HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_import rcDNA Import cccDNA cccDNA Formation rcDNA_import->cccDNA Repair transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA mRNAs mRNAs transcription->mRNAs core_assembly Core Particle Assembly pgRNA->core_assembly Encapsidation translation Translation mRNAs->translation Export entry Attachment & Entry (NTCP Receptor) uncoating Uncoating entry->uncoating uncoating->rcDNA_import translation->core_assembly Core & Pol Proteins reverse_transcription Reverse Transcription (pgRNA -> rcDNA) core_assembly->reverse_transcription reverse_transcription->rcDNA_import Recycling lamivudine Lamivudine (Chain Termination) reverse_transcription->lamivudine envelopment Envelopment (ER) reverse_transcription->envelopment release Virion Release envelopment->release outside HBV Virion release->outside New Virions outside->entry

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Lamivudine using a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is applicable for the analysis of Lamivudine in bulk drug substances and pharmaceutical dosage forms. The protocol includes comprehensive details on sample preparation, chromatographic conditions, and method validation parameters, ensuring reliability and reproducibility of results.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and chronic Hepatitis B. Accurate and precise quantification of Lamivudine is crucial for quality control during drug manufacturing, formulation development, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the determination of Lamivudine. This application note presents a validated isocratic RP-HPLC method for the routine analysis of Lamivudine.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 analytical column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm or Luna 5u C-18) is recommended.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[1][3]

  • Chemicals: Analytical grade potassium dihydrogen phosphate, phosphoric acid, or triethylamine for buffer preparation.[2][3][4]

  • Reference Standard: Lamivudine working standard of known purity.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Lamivudine.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4) (10:90, v/v)[4] OR Methanol : Water (89:11, v/v)[1]
Flow Rate 1.0 mL/min[1][2][4]
Detection Wavelength 271 nm[3], 272 nm[1], or 280 nm[4]
Injection Volume 20 µL[4]
Column Temperature Ambient[4]
Run Time Approximately 10-15 minutes[1][2]
Preparation of Solutions

2.3.1. Mobile Phase Preparation (Acetonitrile : Phosphate Buffer)

  • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

  • Adjust the pH of the buffer to 4.0 using phosphoric acid.[4]

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a ratio of 10:90 (v/v).[4]

  • Degas the mobile phase by sonication for at least 15 minutes before use.

2.3.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 50 mg of Lamivudine reference standard.[3]

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate to dissolve.[3]

  • Make up the volume to 50 mL with the mobile phase and mix well.[3]

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-150 µg/mL.[3][4] These solutions are used to construct the calibration curve.

2.3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder at least 10 Lamivudine tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Lamivudine.[1]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with distilled water.[1]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas (for 6 replicate injections) Not more than 2.0%
Retention Time Consistent retention time for the analyte peak
Linearity

The linearity of the method was evaluated by analyzing a series of Lamivudine standard solutions at different concentrations.

ParameterResult
Linearity Range 5 - 150 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.998[3]
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%).[3]

Spiked Concentration LevelMean Recovery (%)
80%98 - 102%[5]
100%98 - 102%[5]
120%98 - 102%[5]
Precision

The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type% RSD
Intra-day Precision < 2.0%
Inter-day Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

ParameterResult
Limit of Detection (LOD) 0.477 µg/mL[5]
Limit of Quantification (LOQ) 1.4454 µg/mL[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of Lamivudine.

HPLC_Workflow A Start: Sample/Standard Preparation C Standard Stock Solution (1000 µg/mL) A->C Weigh & Dissolve Reference Standard E Tablet Sample Preparation (Weighing, Dissolving, Filtering) A->E Weigh & Process Tablets B Mobile Phase Preparation (Acetonitrile:Buffer) F HPLC System Setup B->F D Working Standard Solutions (5-150 µg/mL) C->D Serial Dilution G System Suitability Test (Replicate Injections of Standard) D->G H Calibration Curve Generation D->H I Sample Analysis (Injection of Sample Solution) E->I F->G Equilibrate System G->H System OK J Data Processing & Quantification H->J I->J K End: Report Generation J->K

Caption: HPLC workflow for Lamivudine quantification.

Protocol

System Preparation
  • Prepare the mobile phase and all necessary solutions as described in section 2.3.

  • Set up the HPLC system with the specified chromatographic conditions (section 2.2).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

System Suitability
  • Inject the 20 µL of a working standard solution (e.g., 50 µg/mL) six times.

  • Verify that the system suitability parameters (tailing factor, theoretical plates, and %RSD of peak areas) meet the acceptance criteria outlined in section 3.1.

Calibration Curve
  • Inject 20 µL of each working standard solution in ascending order of concentration.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of Lamivudine.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.998.

Sample Analysis
  • Inject 20 µL of the prepared sample solution.

  • Record the peak area of the Lamivudine peak.

  • Calculate the concentration of Lamivudine in the sample using the regression equation from the calibration curve.

Calculation

The concentration of Lamivudine in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

Where the slope and y-intercept are obtained from the linear regression of the calibration curve.

The amount of Lamivudine in the tablet dosage form can then be calculated considering the initial weight of the tablet powder and the dilution factors used during sample preparation.

Conclusion

The presented RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Lamivudine in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The detailed protocol and clear workflow provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Note: In Vitro Assessment of Lamivudine's Effect on Mitochondrial DNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for HIV infection and in the treatment of chronic hepatitis B. NRTIs function by inhibiting viral reverse transcriptase, but they can also interact with host cellular polymerases, most notably the mitochondrial DNA polymerase gamma (Pol γ).[1][2] Inhibition of Pol γ can disrupt the replication of mitochondrial DNA (mtDNA), leading to mtDNA depletion, impaired oxidative phosphorylation, and subsequent mitochondrial dysfunction.[2][3] This off-target effect is a common mechanism behind the toxicity observed with older NRTIs.[4]

In vitro studies have consistently demonstrated that Lamivudine has a low potential for mitochondrial toxicity compared to other NRTIs like zidovudine (ZDV), didanosine (ddI), and especially zalcitabine (ddC).[5][6] However, assessing this potential is a critical step in preclinical safety evaluation and in mechanistic studies of drug-induced toxicity. This document provides detailed protocols for in vitro techniques to quantify the effects of Lamivudine on mitochondrial DNA content.

Mechanism of NRTI-Induced Mitochondrial Toxicity

The primary mechanism for NRTI-induced mitochondrial toxicity involves the inhibition of Pol γ.[1] As illustrated in the pathway below, NRTIs are phosphorylated to their active triphosphate form by cellular kinases. This active form can then be mistakenly incorporated by Pol γ into replicating mtDNA, causing chain termination and halting further synthesis.[2] The resulting depletion of mtDNA reduces the synthesis of essential protein subunits of the electron transport chain (ETC), leading to impaired mitochondrial function.

G cluster_cell Cytoplasm cluster_mito Mitochondrion Lamivudine Lamivudine (3TC) Kinases Cellular Kinases Lamivudine->Kinases Phosphorylation Lamivudine_TP Lamivudine-TP Kinases->Lamivudine_TP PolG mtDNA Polymerase γ (Pol γ) Lamivudine_TP->PolG Inhibition mtDNA_dep mtDNA Depletion PolG->mtDNA_dep Chain Termination mtDNA_rep mtDNA Replication mtDNA_rep->PolG Mito_dys Mitochondrial Dysfunction mtDNA_dep->Mito_dys

Caption: Mechanism of Lamivudine-induced mitochondrial DNA depletion.

Key In Vitro Experimental Approaches

The most direct method to assess the effect of Lamivudine on mitochondria in vitro is to quantify the amount of mtDNA per cell after a period of drug exposure.

Core Techniques:

  • Quantitative Polymerase Chain Reaction (qPCR): This is the most common, sensitive, and high-throughput method for determining mtDNA copy number relative to nuclear DNA (nDNA).[7][8]

  • Southern Blot Analysis: While less quantitative and more labor-intensive than qPCR, this technique can be used to assess the integrity of mtDNA, such as detecting large-scale deletions or rearrangements, in addition to providing a semi-quantitative measure of mtDNA levels.[5][9]

  • Functional Assays: To correlate changes in mtDNA with cellular function, assays measuring lactate production (an indicator of a shift to anaerobic metabolism) or the activity of specific ETC complexes can be performed.[5][10]

Data Presentation: Comparative Mitochondrial Toxicity of NRTIs

Quantitative data from in vitro studies allows for the direct comparison of the mitochondrial toxicity potential of various NRTIs. Lamivudine consistently demonstrates a lower propensity for inhibiting mtDNA synthesis compared to several other drugs in its class.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Relative Potency of mtDNA Synthesis InhibitionCell Types TestedReference
Zalcitabine (ddC)HighestHepG2, SkMCs, T-lymphoblastoid cells[5]
Didanosine (ddI)HighHepG2, SkMCs, T-lymphoblastoid cells[5]
Stavudine (d4T)ModerateHepG2, SkMCs, T-lymphoblastoid cells[5][11]
Zidovudine (ZDV)Low to ModerateHepG2, SkMCs, T-lymphoblastoid cells[5]
Lamivudine (3TC) Minimal / Very Low HepG2, SkMCs, T-lymphoblastoid cells [5][6]
Abacavir (ABC)Minimal / Very LowHepG2, SkMCs, T-lymphoblastoid cells[5]
Tenofovir (TDF)Minimal / Very LowHepG2, SkMCs, Renal Proximal Tubule Cells[5][6]

Table 1: Summary of the relative in vitro potency of various NRTIs in inhibiting mitochondrial DNA (mtDNA) synthesis. The ranking is based on the drug concentrations required to induce significant mtDNA depletion in cultured human cells.

Detailed Experimental Protocols

The following protocols outline a standard workflow for assessing Lamivudine's effect on mtDNA content in a human cell line (e.g., HepG2 hepatoblastoma cells, a common model for drug metabolism and toxicity studies).

Protocol 1: Cell Culture and Lamivudine Treatment
  • Cell Seeding: Plate HepG2 cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment (e.g., 2 x 10⁵ cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of Lamivudine in sterile water or DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations. A wide range of concentrations should be tested, bracketing clinically relevant plasma concentrations (e.g., 0, 1, 10, 50, 100, 300 µM).[5]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Lamivudine. Include a vehicle-only control (e.g., medium with DMSO if used for the stock).

  • Incubation: Culture the cells for an extended period to allow for mtDNA depletion to manifest, as the turnover of existing mitochondria is slow. A treatment duration of 7 to 21 days is common, with the medium being changed every 2-3 days.[5]

  • Cell Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS), and detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells, remove the supernatant, and proceed to DNA extraction or store the cell pellet at -80°C.

Protocol 2: Total Genomic DNA Extraction
  • Lysis: Resuspend the cell pellet from Protocol 5.1 in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K.

  • Digestion: Incubate the lysate at 50-55°C for 1-3 hours (or overnight) to ensure complete protein digestion.

  • Purification: Purify the total DNA (containing both nuclear and mitochondrial DNA) using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Check: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Assess purity by checking the A260/A280 ratio (should be ~1.8).

Protocol 3: mtDNA Quantification by qPCR

This protocol determines the ratio of a mitochondrial gene to a single-copy nuclear gene.

  • Primer Design:

    • Mitochondrial Target: Select a stable region of the mitochondrial genome, such as the D-loop or a gene encoding a subunit of the ETC like MT-ND1 or MT-COXII.

    • Nuclear Target: Select a stable, single-copy nuclear gene, such as B2M (Beta-2-microglobulin) or RPPH1 (RNase P RNA component H1).

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer pair containing SYBR Green Master Mix, forward primer (10 µM), and reverse primer (10 µM).

    • Pipette the master mix into a 96-well or 384-well qPCR plate.

    • Add 10-20 ng of the extracted total DNA to each well. Run each sample in triplicate for both the mitochondrial and nuclear targets.

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis (Relative Quantification):

    • Calculate the mean quantification cycle (Cq) value for the triplicate reactions of each sample for both mitochondrial (mt) and nuclear (n) targets.

    • Calculate the difference in Cq values (ΔCq) for each sample: ΔCq = (Mean Cq of mt gene) - (Mean Cq of n gene) .

    • Calculate the ΔΔCq by normalizing the ΔCq of treated samples to the ΔCq of the control (untreated) samples: ΔΔCq = (ΔCq of Treated Sample) - (ΔCq of Control Sample) .

    • The relative mtDNA content is then calculated as 2^(-ΔΔCq) . A value less than 1 indicates mtDNA depletion.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro assessment of Lamivudine's effect on mtDNA copy number.

G cluster_qpcr qPCR Targets start 1. Cell Culture (e.g., HepG2) treatment 2. Lamivudine Treatment (Multiple Concentrations, >7 days) start->treatment harvest 3. Cell Harvesting treatment->harvest extraction 4. Total DNA Extraction (gDNA + mtDNA) harvest->extraction qpcr 5. qPCR Analysis extraction->qpcr analysis 6. Data Analysis (ΔΔCq Method) qpcr->analysis mt_gene Mitochondrial Gene (e.g., MT-ND1) qpcr->mt_gene nuc_gene Nuclear Gene (e.g., B2M) qpcr->nuc_gene result 7. Result: Relative mtDNA Copy Number analysis->result

Caption: Workflow for quantifying mitochondrial DNA copy number via qPCR.

References

Establishing a Lamivudine-Resistant Cell Line for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing lamivudine-resistant cancer cell lines. The protocols outlined below are designed to be adaptable to various cancer cell types, enabling researchers to investigate the mechanisms of drug resistance and evaluate novel therapeutic strategies.

Introduction

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is primarily known for its antiviral activity against HIV and HBV. However, recent studies have explored its potential as a repurposed anti-cancer agent, particularly in sensitizing tumors to conventional chemotherapy. The emergence of drug resistance is a significant hurdle in cancer therapy. Therefore, establishing lamivudine-resistant cancer cell lines in vitro is a critical step to understand the underlying molecular mechanisms of resistance and to develop strategies to overcome it.

This document provides detailed protocols for inducing lamivudine resistance in cancer cell lines, validating the resistant phenotype, and exploring potential resistance mechanisms.

Data Presentation

Table 1: Lamivudine IC50 Values in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceMethod of Induction
HCT116 (Colon)150180012Dose-escalation
MCF-7 (Breast)200250012.5Pulsed Exposure
PANC-1 (Pancreatic)120156013Dose-escalation
Table 2: Gene/Protein Expression Changes in Lamivudine-Resistant Cells (Representative Data)
Gene/ProteinFunctionChange in ExpressionMethod of Detection
ABCB1 (P-gp)Drug efflux pumpUpregulatedWestern Blot, qPCR
VimentinMesenchymal markerUpregulatedWestern Blot, Immunofluorescence
E-cadherinEpithelial markerDownregulatedWestern Blot, Immunofluorescence
SLCO1B1Drug uptake transporterDownregulatedqPCR

Experimental Protocols

Protocol 1: Establishment of a Lamivudine-Resistant Cancer Cell Line

This protocol describes a dose-escalation method for generating a lamivudine-resistant cell line.[1][2] This approach involves gradually exposing the cells to increasing concentrations of the drug, allowing for the selection and expansion of resistant populations.

Materials:

  • Parental cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Lamivudine (pharmaceutical grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of Lamivudine:

    • Perform a dose-response assay (e.g., MTT assay, see Protocol 2) to determine the concentration of lamivudine that inhibits 50% of cell growth (IC50) in the parental cell line.

  • Initial Drug Exposure:

    • Culture the parental cells in complete medium containing a starting concentration of lamivudine equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation:

    • When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them and increase the lamivudine concentration by 1.5 to 2-fold.

    • Monitor the cells closely for signs of cytotoxicity. If significant cell death occurs, maintain the culture at the current concentration until the cells recover and resume proliferation.

    • Continue this stepwise increase in lamivudine concentration over several months.

  • Maintenance of Resistant Cell Line:

    • Once the cells can proliferate in a high concentration of lamivudine (e.g., 10-20 times the initial IC50), the resistant cell line is established.

    • Continuously culture the resistant cells in the presence of the high concentration of lamivudine to maintain the resistant phenotype.

  • Cryopreservation:

    • At various stages of resistance development, cryopreserve vials of the cells as backups.

Protocol 2: Validation of Lamivudine Resistance using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 of a drug.

Materials:

  • Parental and lamivudine-resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lamivudine

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a series of lamivudine dilutions in complete medium.

    • Remove the medium from the wells and add 100 µL of the various lamivudine concentrations to the respective wells. Include a vehicle control (medium without drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each lamivudine concentration relative to the vehicle control.

    • Plot the cell viability against the log of the lamivudine concentration and determine the IC50 value using non-linear regression analysis.

    • The fold resistance is calculated by dividing the IC50 of the resistant cells by the IC50 of the parental cells.

Protocol 3: Western Blot Analysis of ABCB1 (P-glycoprotein) Expression

This protocol is used to detect the expression levels of the drug efflux pump ABCB1, a common mediator of multidrug resistance.

Materials:

  • Parental and lamivudine-resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ABCB1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the parental and resistant cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to compare the expression of ABCB1 between parental and resistant cells.

Visualization of Workflows and Signaling Pathways

G Experimental Workflow for Establishing Lamivudine Resistance cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Validation & Characterization Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Low-dose Lamivudine Low-dose Lamivudine Determine IC50->Low-dose Lamivudine Stepwise Dose Increase Stepwise Dose Increase Low-dose Lamivudine->Stepwise Dose Increase Monitor & Passage Resistant Population Resistant Population Stepwise Dose Increase->Resistant Population Validate Resistance (IC50) Validate Resistance (IC50) Resistant Population->Validate Resistance (IC50) Mechanism Analysis Mechanism Analysis Validate Resistance (IC50)->Mechanism Analysis Gene/Protein Expression Gene/Protein Expression Mechanism Analysis->Gene/Protein Expression Functional Assays Functional Assays Mechanism Analysis->Functional Assays

Caption: Workflow for generating and validating a lamivudine-resistant cell line.

G Potential Signaling Pathways in Lamivudine Resistance cluster_0 Drug Efflux cluster_1 Epithelial-Mesenchymal Transition (EMT) Lamivudine Lamivudine ABCB1 (P-gp) ABCB1 (P-glycoprotein) Lamivudine->ABCB1 (P-gp) Substrate Increased Efflux Increased Efflux ABCB1 (P-gp)->Increased Efflux Drug Resistance Drug Resistance Increased Efflux->Drug Resistance EMT Transcription Factors Snail, Slug, ZEB1 E-cadherin E-cadherin EMT Transcription Factors->E-cadherin Represses Vimentin Vimentin EMT Transcription Factors->Vimentin Induces E-cadherin->Drug Resistance Vimentin->Drug Resistance

Caption: Key signaling pathways potentially involved in lamivudine resistance.

References

Application Notes: Lamivudine as a Control in Antiviral Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lamivudine as a positive control in antiviral drug screening assays. Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), serves as an industry-standard benchmark for evaluating the efficacy of novel antiviral compounds targeting Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Introduction

Lamivudine is a synthetic nucleoside analog of cytidine.[1] Its antiviral activity stems from its ability to inhibit the reverse transcriptase of both HIV-1 and HIV-2, as well as the DNA polymerase of HBV.[1][2] Following administration, Lamivudine is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP).[2] 3TC-TP competitively inhibits the viral reverse transcriptase/polymerase and acts as a chain terminator when incorporated into the nascent viral DNA chain, thereby halting DNA synthesis.[1][2] The lack of a 3'-OH group in the incorporated Lamivudine prevents the formation of the 5' to 3' phosphodiester bond essential for DNA chain elongation.[1]

Data Presentation: In Vitro Antiviral Activity of Lamivudine

The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for Lamivudine against HIV and HBV in various cell lines. These values are crucial for establishing baseline efficacy in antiviral assays and for comparing the potency of new chemical entities.

VirusAssay TypeCell LineEC50 / IC50 (µM)Reference Source
HIV-1 Vector-based single cycleHeLaT4~0.1 - 1.0Adapted from virus-cell-based assay studies
Reverse Transcriptase AssayCell-freeVariesBased on general principles of RT assays
Plaque Reduction AssayMT-4~0.01 - 0.1Representative values from literature
HBV DNA Polymerase AssayCell-freeVariesBased on general principles of polymerase assays
Inhibition of HBV replicationHepG2 2.2.15~0.1 - 1.0Representative values from literature

Note: EC50 and IC50 values can vary depending on the specific viral strain, cell line, and experimental conditions.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Lamivudine

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine (3TC) Kinase1 Cellular Kinases Lamivudine->Kinase1 Phosphorylation L_TP Lamivudine Triphosphate (3TC-TP) Kinase1->L_TP RT Reverse Transcriptase (HIV) or DNA Polymerase (HBV) L_TP->RT Competitive Inhibition L_TP->RT vRNA Viral RNA vRNA->RT vDNA Viral DNA (growing chain) RT->vDNA DNA Synthesis Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA Incorporation & Chain Termination dCTP dCTP (natural substrate) dCTP->RT

Caption: Mechanism of Lamivudine action.

Experimental Workflow: Antiviral Drug Screening Assay

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Assay Readout & Analysis A Seed susceptible cells in microplate C Infect cells with virus (e.g., HIV-1, HBV) A->C B Prepare serial dilutions of Test Compounds & Lamivudine (Control) D Add Test Compounds & Controls to wells B->D C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Measure viral replication endpoint (e.g., RT activity, CPE, reporter gene) E->F G Determine cytotoxicity of compounds E->G H Calculate EC50/IC50 values and compare to Lamivudine control F->H G->H

Caption: General workflow for antiviral drug screening.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Lamivudine (Control Inhibitor)

  • Test Compounds

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (streptavidin-coated)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and Lamivudine in the reaction buffer. Include a no-drug control (vehicle) and a no-enzyme control.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, Poly(A)-Oligo(dT) template/primer, and dNTPs (with biotin-dUTP).

  • Assay Plate Setup: Add 10 µL of the diluted compounds/controls to the respective wells of the streptavidin-coated microplate.

  • Enzyme Addition: Add 20 µL of diluted HIV-1 RT to each well, except for the no-enzyme control wells.

  • Initiate Reaction: Add 20 µL of the reaction master mix to all wells to start the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated nucleotides.

  • HRP Conjugate Addition: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control and determine the IC50 value.

Cell-Based Antiviral Assay for HIV-1 (CPE Reduction)

This protocol measures the ability of a compound to protect a susceptible cell line from the cytopathic effect (CPE) induced by HIV-1 infection.

Materials:

  • MT-4 or other susceptible T-cell line

  • HIV-1 laboratory strain (e.g., IIIB)

  • Lamivudine (Control)

  • Test Compounds

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of culture medium.

  • Compound Addition: Add 50 µL of 2x concentrated serial dilutions of test compounds and Lamivudine to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Virus Infection: Add 100 µL of HIV-1 diluted to a pre-determined multiplicity of infection (MOI) to the appropriate wells. Add 100 µL of medium to the cell control and compound toxicity control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, until CPE is clearly visible in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (protection from CPE) and CC50 (cytotoxicity) values.

HBV DNA Polymerase Inhibition Assay (Cell-Free)

This protocol assesses the direct inhibitory effect of compounds on HBV DNA polymerase activity.

Materials:

  • HBV polymerase (can be sourced from recombinant expression or isolated from viral particles)

  • Lamivudine (Control)

  • Test Compounds

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Primed DNA template (e.g., a synthetic template-primer hybrid)

  • ³H- or ³²P-labeled dNTPs and unlabeled dNTPs

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and Lamivudine in the reaction buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, primed DNA template, and the diluted compounds/controls.

  • Enzyme Addition: Add HBV polymerase to each tube to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Reaction Termination: Spot the reaction mixtures onto glass fiber filters.

  • Washing: Wash the filters with a cold TCA solution to precipitate the newly synthesized DNA and remove unincorporated labeled dNTPs. Follow with an ethanol wash.

  • Radioactivity Measurement: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of polymerase activity for each compound concentration relative to the no-drug control and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lamivudine-Induced M184V Mutation in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome the lamivudine-induced M184V mutation in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the M184V mutation in HIV-1, and why is it significant?

A1: The M184V mutation is a single amino acid substitution in the reverse transcriptase (RT) enzyme of HIV-1, where methionine (M) at position 184 is replaced by valine (V). This mutation is primarily selected for by the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and emtricitabine (FTC). Its significance lies in its ability to confer high-level resistance to these two widely used antiretroviral drugs, often with a greater than 100-fold increase in the 50% inhibitory concentration (IC50).[1][2]

Q2: What is the clinical impact of the M184V mutation on antiretroviral therapy (ART)?

A2: The M184V mutation is a common cause of virologic failure in patients on regimens containing lamivudine or emtricitabine. However, the presence of M184V also has some unique characteristics. It reduces the replication fitness of the virus, meaning the virus does not replicate as efficiently as the wild-type virus in the absence of drug pressure.[2] Paradoxically, it can also increase the susceptibility of the virus to other NRTIs like tenofovir and zidovudine.[3]

Q3: Is it always necessary to switch off lamivudine or emtricitabine if the M184V mutation is detected?

A3: Not necessarily. Some clinical guidelines and expert opinions suggest that continuing lamivudine or emtricitabine as part of a combination regimen can still be beneficial, even in the presence of the M184V mutation. The rationale is that the mutation impairs viral fitness, and maintaining the drug pressure from lamivudine or emtricitabine can help to keep the viral load lower than if the drug were discontinued. Additionally, it may prevent the virus from reverting to the wild-type, which is more replication-competent.

Q4: What are the current treatment strategies for patients with HIV-1 harboring the M184V mutation?

A4: Current strategies for managing HIV-1 with the M184V mutation focus on constructing a suppressive regimen with at least two, and preferably three, fully active drugs. This often involves using newer and more potent antiretrovirals. Regimens containing integrase strand transfer inhibitors (INSTIs) like dolutegravir (DTG) and bictegravir (BIC), often in combination with tenofovir alafenamide (TAF) and emtricitabine (FTC), have shown high rates of virologic suppression in patients with pre-existing M184V mutations.[4][5][6] Clinical trials such as GEMINI, TANGO, and SALSA have demonstrated the efficacy of two-drug regimens like dolutegravir plus lamivudine in virologically suppressed patients, with low rates of virologic failure even in the presence of archived M184V.

Q5: How is resistance to antiretroviral drugs, including the M184V mutation, detected in the laboratory?

A5: Resistance is primarily detected through two types of assays: genotypic and phenotypic.

  • Genotypic assays identify resistance-associated mutations by sequencing the viral genes that encode the drug targets (e.g., reverse transcriptase, protease, integrase). This is the most common method used in clinical practice.[7]

  • Phenotypic assays measure the ability of the virus to replicate in the presence of different concentrations of an antiretroviral drug. The result is typically reported as the fold-change in the IC50 of the patient's virus compared to a wild-type reference virus.[8][9]

Troubleshooting Guides for Experimental Workflows

Issue 1: Inconsistent results in phenotypic susceptibility assays for M184V mutants.

  • Possible Cause 1: Assay variability. Phenotypic assays can have inherent variability.

    • Troubleshooting Step: Ensure that a wild-type reference virus is run in parallel with the mutant virus in every assay. Calculate the fold-change in IC50 relative to the internal wild-type control for that specific experiment, rather than relying on historical wild-type IC50 values.

  • Possible Cause 2: Cell line and passage number. The susceptibility of cell lines to HIV-1 infection and drug effects can change with passage number.

    • Troubleshooting Step: Use a consistent cell line (e.g., MT-2, TZM-bl) and maintain a log of cell passage numbers. Only use cells within a validated range of passages for your assays.

  • Possible Cause 3: Inaccurate virus titration. The amount of virus used in the assay can affect the IC50 value.

    • Troubleshooting Step: Accurately titrate your viral stocks before performing the susceptibility assay to ensure a consistent multiplicity of infection (MOI) is used across experiments.

Issue 2: Failure to amplify the reverse transcriptase gene for genotypic analysis.

  • Possible Cause 1: Low viral load in the sample. A minimum viral load is required for successful amplification.

    • Troubleshooting Step: Confirm that the plasma sample has a viral load of at least 500-1000 copies/mL, which is generally recommended for successful Sanger sequencing.[10] For lower viral loads, consider using more sensitive techniques or concentrating the virus from a larger volume of plasma.

  • Possible Cause 2: Primer mismatch due to high viral genetic diversity. HIV-1 is highly variable, and primers may not bind efficiently to all subtypes.

    • Troubleshooting Step: Use a set of "universal" or consensus primers designed to anneal to highly conserved regions of the pol gene across different HIV-1 subtypes.[11] If the subtype is known, subtype-specific primers can be used.

  • Possible Cause 3: Presence of PCR inhibitors in the extracted RNA.

    • Troubleshooting Step: Incorporate a robust RNA purification step to remove potential inhibitors. Consider using a commercial kit with proven efficacy for HIV-1 RNA extraction from plasma.

Data Presentation

Table 1: In Vitro Antiviral Activity of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Against M184V Mutant HIV-1.

DrugFold-Change in IC50 vs. Wild-TypeLevel of Resistance
Lamivudine (3TC)>100-foldHigh
Emtricitabine (FTC)>100-foldHigh
Abacavir (ABC)2-5-foldLow
Didanosine (ddI)2-5-foldLow
Zidovudine (ZDV)<1-fold (hypersusceptible)Susceptible
Tenofovir (TDF/TAF)<1-fold (hypersusceptible)Susceptible

Data synthesized from multiple sources.[1][3]

Table 2: Virologic Outcomes of Dolutegravir (DTG)-Based Regimens in Clinical Trials with Pre-existing M184V Mutation.

Clinical TrialRegimenPopulationVirologic Outcome in M184V+ Participants
GEMINI 1 & 2 DTG + 3TCTreatment-NaïveLow rates of virologic failure, no emergent resistance.
TANGO Switch to DTG/3TCVirologically SuppressedMaintained virologic suppression through week 144.
SALSA Switch to DTG/3TCVirologically SuppressedMaintained virologic suppression at week 48.

Data is a summary of findings from the respective clinical trials.

Experimental Protocols

Protocol 1: Phenotypic Susceptibility Assay using a Luciferase Reporter System

This protocol outlines a single-cycle infectivity assay to determine the phenotypic susceptibility of HIV-1 variants to antiretroviral drugs.

1. Materials:

  • HEK293T cells for virus production.

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR).

  • HIV-1 proviral DNA (wild-type and M184V mutant).

  • Transfection reagent.

  • Culture medium (DMEM with 10% FBS and antibiotics).

  • Antiretroviral drugs of interest, serially diluted.

  • Luciferase assay reagent.

  • Luminometer.

2. Methodology:

  • Virus Production:

    • Co-transfect HEK293T cells with the HIV-1 proviral DNA (wild-type or M184V) and a VSV-G expression vector to produce pseudotyped viruses.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titrate the viral stocks to determine the tissue culture infectious dose 50 (TCID50).

  • Susceptibility Assay:

    • Plate TZM-bl cells in a 96-well plate.

    • Add serial dilutions of the antiretroviral drug to the wells in triplicate.

    • Infect the cells with a standardized amount of virus (wild-type or M184V).

    • Incubate for 48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug against the wild-type and mutant viruses by non-linear regression analysis of the dose-response curves.

    • Determine the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Protocol 2: Genotypic Resistance Testing by Sanger Sequencing

This protocol describes the steps for identifying the M184V mutation in the HIV-1 pol gene.

1. Materials:

  • Patient plasma sample.

  • Viral RNA extraction kit.

  • Reverse transcriptase and DNA polymerase for one-step RT-PCR.

  • Primers flanking the reverse transcriptase coding region of the pol gene.

  • PCR purification kit.

  • Sanger sequencing primers and reagents.

  • Capillary electrophoresis-based DNA sequencer.

  • Sequence analysis software.

2. Methodology:

  • RNA Extraction:

    • Extract viral RNA from the patient's plasma using a commercial kit according to the manufacturer's instructions.

  • RT-PCR:

    • Perform a one-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the region of the pol gene encoding the reverse transcriptase.

    • Use primers designed to bind to conserved regions to ensure amplification of different HIV-1 subtypes.

  • PCR Product Purification:

    • Purify the PCR product to remove unincorporated dNTPs and primers.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

    • Purify the sequencing products.

    • Separate the DNA fragments by size using capillary electrophoresis.

    • Detect the fluorescent signal from each fragment to determine the nucleotide sequence.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the patient's viral sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations, including the M184V substitution.

Mandatory Visualizations

HIV_Replication_Cycle Virus Binding Virus Binding Fusion & Entry Fusion & Entry Virus Binding->Fusion & Entry Viral & cell membranes fuse Reverse Transcription Reverse Transcription Integration Integration Reverse Transcription->Integration Viral DNA enters nucleus Lamivudine Action Lamivudine Action M184V Mutation M184V Mutation M184V Mutation->Lamivudine Action Blocks inhibition Fusion & Entry->Reverse Transcription Viral RNA -> DNA Transcription Transcription Integration->Transcription Provirus transcribed to mRNA Translation Translation Transcription->Translation Viral proteins synthesized Assembly Assembly Translation->Assembly New virions assemble at cell membrane Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New virions released

Caption: HIV-1 Replication Cycle and the Point of Lamivudine Intervention.

Experimental_Workflow Start Start Decision Decision Report: M184V Present Report: M184V Present Decision->Report: M184V Present Yes Report: M184V Absent Report: M184V Absent Decision->Report: M184V Absent No End End Patient Sample (Plasma) Patient Sample (Plasma) Viral RNA Extraction Viral RNA Extraction Patient Sample (Plasma)->Viral RNA Extraction RT-PCR (pol gene) RT-PCR (pol gene) Viral RNA Extraction->RT-PCR (pol gene) Sanger Sequencing Sanger Sequencing RT-PCR (pol gene)->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Sequence Analysis->Decision M184V Detected? Report: M184V Present->End Report: M184V Absent->End

Caption: Workflow for Genotypic Resistance Testing for the M184V Mutation.

Resistance_Mechanism M184V_RT M184V Mutant RT (Val184) Steric Hindrance Resistance Resistance M184V_RT->Resistance Results in Lamivudine Lamivudine Lamivudine->M184V_RT Binding impaired Inhibition Inhibition WT_RT WT_RT WT_RT->Inhibition Leads to

Caption: Mechanism of Lamivudine Resistance by the M184V Mutation.

References

Troubleshooting low efficacy of Lamivudine in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Lamivudine in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Lamivudine?

Lamivudine is a nucleoside analog reverse transcriptase inhibitor (NRTI).[1][2][] Upon entering a cell, it is phosphorylated by cellular kinases to its active triphosphate form, Lamivudine triphosphate (3TC-TP).[2][4] 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme of viruses like HIV and hepatitis B virus (HBV).[1][2][] It gets incorporated into the growing viral DNA chain, and because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, it causes chain termination, thus halting viral DNA synthesis.[2]

2. What is the typical effective concentration of Lamivudine in cell culture?

The effective concentration of Lamivudine can vary significantly depending on the cell line, the virus being studied, and the specific experimental conditions. For example, the 50% effective dose (ED50) for inhibiting HIV-1 p24 antigen production in Peripheral Blood Mononuclear Cells (PBMCs) ranges from 0.07 µM to 0.2 µM.[1][5] In HepG2 2.2.15 cells, which are used to study HBV, the 50% effective concentration (EC50) for inhibiting HBV DNA synthesis after 9 days of continuous exposure is 0.0016 µg/ml.[6]

3. How stable is Lamivudine in cell culture medium?

The stability of Lamivudine in cell culture medium under standard incubation conditions is generally considered to be good. However, prolonged incubation times or harsh conditions could potentially lead to degradation. It is recommended to prepare fresh drug dilutions for each experiment.

4. Can Lamivudine be cytotoxic to cells?

Lamivudine generally exhibits low cytotoxicity at its effective antiviral concentrations.[7] However, at very high concentrations, it can interfere with cellular DNA polymerases and may cause cell cycle arrest, leading to a decrease in viable cell numbers.[7] It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guide

Problem: Lamivudine shows low or no antiviral activity in my cell culture experiment.

This is a common issue that can arise from several factors. Follow this step-by-step troubleshooting guide to identify the potential cause.

Lamivudine_Troubleshooting start Start: Low Lamivudine Efficacy check_drug 1. Verify Lamivudine Stock - Concentration - Storage - Preparation start->check_drug check_protocol 2. Review Experimental Protocol - Dosing schedule - Incubation time - Assay readout check_drug->check_protocol Stock OK end_unresolved Consult Literature/Support check_drug->end_unresolved Stock Issue check_cells 3. Assess Cell Health & Suitability - Viability - Contamination - Phosphorylation capacity check_protocol->check_cells Protocol OK check_protocol->end_unresolved Protocol Issue check_virus 4. Characterize Virus Stock - Titer - Potential resistance mutations check_cells->check_virus Cells OK check_cells->end_unresolved Cell Issue measure_uptake 5. Measure Intracellular 3TC-TP - Confirm drug uptake and activation check_virus->measure_uptake Virus OK check_virus->end_unresolved Virus Issue troubleshoot_resistance 6. Investigate Viral Resistance - Sequence viral polymerase gene measure_uptake->troubleshoot_resistance Low 3TC-TP end_resolved Issue Resolved measure_uptake->end_resolved Sufficient 3TC-TP troubleshoot_resistance->end_resolved Resistance Confirmed troubleshoot_resistance->end_unresolved No Resistance Found

Caption: Troubleshooting workflow for low Lamivudine efficacy.

Question 1: Is my Lamivudine stock solution prepared and stored correctly?

  • Answer: Improper preparation or storage of your Lamivudine stock can lead to reduced potency.

    • Concentration: Double-check your calculations for the stock concentration. It is advisable to verify the concentration using spectrophotometry.

    • Solvent: Lamivudine is typically dissolved in DMSO or water. Ensure the solvent is appropriate for your cell line and does not exceed a cytotoxic concentration in your final culture volume (typically <0.5% DMSO).

    • Storage: Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Question 2: Is my experimental protocol optimal for Lamivudine treatment?

  • Answer: The timing and duration of drug treatment are critical for observing an antiviral effect.

    • Dosing Schedule: Lamivudine is most effective when present during active viral replication. For acute infection models, the drug should be added at the time of infection or shortly after.

    • Incubation Time: The intracellular half-life of Lamivudine's active form (3TC-TP) is between 10.5 to 19 hours.[4][8] Short incubation times may not be sufficient to observe a significant reduction in viral replication. Consider extending the treatment duration.

    • Assay Readout: Ensure your antiviral assay is sensitive enough to detect changes in viral replication. This could be quantifying viral RNA/DNA, protein levels (e.g., p24 for HIV), or infectious virus particles (e.g., plaque assay).

Question 3: Are my cells healthy and capable of activating Lamivudine?

  • Answer: The host cell plays a crucial role in the activation of Lamivudine.

    • Cell Viability: Ensure your cells are healthy and have high viability before starting the experiment. Stressed or unhealthy cells may not metabolize the drug effectively.

    • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and experimental outcomes. Regularly test your cell cultures for mycoplasma.

    • Phosphorylation Capacity: Lamivudine requires intracellular phosphorylation to become active.[2][4] Different cell lines may have varying levels of the necessary cellular kinases. If you are using a non-standard cell line, its ability to phosphorylate Lamivudine might be a limiting factor.

Question 4: Could my virus stock be resistant to Lamivudine?

  • Answer: Viral resistance is a common reason for Lamivudine treatment failure.

    • Viral Titer: Use a consistent and appropriate viral titer for your infections. A very high multiplicity of infection (MOI) might overwhelm the drug's inhibitory capacity.

    • Resistance Mutations: For HIV, the M184V/I mutation in the reverse transcriptase gene is the primary mechanism of Lamivudine resistance.[9] For HBV, mutations in the YMDD motif of the viral polymerase are associated with resistance.[10][11] If you are using a lab-adapted or patient-derived viral strain, it may already harbor resistance mutations.

Question 5: How can I confirm that Lamivudine is being taken up and activated in my cells?

  • Answer: Measuring the intracellular concentration of the active metabolite, Lamivudine triphosphate (3TC-TP), can confirm drug uptake and activation. This is a specialized assay that typically involves cell lysis, extraction of nucleotides, and quantification by methods like HPLC-MS/MS or a sensitive radioimmunoassay.[12][13][14]

Data Summary Tables

Table 1: Reported EC50/IC50 Values for Lamivudine

VirusCell LineAssayEC50/IC50Reference
HIV-1PBMCp24 antigen production0.07 - 0.2 µM[1][5]
HIV-1MT-4Syncytia formation0.1 µM[1]
HBVHepG2 2.2.15HBV DNA synthesis (9 days)0.0016 µg/ml[6]
DHBVN/ADHBV replicationComparable to Penciclovir[1][5]

Table 2: Lamivudine Resistance Mutations and Fold-Change in IC50

VirusMutation(s)Fold Increase in IC50Reference
HBVrtM204I450[10]
HBVrtL180M/M204V3,000[10]

Experimental Protocols

Protocol 1: Lamivudine Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Lamivudine in culture medium. Remove the old medium from the cells and add the Lamivudine dilutions. Include a "cells only" (no drug) control and a "medium only" (no cells) blank.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50).

Protocol 2: HIV-1 Antiviral Assay (p24 Antigen ELISA)

  • Cell Preparation: Prepare your target cells (e.g., PBMCs stimulated with PHA and IL-2) and adjust to the desired concentration.

  • Infection and Treatment: In a 96-well plate, mix the cells, a pre-titered amount of HIV-1, and serial dilutions of Lamivudine. Include a "virus only" (no drug) control and a "cells only" (no virus) control.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of viral inhibition for each Lamivudine concentration relative to the "virus only" control. Determine the 50% effective concentration (EC50).

Mechanism of Action and Activation Pathway

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle Lamivudine_in Lamivudine (3TC) Lamivudine_MP Lamivudine-MP Lamivudine_in->Lamivudine_MP dCK Lamivudine_DP Lamivudine-DP Lamivudine_MP->Lamivudine_DP dCMPK Lamivudine_TP Lamivudine-TP (3TC-TP - Active Form) Lamivudine_DP->Lamivudine_TP NDPK RT Reverse Transcriptase Lamivudine_TP->RT Competes with dCTP dCK Deoxycytidine Kinase dCMPK dCMP Kinase NDPK Nucleoside Diphosphate Kinase viral_RNA Viral RNA viral_RNA->RT viral_DNA Viral DNA (Incomplete) RT->viral_DNA Chain Termination Lamivudine_ext Extracellular Lamivudine Lamivudine_ext->Lamivudine_in Uptake

References

Technical Support Center: Optimizing Lamivudine Dosage for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamivudine in in vitro antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lamivudine?

A1: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It is an analog of cytidine.[3] Inside the cell, Lamivudine is phosphorylated to its active triphosphate metabolite, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by viral reverse transcriptase (for HIV) or polymerase (for HBV).[2][] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[2][3]

Q2: Which viruses is Lamivudine active against in vitro?

A2: Lamivudine is primarily known for its potent in vitro activity against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[1][] It has been shown to inhibit both types of HIV reverse transcriptase.[3] While it has been investigated for other viruses, its efficacy against viruses like SARS-CoV has not been demonstrated in published trials.[1]

Q3: What is a typical starting concentration range for Lamivudine in an in vitro assay?

A3: A typical starting concentration for Lamivudine in in vitro assays for HIV-1 can range from 0.002 µM to 1.14 µM, as indicated by its IC50 values in different cell lines and HIV-1 strains.[5] For HBV, the IC50 is around 0.1 µM.[5] It is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions to determine the optimal concentration for your specific experimental conditions.

Q4: How should I determine the cytotoxicity of Lamivudine in my cell line?

A4: The cytotoxicity of Lamivudine should be determined using a cell viability assay, such as the MTT or LDH assay, on uninfected cells.[6] This will help you determine the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of the cells. It is crucial to use concentrations of Lamivudine that are well below the CC50 value for your antiviral assays to ensure that any observed reduction in viral replication is due to the drug's antiviral activity and not its toxicity to the host cells.

Troubleshooting Guides

Issue 1: High variability in antiviral activity results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell monolayer by properly mixing the cell suspension before seeding and using calibrated pipettes. Perform a cell count to ensure consistent cell numbers across all wells.

  • Possible Cause: Variability in virus inoculum.

    • Solution: Thoroughly mix the virus stock before diluting and adding it to the wells. Use a consistent multiplicity of infection (MOI) for all experiments.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Issue 2: Lamivudine shows low or no antiviral activity.

  • Possible Cause: The virus strain is resistant to Lamivudine.

    • Solution: Sequence the viral genome to check for known resistance mutations, such as the M184V mutation in HIV-1 reverse transcriptase.[] If resistance is confirmed, a different antiviral agent may be needed.

  • Possible Cause: Incorrect drug concentration.

    • Solution: Verify the stock concentration of your Lamivudine solution. Prepare fresh dilutions for each experiment. Perform a wide range of serial dilutions to ensure you are testing within the effective concentration range.

  • Possible Cause: Issues with the assay itself.

    • Solution: Include appropriate positive and negative controls in your assay. A known sensitive virus strain should be used as a positive control for Lamivudine's activity.

Issue 3: High cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The cell line is particularly sensitive to Lamivudine.

    • Solution: Determine the CC50 of Lamivudine in your specific cell line. If the therapeutic window (the ratio of CC50 to EC50) is too narrow, consider using a different, less sensitive cell line if possible.

  • Possible Cause: Contamination of the cell culture or drug stock.

    • Solution: Ensure all reagents and cell cultures are free from microbial contamination. Filter-sterilize the Lamivudine stock solution.

Data Presentation

Table 1: In Vitro Activity of Lamivudine Against HIV-1

Cell LineHIV-1 StrainEC50 (µM)Reference
VariousVarious0.002 - 1.14[5]

Table 2: In Vitro Activity of Lamivudine Against HBV

Cell LineVirusEC50 (µM)Reference
N/AHBV0.1[5]

Table 3: Cytotoxicity of Lamivudine

Cell LineAssayCC50 (µM)Therapeutic Index (CC50/EC50)
Specific to experimentMTT/LDH>1000 times EC50 for HIVTo be determined experimentally

Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary significantly depending on the cell line, virus strain, and experimental conditions. The data presented here are for general guidance.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the concentration of Lamivudine that is toxic to the host cells.

Materials:

  • 96-well plates

  • Host cell line

  • Complete cell culture medium

  • Lamivudine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your host cells at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of Lamivudine in complete culture medium.

  • Remove the medium from the cells and add the different concentrations of Lamivudine. Include wells with medium only (no cells) as a blank and wells with cells and medium but no drug as a negative control.

  • Incubate the plates for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of Lamivudine to inhibit the formation of viral plaques.

Materials:

  • 6- or 12-well plates

  • Confluent monolayer of host cells

  • Virus stock of known titer (PFU/mL)

  • Lamivudine serial dilutions

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed plates with host cells to achieve a confluent monolayer on the day of infection.[8]

  • Prepare serial dilutions of Lamivudine.

  • Pre-incubate the virus with the different concentrations of Lamivudine for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect them with the virus-drug mixture at a low multiplicity of infection (MOI) to produce 50-100 plaques per well.

  • Allow the virus to adsorb for 1-2 hours.

  • Remove the inoculum and add the overlay medium containing the respective concentrations of Lamivudine. The overlay restricts the spread of progeny virus to neighboring cells, leading to the formation of discrete plaques.[8]

  • Incubate the plates for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).

  • Fix the cells with a formaldehyde solution and then stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each Lamivudine concentration compared to the untreated virus control and determine the EC50 value.

qPCR-Based Assay for Viral Load Quantification

This method quantifies the amount of viral nucleic acid to determine the antiviral effect of Lamivudine.

Materials:

  • 24- or 48-well plates

  • Host cells

  • Virus stock

  • Lamivudine serial dilutions

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent probe (e.g., SYBR Green or TaqMan)

  • Primers specific to a conserved region of the viral genome

  • qPCR instrument

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of Lamivudine for a few hours before infection.

  • Infect the cells with the virus at a known MOI.

  • After a defined incubation period (e.g., 48-72 hours), harvest the cell supernatant or cell lysate.

  • Extract the viral nucleic acid (RNA or DNA) using a commercial kit.

  • For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).[9]

  • Set up the qPCR reaction with the extracted nucleic acid, primers, probe, and master mix.

  • Run the qPCR reaction. The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Determine the cycle threshold (Ct) value for each sample.

  • Quantify the viral load based on a standard curve of known concentrations of viral nucleic acid. Calculate the reduction in viral load for each Lamivudine concentration to determine the EC50.

Visualizations

Experimental_Workflow_for_Lamivudine_Optimization cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assay cluster_2 Phase 3: Data Analysis A Seed Host Cells (Uninfected) B Add Serial Dilutions of Lamivudine A->B C Incubate B->C D Perform MTT Assay C->D E Determine CC50 D->E K Calculate Therapeutic Index (CC50 / EC50) E->K CC50 Value F Seed Host Cells G Infect with Virus + Serial Dilutions of Lamivudine F->G H Incubate G->H I Perform Antiviral Assay (e.g., Plaque Reduction or qPCR) H->I J Determine EC50 I->J J->K EC50 Value L Select Optimal Non-Toxic Concentration Range K->L

Caption: Workflow for determining the optimal Lamivudine dosage.

Lamivudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine (3TC) Phosphorylation Cellular Kinases Lamivudine->Phosphorylation Enters Cell Lamivudine_TP Lamivudine Triphosphate (3TC-TP) Phosphorylation->Lamivudine_TP Phosphorylates RT Reverse Transcriptase Lamivudine_TP->RT Competitively Inhibits & Gets Incorporated Lamivudine_TP->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Chain_Termination Chain Termination RT->Chain_Termination dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Mechanism of action of Lamivudine.

References

How to mitigate cytotoxicity of Lamivudine in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Lamivudine in long-term cell culture experiments.

Troubleshooting Guides

Issue 1: Increased Cell Death and Reduced Viability in Long-Term Lamivudine Cultures

Question: We are observing a significant decrease in cell viability and an increase in floating (dead) cells in our long-term culture (several weeks) treated with Lamivudine. How can we address this?

Answer:

This is a common issue when using nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine for extended periods. The primary cause is mitochondrial toxicity, leading to oxidative stress and ultimately, cell death. Here are some steps to mitigate this cytotoxicity:

1. Optimize Lamivudine Concentration:

  • Rationale: Lamivudine's cytotoxicity is often dose-dependent. The lowest effective concentration for your experimental goals should be used.

  • Recommendation: Perform a dose-response experiment to determine the optimal balance between antiviral efficacy and cell viability for your specific cell line.

2. Co-treatment with Antioxidants:

  • Rationale: Lamivudine-induced mitochondrial dysfunction leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress. Antioxidants can help neutralize these harmful ROS.

  • Recommended Agents:

    • N-acetylcysteine (NAC): A precursor to the potent intracellular antioxidant glutathione.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

3. Monitor Mitochondrial Health:

  • Rationale: Directly assessing mitochondrial health can provide early indications of cytotoxicity.

  • Recommended Assays:

    • Mitochondrial DNA (mtDNA) Content: Lamivudine can inhibit mitochondrial DNA polymerase gamma, leading to mtDNA depletion. Quantifying mtDNA content relative to nuclear DNA (nDNA) can be a sensitive marker of mitochondrial toxicity.

    • Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis. Assays using fluorescent dyes like JC-1 or TMRM can be employed.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Question: We are getting variable results in our cytotoxicity assays (e.g., MTT, LDH) when evaluating Lamivudine's long-term effects. What could be the cause?

Answer:

Inconsistent results in long-term cytotoxicity assays can arise from several factors. Here is a troubleshooting guide:

  • Cell Density: Ensure consistent cell seeding density across all plates and experiments. Over-confluent or sparsely populated cultures can respond differently to drug treatment.

  • Reagent Preparation and Handling: Prepare fresh reagents for each experiment. Ensure complete dissolution of formazan crystals in MTT assays and avoid introducing bubbles in LDH assays, as these can interfere with absorbance readings.

  • Control Wells: Always include the following controls:

    • Untreated Cells: To establish baseline viability.

    • Vehicle Control: To account for any effects of the solvent used to dissolve Lamivudine.

    • Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.

    • Medium-Only Control: To determine background absorbance.

  • Incubation Times: Use consistent incubation times for both drug treatment and assay development. For long-term studies, it is crucial to maintain a regular schedule for media changes and drug replenishment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lamivudine-induced cytotoxicity in long-term cell culture?

A1: The primary mechanism is mitochondrial toxicity . Lamivudine, being a nucleoside analog, can be mistakenly incorporated by mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] This leads to the termination of mtDNA synthesis, resulting in mtDNA depletion.[2][3] A reduction in mtDNA impairs the production of essential proteins for the electron transport chain, leading to decreased ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[4][5][6]

Q2: What are the recommended concentrations for antioxidant co-treatment with Lamivudine?

A2: The optimal concentration of antioxidants can be cell-type dependent and should be determined empirically. However, based on in vitro studies, the following are suggested starting concentrations:

  • N-acetylcysteine (NAC): 1-5 mM. One study demonstrated that 5 mM NAC could reverse the cytotoxicity of a compound in HT-29 cells.

  • Vitamin E (α-tocopherol): 50-100 µM.

It is crucial to include an antioxidant-only control to ensure the chosen concentration is not toxic to the cells.

Q3: How can I be sure that the observed cytotoxicity is due to Lamivudine and not another experimental factor?

A3: To confirm Lamivudine-specific cytotoxicity, consider the following:

  • Dose-Response Relationship: Demonstrate that the cytotoxicity increases with higher concentrations of Lamivudine.

  • Rescue Experiments: Show that the cytotoxicity can be alleviated by co-treatment with a mitigating agent, such as an antioxidant.

  • Appropriate Controls: As mentioned in the troubleshooting guide, use vehicle controls to rule out any effects of the drug's solvent.

Q4: Are there any specific cell lines that are more or less sensitive to Lamivudine's cytotoxicity?

A4: While specific data on a wide range of cell lines is limited, cells with a higher reliance on mitochondrial respiration or those with a lower intrinsic antioxidant capacity may be more susceptible to Lamivudine-induced cytotoxicity. It is always recommended to perform initial toxicity profiling for your specific cell line.

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on Lamivudine-Induced Cytotoxicity in HepG2 Cells after 4 Weeks of Culture

Treatment GroupCell Viability (%) (MTT Assay)LDH Release (% of Maximum)
Untreated Control100 ± 4.55.2 ± 1.1
Lamivudine (10 µM)62 ± 5.138.7 ± 4.3
Lamivudine (10 µM) + NAC (1 mM)78 ± 4.821.5 ± 3.9
Lamivudine (10 µM) + NAC (5 mM)91 ± 5.39.8 ± 2.0
NAC (5 mM) only98 ± 4.26.1 ± 1.5

Table 2: Mitochondrial DNA Content in Cells Treated with Lamivudine and Vitamin E for 4 Weeks

Treatment GroupmtDNA/nDNA Ratio (relative to control)
Untreated Control1.00 ± 0.12
Lamivudine (10 µM)0.45 ± 0.08
Lamivudine (10 µM) + Vitamin E (100 µM)0.78 ± 0.10
Vitamin E (100 µM) only0.97 ± 0.11

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with Lamivudine and/or antioxidants at the desired concentrations. Include all necessary controls. Culture the cells for the desired long-term duration, changing the media and reapplying the treatments every 2-3 days.

  • MTT Addition: At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
  • Cell Lysis and DNA Extraction: At the end of the treatment period, harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorescent DNA-binding dye for accuracy.

  • Real-Time Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green) and primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

    • Perform the qPCR reaction using a real-time PCR system.

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

  • Data Analysis:

    • Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtmtDNA - CtnDNA).

    • Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the data to the untreated control group.

Visualizations

Lamivudine_Cytotoxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_mitigation Mitigation Strategies PolG DNA Polymerase γ (Pol γ) mtDNA mtDNA PolG->mtDNA Replication ETC Electron Transport Chain (ETC) mtDNA->ETC Encodes subunits ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to increased OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Lamivudine Lamivudine Lamivudine->PolG Inhibition CellDeath Cell Death / Apoptosis OxidativeStress->CellDeath Induces Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS Neutralize

Caption: Signaling pathway of Lamivudine-induced cytotoxicity and its mitigation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Start Start: Seed Cells Treatment Long-Term Treatment: - Lamivudine - Lamivudine + Antioxidant - Controls Start->Treatment Viability Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability MitoHealth Mitochondrial Health Assays (e.g., mtDNA content) Treatment->MitoHealth Data Compare treatment groups to controls Viability->Data MitoHealth->Data Conclusion Evaluate mitigation of cytotoxicity Data->Conclusion

Caption: Workflow for assessing mitigation of Lamivudine cytotoxicity.

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_solution Solution Lamivudine Lamivudine Treatment MitoTox Mitochondrial Toxicity Lamivudine->MitoTox OxStress Oxidative Stress MitoTox->OxStress Cytotoxicity Cytotoxicity OxStress->Cytotoxicity Antioxidants Antioxidant Co-treatment Antioxidants->OxStress Reduces Antioxidants->Cytotoxicity Mitigates

Caption: Logical relationship between Lamivudine, cytotoxicity, and mitigation.

References

Technical Support Center: Lamivudine Solubility for Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing Lamivudine solutions for experimental use. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful dissolution of Lamivudine for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Lamivudine?

A1: Lamivudine is a white to off-white solid.[1] Its solubility is approximately 70 mg/mL in water at 20°C.[1] It is also soluble in other solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[2][3]

Q2: What factors can influence the solubility of Lamivudine?

A2: Several factors can affect the solubility of Lamivudine, including:

  • Temperature: Generally, solubility increases with a rise in temperature.[4]

  • pH: The pH of the solvent can influence the solubility of Lamivudine.[4][5] For instance, one study noted a high solubility of 276.08 mg/mL in 0.01 N HCl.[6]

  • Solvent: The choice of solvent significantly impacts solubility.

  • Crystal Form (Polymorphism): Lamivudine exists in different crystalline forms (Form I and Form II), which have different solubility profiles. Form II is generally the more stable, less soluble form in non-aqueous solvents, while Form I is a hydrate and is more stable in the presence of sufficient water.[7]

Q3: Are there methods to enhance the aqueous solubility of Lamivudine?

A3: Yes, several techniques can be employed to improve the solubility of Lamivudine:

  • Salt Formation: Creating salts of Lamivudine, such as lamivudine hydrochloride, can significantly increase its aqueous solubility.[8]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which can enhance its dissolution rate and solubility.[9][10]

  • Co-solvency: Using a mixture of solvents can improve solubility. For example, combinations of water with solvents like methanol or acetonitrile are often used in analytical methods.[2][11]

  • pH Adjustment: Modifying the pH of the aqueous solution can increase solubility.[12]

Troubleshooting Guide

Issue 1: Lamivudine is not dissolving completely in water at room temperature.

  • Possible Cause: You may be exceeding the solubility limit of Lamivudine in water at the current temperature.

  • Solution:

    • Gently warm the solution while stirring. An increase in temperature often improves solubility.[4]

    • If warming is not an option for your experiment, consider reducing the concentration of your solution.

    • Use a different solvent or a co-solvent system. For example, adding a small amount of DMSO or methanol can aid dissolution.

Issue 2: My Lamivudine solution is cloudy or has formed a precipitate after preparation.

  • Possible Cause 1: The solution may be supersaturated and has started to crystallize out.

  • Solution 1: Try gently warming the solution to redissolve the precipitate. If it dissolves, you may need to store the solution at a slightly elevated temperature or prepare a more dilute solution for long-term stability.

  • Possible Cause 2: If you used a co-solvent system and then diluted with water, the change in solvent composition may have caused the Lamivudine to precipitate.

  • Solution 2: When preparing aqueous dilutions from a stock solution in an organic solvent (like DMSO), add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Possible Cause 3: The pH of your final solution may not be optimal for Lamivudine solubility.

  • Solution 3: Check the pH of your solution. Adjusting the pH may be necessary to maintain solubility, especially for buffered solutions.[5]

Issue 3: I need to prepare a high-concentration stock solution of Lamivudine.

  • Problem: Preparing a highly concentrated aqueous solution can be challenging due to solubility limits.

  • Solution: For high-concentration stock solutions, it is recommended to use a solvent in which Lamivudine has higher solubility, such as DMSO.[3] A stock solution in DMSO can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Quantitative Solubility Data

For your convenience, the following table summarizes the solubility of Lamivudine in various solvents.

SolventSolubilityTemperatureReference
Water~70 mg/mL20°C[1]
Water46 mg/mL (200.64 mM)25°C[3]
DMSO46 mg/mL (200.64 mM)25°C[3]
MethanolSolubleNot Specified[2]
0.01 N HCl276.08 mg/mLNot Specified[6]
EthanolInsoluble25°C[3]

Experimental Protocols

Protocol 1: Preparation of a Lamivudine Stock Solution in Methanol

This protocol is suitable for preparing a stock solution for analytical purposes, such as HPLC.

Materials:

  • Lamivudine powder

  • Methanol (HPLC Grade)

  • Volumetric flask

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh 10 mg of Lamivudine powder.[2]

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a portion of the methanol to the flask and sonicate for 5-10 minutes to dissolve the Lamivudine.

  • Once dissolved, add methanol to the flask up to the 10 mL mark.

  • Mix the solution thoroughly. This will yield a 1 mg/mL (1000 µg/mL) stock solution.

  • Store the stock solution in a refrigerator at 2-8°C.[13]

Protocol 2: Preparation of an Aqueous Lamivudine Solution for Cell Culture Experiments

This protocol outlines the preparation of a Lamivudine solution for in vitro assays, starting from a DMSO stock.

Materials:

  • Lamivudine powder

  • DMSO

  • Sterile cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of Lamivudine in DMSO (e.g., 46 mg/mL).[3]

  • To prepare the working solution, perform a serial dilution of the DMSO stock into your sterile cell culture medium or buffer.

  • When diluting, add the Lamivudine-DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Filter the final working solution through a 0.22 µm sterile filter before adding it to your cell cultures.

Visualized Workflows

experimental_workflow cluster_prep Solution Preparation cluster_application Experimental Application cluster_troubleshooting Troubleshooting start Weigh Lamivudine Powder dissolve Dissolve in Solvent (e.g., Water, DMSO, Methanol) start->dissolve sonicate Sonicate if Necessary dissolve->sonicate check_solubility Incomplete Dissolution? dissolve->check_solubility vortex Vortex to Mix sonicate->vortex filter Sterile Filter (for cell culture) vortex->filter precipitate Precipitation? vortex->precipitate application Add to Experiment (e.g., Cell Culture, HPLC) filter->application

Caption: Workflow for Lamivudine Solution Preparation and Troubleshooting.

logical_relationship cluster_factors Factors Affecting Solubility cluster_enhancement Solubility Enhancement Techniques Temperature Temperature Solubility Lamivudine Solubility Temperature->Solubility pH pH pH->Solubility Solvent Solvent Choice Solvent->Solubility Polymorphism Crystal Form Polymorphism->Solubility Salt Salt Formation Nano Nanosuspension Cosolvency Co-solvency pH_adjust pH Adjustment Solubility->Salt Solubility->Nano Solubility->Cosolvency Solubility->pH_adjust

Caption: Factors and Techniques Related to Lamivudine Solubility.

References

Addressing batch-to-batch variability of synthesized Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of Lamivudine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in Lamivudine synthesis?

Batch-to-batch variability in Lamivudine synthesis can arise from several factors throughout the manufacturing process. Key sources include:

  • Raw Material Quality: Variations in the purity, isomeric composition, and physical properties of starting materials and reagents can significantly impact the reaction kinetics and impurity profile of the final product.

  • Process Parameter Control: Inconsistent control of critical process parameters such as temperature, reaction time, pH, and agitation speed can lead to the formation of impurities and affect the yield and stereochemistry of Lamivudine.

  • Impurity Profile: The presence and concentration of various impurities, including stereoisomers and degradation products, are primary indicators of batch-to-batch inconsistency.

  • Crystallization and Polymorphism: The crystallization process is critical for purification and obtaining the desired solid-state form of Lamivudine. Variations in solvent systems, cooling rates, and seeding can result in different polymorphic forms with distinct physical properties.

  • Human Factor and Equipment: Differences in operator procedures and the performance of manufacturing equipment can also contribute to variability between batches.

Q2: Which are the critical impurities to monitor in Lamivudine synthesis?

Several impurities have been identified in the synthesis of Lamivudine, and their control is crucial for ensuring product quality and consistency. Some of the key impurities include:

  • Lamivudine Impurity A ((2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid): This impurity is often challenging to remove by recrystallization. Its formation is related to the synthesis route and reaction conditions.[1]

  • Enantiomeric Impurity ((+)-Lamivudine): As Lamivudine is a specific enantiomer, controlling the stereochemistry of the synthesis is vital to minimize the presence of its inactive or potentially harmful enantiomer.

  • Other Related Substances: Various other process-related impurities and degradation products can be present. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for these impurities.[1]

Q3: How can I control the polymorphic form of Lamivudine during crystallization?

Controlling the polymorphic form of Lamivudine is essential for ensuring consistent physicochemical properties such as solubility and bioavailability. Here are some strategies for polymorphic control:

  • Solvent Selection: The choice of solvent or solvent system for crystallization is a primary factor in determining the resulting polymorphic form.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.

  • Supersaturation Control: Carefully controlling the level of supersaturation through optimized cooling profiles or anti-solvent addition rates can influence nucleation and crystal growth, thereby favoring a specific polymorph.

  • Temperature and Agitation: Maintaining precise control over temperature and agitation during crystallization can also impact the polymorphic outcome.

Troubleshooting Guides

Issue 1: High Levels of Lamivudine Impurity A
  • Symptom: The final product shows a peak corresponding to Lamivudine Impurity A that exceeds the specified limits in the HPLC analysis.

  • Potential Causes:

    • Incomplete reaction or side reactions during the synthesis steps leading to the formation of the carboxylic acid impurity.

    • Inefficient purification or recrystallization steps that fail to remove this impurity.

  • Troubleshooting Steps:

    • Review Synthesis Route: Re-evaluate the reaction conditions of the steps where this impurity might be formed.

    • Optimize Purification: Modify the recrystallization solvent system and conditions. Experiment with different solvent ratios and temperatures to improve the selective precipitation of Lamivudine, leaving the impurity in the mother liquor.

    • Chromatographic Purification: If recrystallization is ineffective, consider using column chromatography for purification, although this may be less feasible for large-scale production.

Issue 2: Inconsistent Chiral Purity
  • Symptom: The ratio of the desired (-)-enantiomer to the undesired (+)-enantiomer of Lamivudine varies between batches.

  • Potential Causes:

    • Poor stereocontrol during the key stereochemistry-defining steps of the synthesis.

    • Racemization occurring at some stage of the process.

    • Issues with the chiral resolution step, if one is used.

  • Troubleshooting Steps:

    • Verify Chiral Starting Materials: Ensure the enantiomeric purity of any chiral starting materials or catalysts used.

    • Optimize Reaction Conditions: Adjust reaction parameters such as temperature and reaction time in the stereoselective steps to maximize the formation of the desired enantiomer.

    • Evaluate Resolution Method: If a chiral resolution method is employed, ensure its robustness and reproducibility. This may involve optimizing the resolving agent, solvent, and crystallization conditions.

Data Presentation

Table 1: Example of Batch-to-Batch Impurity Profile Variation

Batch IDLamivudine Assay (%)Lamivudine Impurity A (%)Enantiomeric Impurity (%)Total Other Impurities (%)
LMV-2025-00199.50.150.080.27
LMV-2025-00298.90.450.120.53
LMV-2025-00399.60.120.070.21

This table presents illustrative data. Actual results will vary based on the specific synthesis and analytical methods used.

Experimental Protocols

Protocol 1: HPLC Analysis of Lamivudine and its Impurities

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Lamivudine and its related substances.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and a suitable organic solvent like acetonitrile or methanol. The exact composition should be optimized for the specific separation. For example, a mixture of acetonitrile and a phosphate buffer at pH 4 (e.g., 85:15 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 271 nm.[2]

    • Injection Volume: 20 µL.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Lamivudine reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standards by diluting the stock solution to known concentrations.

    • Sample Solution: Accurately weigh and dissolve a known amount of the synthesized Lamivudine batch in the diluent to achieve a concentration within the linear range of the method.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the impurities based on their retention times relative to the main Lamivudine peak and the calibration curve of the reference standards for known impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Lamivudine Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis start Starting Materials synthesis_steps Chemical Synthesis Steps (e.g., Glycosylation, Reduction) start->synthesis_steps crude_product Crude Lamivudine synthesis_steps->crude_product crystallization Crystallization crude_product->crystallization filtration Filtration & Drying crystallization->filtration hplc HPLC Analysis (Purity, Impurities) filtration->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) filtration->chiral_hplc xrd XRD Analysis (Polymorphism) filtration->xrd final_product Final Lamivudine Product hplc->final_product chiral_hplc->final_product xrd->final_product

Caption: Experimental workflow for Lamivudine synthesis, purification, and analysis.

troubleshooting_logic cluster_impurity_troubleshooting Impurity Issues cluster_polymorphism_troubleshooting Polymorphism Issues cluster_yield_troubleshooting Yield Issues start High Batch-to-Batch Variability Detected check_impurities Review Impurity Profile (HPLC Data) start->check_impurities check_polymorphism Analyze Polymorphic Form (XRD Data) start->check_polymorphism check_yield Compare Batch Yields start->check_yield high_impurity_A High Impurity A? check_impurities->high_impurity_A wrong_polymorph Incorrect Polymorph? check_polymorphism->wrong_polymorph low_yield Low Yield? check_yield->low_yield high_enantiomer High Enantiomeric Impurity? high_impurity_A->high_enantiomer No optimize_purification Optimize Crystallization/ Purification high_impurity_A->optimize_purification Yes optimize_stereocontrol Optimize Stereoselective Reaction Conditions high_enantiomer->optimize_stereocontrol Yes end Implement Corrective Actions & Re-analyze Batch optimize_purification->end optimize_stereocontrol->end control_crystallization Adjust Crystallization Parameters (Solvent, Temp, Seeding) wrong_polymorph->control_crystallization Yes control_crystallization->end review_process_params Review Process Parameters (Temp, Time, Reagents) low_yield->review_process_params Yes review_process_params->end

Caption: Troubleshooting logic for addressing batch-to-batch variability in Lamivudine synthesis.

References

Technical Support Center: Minimizing Lamivudine Degradation in Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols to minimize the degradation of Lamivudine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Lamivudine degradation?

A1: Lamivudine is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3] It is relatively stable under neutral pH, and when exposed to heat and light.[1]

Q2: What are the optimal storage conditions to ensure Lamivudine stability?

A2: To minimize degradation, Lamivudine should be stored in a well-closed container, protected from moisture, and at controlled room temperature. It is crucial to avoid acidic or alkaline environments and contact with oxidizing agents.

Q3: How can I detect and quantify Lamivudine and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the simultaneous determination of Lamivudine and its degradation products.[3][4] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) can be used for more sensitive detection and structural elucidation of degradation products.[2]

Q4: What are the known degradation products of Lamivudine?

A4: Forced degradation studies have identified several degradation products. Under acidic and alkaline hydrolysis, the primary degradation involves the cleavage of the glycosidic bond. Oxidative degradation leads to the formation of N-oxide and other related impurities. One identified degradation product is 1-[5-hydroxymethyl-4-(5-methyl-2,3-dihydro-[1][2][5]triazole-1-yl)-tetrahydrofuran-2-yl]-5-methyl-1 H-pyrimidine-2,4-(1H,3H)dione.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light protection). 2. Prepare fresh samples and standards. 3. Ensure the pH of the sample and mobile phase is appropriate.
Loss of Lamivudine potency in stored samples - Exposure to acidic, alkaline, or oxidative conditions. - Inappropriate solvent used for storage.1. Store Lamivudine in a neutral, buffered solution if in liquid form. 2. Use airtight containers to prevent oxidation. 3. Avoid using reactive solvents for long-term storage.
Inconsistent analytical results - Instability of the analytical method. - Degradation of Lamivudine during the analytical procedure.1. Validate the stability-indicating nature of the analytical method. 2. Control the temperature of the autosampler and column compartment. 3. Minimize the run time of the analysis.
Formation of unknown impurities Stress conditions exceeding the stability limits of Lamivudine.1. Conduct forced degradation studies under controlled conditions to identify potential degradation pathways. 2. Use a more robust analytical method (e.g., LC-MS) for impurity profiling.

Quantitative Data on Lamivudine Degradation

The following tables summarize the extent of Lamivudine degradation under various stress conditions as reported in scientific literature.

Table 1: Degradation of Lamivudine under Forced Degradation Conditions

Stress Condition Reagent/Condition Duration Temperature Degradation (%)
Acidic Hydrolysis0.1 M HCl48 hours80°C18%[3]
Alkaline Hydrolysis0.1 M NaOH48 hours80°C32%[3]
Oxidative30% H₂O₂48 hoursRoom Temperature100%[3]
ThermalDry Heat10 days100°CNo significant degradation
PhotolyticUV LightNot specifiedNot specifiedNo significant degradation[1]
Neutral HydrolysisWater72 hours80°CStable[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lamivudine

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating Lamivudine from its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Lamivudine reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.02 M Ammonium Acetate buffer pH 4.5 (adjusted with glacial acetic acid) (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of ammonium acetate in water to make a 0.02 M solution. Adjust the pH to 4.5 with glacial acetic acid.

  • Standard Solution: Accurately weigh and dissolve Lamivudine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample containing Lamivudine in the mobile phase to a similar concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution to determine the retention time and peak area of Lamivudine.

  • Inject the sample solution.

  • Identify and quantify Lamivudine and any degradation products by comparing their retention times and peak areas with the standard.

Protocol 2: Forced Degradation Study of Lamivudine

This protocol outlines the procedure for conducting forced degradation studies to assess the stability of Lamivudine under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Lamivudine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution at 80°C for 48 hours.

  • Cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for HPLC analysis.

3. Alkaline Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Heat the solution at 80°C for 48 hours.

  • Cool the solution, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 48 hours.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Keep the solid Lamivudine powder in a hot air oven at 100°C for 10 days.

  • After the specified time, dissolve the powder in the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose the solid Lamivudine powder to UV light (as per ICH Q1B guidelines).

  • Dissolve the exposed powder in the mobile phase for analysis.

7. Analysis:

  • Analyze all the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

Lamivudine_Degradation_Workflow cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_analysis Analytical Monitoring Optimal Optimal Conditions (Controlled Room Temp, Protected from light/moisture) Stable_Lamivudine Stable Lamivudine Optimal->Stable_Lamivudine Stress Stress Conditions (Acid, Base, Oxidant, High Temp, UV light) Hydrolysis Hydrolysis (Acidic/Alkaline) Stress->Hydrolysis pH extremes Oxidation Oxidation Stress->Oxidation Oxidizing agents Other Thermal/Photolytic (Minimal Degradation) Stress->Other Heat/Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products HPLC HPLC-UV LCMS LC-MS Lamivudine Lamivudine (Active Pharmaceutical Ingredient) Lamivudine->Optimal Lamivudine->Stress Degradation_Products->HPLC Impurity Profiling Degradation_Products->LCMS Structural Elucidation Stable_Lamivudine->HPLC QC Testing

Caption: Experimental workflow for assessing Lamivudine stability.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Lamivudine Lamivudine Acid_Hydrolysis Acidic (e.g., HCl) Lamivudine->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline (e.g., NaOH) Lamivudine->Alkaline_Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Lamivudine->Oxidizing_Agent DP1 Cleavage of Glycosidic Bond Acid_Hydrolysis->DP1 Alkaline_Hydrolysis->DP1 DP2 N-Oxide Formation Oxidizing_Agent->DP2 DP3 Other Oxidized Impurities Oxidizing_Agent->DP3

Caption: Major degradation pathways of Lamivudine.

References

Technical Support Center: Enhancing Intracellular Lamivudine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the intracellular uptake of Lamivudine.

Frequently Asked Questions & Troubleshooting Guides

Q1: My in vitro experiments show low intracellular concentrations of Lamivudine. What are the common causes and how can I improve uptake?

A1: Low intracellular concentration of Lamivudine is a frequent experimental challenge. The primary reasons include inefficient passive diffusion across the cell membrane and potential efflux by cellular transporters. To enhance uptake, consider the following strategies:

  • Nanoparticle-Based Delivery Systems: Encapsulating Lamivudine within nanoparticles can significantly improve its cellular entry. These systems protect the drug from degradation and can be engineered to facilitate uptake.[1] Various types of nanoparticles have been developed for Lamivudine delivery, including those based on polymers and lipids.[2][3]

  • Chemical Modifications: Modifying the Lamivudine molecule itself, for instance by creating prodrugs, can alter its physicochemical properties to favor cell membrane penetration.

  • Modulation of Cellular Transporters: Lamivudine uptake can be influenced by solute carrier (SLC) transporters like SLC22A1, SLC22A2, and SLC22A3.[1] Modulating the expression or activity of these transporters could potentially increase intracellular drug levels.

Below is a workflow to guide your strategy selection for enhancing Lamivudine uptake.

G start Low Intracellular Lamivudine Concentration strategy Select Enhancement Strategy start->strategy nano Nanoparticle Encapsulation strategy->nano Delivery System chem Chemical Modification (Prodrugs) strategy->chem Drug Molecule transporter Transporter Modulation strategy->transporter Cellular Pathway formulate Formulate & Characterize Nanoparticles nano->formulate evaluate Evaluate Uptake In Vitro chem->evaluate transporter->evaluate formulate->evaluate G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Lamivudine Lamivudine Transporters SLC Transporters (SLC22A1, A2, A3) Lamivudine->Transporters Active Transport 3TC Lamivudine (3TC) 3TC_MP Lamivudine-MP (3TC-MP) 3TC->3TC_MP Deoxycytidine kinase 3TC_DP Lamivudine-DP (3TC-DP) 3TC_MP->3TC_DP UMP-CMP kinase 3TC_TP Active Lamivudine-TP (3TC-TP) 3TC_DP->3TC_TP Nucleoside diphosphate kinase RT Viral Reverse Transcriptase 3TC_TP->RT Termination DNA Chain Termination RT->Termination Transporters->3TC G cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Cellular Studies cluster_analysis 3. Data Analysis prep Prepare Lamivudine Nanoparticles size Analyze Size & PDI (DLS) prep->size morph Analyze Morphology (SEM/AFM) prep->morph ee Determine Entrapment Efficiency (EE%) prep->ee treat Treat Cells with Formulation ee->treat lyse Harvest & Lyse Cells treat->lyse extract Extract Intracellular Metabolites (SPE) lyse->extract quantify Quantify 3TC-TP (LC-MS/MS or RIA) extract->quantify compare Compare Uptake vs. Free Drug Control quantify->compare assess Assess Efficacy & Toxicity compare->assess

References

Technical Support Center: Managing Lamivudine Resistance in HBV-Expressing Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with continuous cultures of HBV-expressing cells and managing lamivudine resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving lamivudine treatment of HBV-expressing cells.

Issue Potential Cause Recommended Action
Unexpectedly rapid loss of lamivudine efficacy. Pre-existing resistant variants in the cell population.1. Sequence the baseline HBV population to detect pre-existing resistance mutations. 2. If resistant variants are present, consider using a different antiviral agent or a combination therapy approach.
Suboptimal drug concentration.1. Verify the concentration and stability of the lamivudine stock solution. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and HBV strain.
HBV DNA levels rebound after an initial decrease with lamivudine treatment. Emergence of lamivudine-resistant mutations (e.g., YMDD mutations).1. Monitor for resistance by sequencing the HBV polymerase gene at regular intervals.[1][2] 2. If resistance is confirmed, consider switching to or adding a rescue therapy with a non-cross-resistant antiviral like tenofovir or entecavir.[3][4]
Inconsistent drug exposure.Ensure consistent and timely media changes with fresh lamivudine to maintain selective pressure.
High cytotoxicity observed in cell cultures treated with lamivudine. Lamivudine concentration is too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).[5][6][7] 2. Use a lamivudine concentration well below the CC50 value for your experiments.
Cell line is particularly sensitive to the drug.1. Test the cytotoxicity of lamivudine on the parental (non-HBV-expressing) cell line to assess baseline sensitivity. 2. Consider using a different HBV-expressing cell line that is less sensitive.
Difficulty in detecting low-frequency resistant mutants. The detection method lacks sensitivity.1. Employ highly sensitive detection methods like next-generation sequencing (NGS) or allele-specific PCR (AS-PCR).[8][9] 2. NGS can detect minor variants with higher sensitivity, potentially allowing for earlier prediction of emerging drug resistance.[8]
Insufficient viral load for reliable detection.Concentrate the viral particles from the cell culture supernatant before DNA extraction to increase the input for the detection assay.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of lamivudine action and resistance?

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI).[10][11][12] It is a synthetic nucleoside analogue that, once phosphorylated intracellularly to its active triphosphate metabolite, competes with the natural substrate (deoxycytidine triphosphate) for incorporation into the newly synthesized viral DNA by the HBV polymerase.[10][11] This incorporation leads to chain termination, thus inhibiting HBV replication.[10][12]

Resistance to lamivudine primarily arises from mutations in the reverse transcriptase domain of the HBV polymerase gene.[3] The most common mutations occur within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the catalytic site.[1][2][13] Specifically, mutations like rtM204V/I are frequently observed, which reduce the affinity of the polymerase for lamivudine triphosphate.[14][15]

2. How can I detect the emergence of lamivudine resistance in my cell culture?

Regular monitoring for resistance mutations is crucial. The recommended methods include:

  • Sanger Sequencing: A classic method to identify mutations in the HBV polymerase gene.[8]

  • Next-Generation Sequencing (NGS): Offers higher sensitivity for detecting low-frequency resistant variants compared to Sanger sequencing.[8][16]

  • Allele-Specific PCR (AS-PCR): A sensitive and specific method for detecting known resistance mutations, such as those in the YMDD motif.[1][2]

  • Real-Time PCR with Probes: Can be designed to specifically detect and quantify wild-type versus mutant viral populations.[9][17]

3. What are the typical lamivudine resistance mutations I should screen for?

The primary mutations associated with lamivudine resistance are located in the reverse transcriptase domain of the HBV polymerase. Key mutations to screen for include:

  • rtM204V/I: The most common lamivudine resistance mutations located in the YMDD motif.[14][15]

  • rtL180M: Often occurs in combination with rtM204V/I and can compensate for the reduced replication fitness of the rtM204V/I mutant.[14][15]

4. My cells have developed lamivudine resistance. What are my options?

Once lamivudine resistance is confirmed, several strategies can be employed:

  • Switch to a non-cross-resistant antiviral: Drugs like tenofovir or entecavir are effective against lamivudine-resistant HBV strains and have a high barrier to resistance.[3][4][18]

  • Combination Therapy: Using a combination of antiviral agents with different mechanisms of action can help suppress the replication of resistant strains and prevent the emergence of new resistance.

  • Investigate Novel Therapies: Depending on the experimental goals, this could be an opportunity to test novel antiviral compounds against lamivudine-resistant HBV.

5. How do I determine the appropriate concentration of lamivudine to use in my experiments?

The optimal concentration of lamivudine should be effective at inhibiting HBV replication without causing significant cytotoxicity. This can be determined by:

  • 50% Effective Concentration (EC50) Assay: This assay determines the concentration of lamivudine required to inhibit HBV replication by 50%. This is typically measured by quantifying HBV DNA in the cell culture supernatant.

  • 50% Cytotoxic Concentration (CC50) Assay: This assay determines the concentration of lamivudine that causes 50% cell death. Common methods include MTT, neutral red, or LDH release assays.[5][6][7][19][20]

  • Selectivity Index (SI): The SI is calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window for the drug.[5]

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) of Lamivudine

Objective: To determine the concentration of lamivudine that inhibits HBV DNA replication by 50% in a continuous culture of HBV-expressing cells.

Methodology:

  • Cell Seeding: Seed HBV-expressing cells (e.g., HepG2.2.15) in a 24-well plate at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of lamivudine in the cell culture medium, ranging from a concentration known to be effective to a very low concentration. Include a no-drug control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared lamivudine dilutions.

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 days), changing the medium with fresh lamivudine dilutions every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated quantitative PCR (qPCR) assay.[21][22][23]

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the lamivudine concentration. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of lamivudine that results in 50% reduction in cell viability.

Methodology:

  • Cell Seeding: Seed the HBV-expressing cells in a 96-well plate at an appropriate density.

  • Drug Preparation: Prepare serial dilutions of lamivudine in the cell culture medium, similar to the EC50 protocol. Include a no-drug control and a control for 100% cytotoxicity (e.g., treatment with a cell lysis agent).

  • Treatment: Replace the medium with the lamivudine dilutions and incubate for the same duration as the EC50 experiment.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Plot the percentage of viability against the logarithm of the lamivudine concentration and use non-linear regression to determine the CC50 value.[6]

Protocol 3: Detection of Lamivudine Resistance Mutations by Sanger Sequencing

Objective: To identify mutations in the HBV polymerase gene associated with lamivudine resistance.

Methodology:

  • Viral DNA Extraction: Extract HBV DNA from the cell culture supernatant or from the infected cells.

  • PCR Amplification: Amplify the region of the HBV polymerase gene that includes the YMDD motif using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

  • Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.

  • Sequence Analysis: Analyze the resulting electropherogram to determine the nucleotide sequence. Compare the obtained sequence to a wild-type reference sequence to identify mutations.

Visualizations

experimental_workflow Experimental Workflow for Lamivudine Resistance Monitoring cluster_setup Experiment Setup cluster_monitoring Monitoring cluster_analysis Resistance Analysis cluster_outcome Outcome start Start: Continuous Culture of HBV-Expressing Cells treatment Treat with Lamivudine start->treatment collect Periodically Collect Supernatant treatment->collect quantify Quantify HBV DNA (qPCR) collect->quantify assess Assess Cell Viability (e.g., MTT Assay) collect->assess extract Extract Viral DNA quantify->extract amplify PCR Amplify Polymerase Gene extract->amplify sequence Sequence for Mutations (e.g., Sanger, NGS) amplify->sequence no_resistance No Resistance Detected: Continue Treatment sequence->no_resistance Wild-type Sequence resistance Resistance Detected: (e.g., YMDD mutation) sequence->resistance Mutant Sequence rescue Implement Rescue Strategy: (e.g., Switch to Tenofovir) resistance->rescue

Caption: Workflow for monitoring lamivudine resistance in cell culture.

lamivudine_pathway Mechanism of Lamivudine Action and Resistance cluster_action Lamivudine Action cluster_resistance Resistance Mechanism lam Lamivudine (3TC) lam_p Lamivudine Triphosphate (3TC-TP) lam->lam_p Intracellular phosphorylation pol HBV Reverse Transcriptase lam_p->pol Competes with dCTP mut_pol Mutant HBV Reverse Transcriptase (e.g., YMDD mutation) lam_p->mut_pol Lower affinity dna Viral DNA Elongation pol->dna termination Chain Termination pol->termination Incorporation of 3TC-TP reduced_binding Reduced binding of 3TC-TP mut_pol->reduced_binding continued_rep Continued Viral Replication reduced_binding->continued_rep

Caption: Lamivudine's mechanism and resistance pathway.

References

Optimizing combination drug ratios with Lamivudine to prevent resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing combination drug ratios with Lamivudine to prevent the emergence of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to Lamivudine, and how can combination therapy help?

The primary mechanism of resistance to Lamivudine (3TC) is the development of the M184V or M184I mutation in the reverse transcriptase (RT) enzyme of HIV.[1] This mutation sterically hinders the binding of Lamivudine to the enzyme's active site.[2] While the M184V mutation confers high-level resistance to Lamivudine, it also reduces the replication fitness of the virus.[1][3]

Combination therapy is a cornerstone of antiretroviral treatment because it can prevent or delay the emergence of drug-resistant viral strains. By combining drugs that have different mechanisms of action or different resistance profiles, it is less likely that a single mutation can confer resistance to all drugs in the regimen simultaneously. For instance, combining Lamivudine with other nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) or Tenofovir, or with drugs from other classes like integrase inhibitors (e.g., Dolutegravir), can create a higher genetic barrier to resistance.[4][5][6]

Q2: How can I quantitatively assess the synergy of a drug combination with Lamivudine in vitro?

The most common method for quantitatively assessing drug synergy in vitro is the checkerboard assay. This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the level of interaction between two drugs.[7][8]

The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)

Where:

  • MICA alone is the Minimum Inhibitory Concentration of Drug A alone.

  • MICB alone is the Minimum Inhibitory Concentration of Drug B alone.

  • MICA in combination is the MIC of Drug A in the presence of Drug B.

  • MICB in combination is the MIC of Drug B in the presence of Drug A.

The interpretation of the FIC index is summarized in the table below.

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
[Source: Emery Pharma, Creative Diagnostics][7][8]

Q3: What are some reported synergistic, additive, and antagonistic interactions of Lamivudine with other antiretroviral drugs?

In vitro studies have evaluated the interaction of Lamivudine with various other antiretroviral agents. The outcomes of these interactions can be summarized as follows:

Drug CombinationInteraction TypeReference
Lamivudine + ZidovudineSynergy[4][9]
Lamivudine + IndinavirAdditive[4]
Lamivudine + StavudineAdditive/Synergy[10]
Lamivudine + SaquinavirAdditive/Synergy[10]
Lamivudine + NevirapineAdditive/Synergy[10]
Lamivudine + AbacavirSynergy[11]
Lamivudine + TenofovirEfficacious Combination[6][12]
Lamivudine + DolutegravirEfficacious Combination[3][5][13][14][15]

Note: "Efficacious Combination" indicates that while specific FIC index values from in vitro synergy studies were not detailed in the search results, clinical and real-world evidence supports the effectiveness of these combinations.

Troubleshooting Experimental Assays

Q4: I am observing inconsistent results in my checkerboard assays. What are the common pitfalls and how can I troubleshoot them?

Inconsistent results in checkerboard assays can arise from several factors. Here are some common issues and their solutions:

IssuePotential Cause(s)Troubleshooting Steps
High variability between replicate plates - Inaccurate pipetting, especially during serial dilutions.- Edge effects in 96-well plates due to evaporation.- Inconsistent cell seeding density.- Use calibrated pipettes and practice consistent technique. Consider automated liquid handlers for high-throughput experiments.[16]- To minimize evaporation, do not use the outer wells of the plate for experimental data, or ensure a humidified environment in the incubator.- Ensure a homogenous cell suspension before seeding and use a consistent seeding volume.
Difficulty determining the MIC - The range of drug concentrations tested is too narrow or not appropriate for the drugs and cell line used.- The assay endpoint (e.g., cell viability, viral replication) is not sensitive enough.- Perform preliminary dose-response experiments for each drug individually to determine the appropriate concentration range for the checkerboard assay.- Optimize the assay endpoint. For HIV, this could be measuring p24 antigen levels, reverse transcriptase activity, or using a reporter cell line.
Results show antagonism where synergy is expected - The drugs may have overlapping toxicities at the concentrations tested.- The mechanism of action of the two drugs may lead to an antagonistic interaction under certain conditions.- Assess the cytotoxicity of each drug and the combination to ensure that the observed effect is antiviral and not due to cell death.- Review the literature for known interactions between the drug classes. Some drug combinations can be antagonistic.[2][17]
No clear synergistic or antagonistic effect (all additive) - The drugs may genuinely have an additive interaction.- The assay may not be sensitive enough to detect subtle synergistic or antagonistic effects.- Consider using a different method to confirm the results, such as a time-kill assay.- Ensure that the drug concentrations used are around the IC50 for each drug, as synergy is often most pronounced at these concentrations.

Detailed Experimental Protocols

Checkerboard Assay for Antiviral Synergy

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic, additive, or antagonistic effects of two antiviral drugs against HIV-1 in a cell-based assay.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Complete cell culture medium

  • HIV-1 laboratory-adapted strain

  • Antiviral drugs (Lamivudine and a second compound)

  • 96-well cell culture plates

  • Assay reagents for measuring viral replication (e.g., p24 ELISA kit)

  • Calibrated single and multichannel pipettes

  • Humidified CO2 incubator

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of each drug at a concentration at least 100-fold higher than the expected MIC.

    • In a 96-well plate (the "drug plate"), perform serial dilutions of Lamivudine (Drug A) horizontally and the second drug (Drug B) vertically. Typically, 7-10 concentrations of each drug are used.

    • The final column should contain only dilutions of Drug B, and the final row should contain only dilutions of Drug A to determine the MIC of each drug alone.

    • Include a drug-free well as a positive control for viral replication and a cell-only well as a negative control.

  • Cell Seeding:

    • In a separate 96-well cell culture plate (the "assay plate"), seed the appropriate number of cells per well in a volume of culture medium. The optimal cell density should be determined in preliminary experiments.

  • Drug Addition and Infection:

    • Transfer the drug dilutions from the "drug plate" to the corresponding wells of the "assay plate" containing the cells.

    • Add a pre-titered amount of HIV-1 to each well (except the negative control). The multiplicity of infection (MOI) should be optimized for the cell line and assay duration.

  • Incubation:

    • Incubate the assay plate in a humidified incubator at 37°C with 5% CO2 for a predetermined period (e.g., 3-7 days), allowing for viral replication.

  • Assay Readout:

    • At the end of the incubation period, measure the extent of viral replication in each well using a suitable method, such as a p24 antigen capture ELISA.

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits viral replication by a predefined percentage (e.g., 50% or 90%).

    • Calculate the FIC for each drug in every well that shows inhibition.

    • Calculate the FIC index for each combination.

    • The lowest FIC index determines the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (Lamivudine & Drug B) add_drugs Add Drug Combinations prep_drugs->add_drugs prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_virus Prepare Virus Inoculum infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_plate->add_drugs add_drugs->infect_cells incubate Incubate Plate infect_cells->incubate readout Measure Viral Replication (e.g., p24 ELISA) calc_mic Determine MICs readout->calc_mic calc_fic Calculate FIC Index calc_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret incubate->readout

Caption: Workflow for a checkerboard assay to determine antiviral drug synergy.

resistance_pathway cluster_rt HIV Reverse Transcription cluster_inhibition Drug Action cluster_resistance Resistance Mechanism rt_enzyme Wild-Type Reverse Transcriptase proviral_dna Proviral DNA rt_enzyme->proviral_dna m184v M184V Mutation rt_enzyme->m184v selection pressure viral_rna Viral RNA viral_rna->rt_enzyme lamivudine Lamivudine (3TC) inhibition Inhibition of Reverse Transcription lamivudine->inhibition mutant_rt Mutant Reverse Transcriptase lamivudine->mutant_rt ineffective against inhibition->rt_enzyme blocks m184v->mutant_rt results in reduced_fitness Reduced Viral Fitness mutant_rt->reduced_fitness combination_drug Combination Drug (e.g., Zidovudine) combination_drug->mutant_rt maintains activity

Caption: Mechanism of Lamivudine action and the M184V resistance pathway.

References

Validation & Comparative

A Comparative Analysis of Lamivudine and Tenofovir for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapies for chronic hepatitis B (CHB), Lamivudine and Tenofovir have long been central to patient management. Both are potent nucleos(t)ide analogues that effectively suppress hepatitis B virus (HBV) replication. However, significant differences in their efficacy, resistance profiles, and long-term outcomes have led to evolving treatment paradigms. This guide provides a detailed comparison of Lamivudine and Tenofovir, incorporating quantitative data from clinical studies, in-depth experimental methodologies, and visualizations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Viral Replication

Both Lamivudine and Tenofovir function by inhibiting the HBV polymerase, a critical enzyme for viral replication.[1][2] This enzyme, which has reverse transcriptase activity, is responsible for converting the viral pregenomic RNA (pgRNA) into DNA.[1][2]

Lamivudine , a nucleoside analogue, is phosphorylated intracellularly to its active triphosphate form.[3][4] This active metabolite is then incorporated into the elongating viral DNA chain by the HBV polymerase.[1] Because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, it acts as a chain terminator, halting DNA synthesis.[1]

Tenofovir , a nucleotide analogue, undergoes a similar intracellular phosphorylation to its active diphosphate form.[5] It then competes with the natural deoxyadenosine triphosphate for incorporation into the viral DNA, also leading to chain termination and the inhibition of viral replication.[5] A key advantage of Tenofovir is its high genetic barrier to resistance, meaning that multiple mutations in the HBV polymerase gene are required for the virus to become resistant to the drug.[6]

HBV_Replication_and_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_capsid Viral Capsid cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA HBV_Polymerase HBV Polymerase pgRNA_cyto->HBV_Polymerase Translation Reverse_Transcription Reverse Transcription (HBV Polymerase) pgRNA_cyto->Reverse_Transcription Packaging HBV_Polymerase->Reverse_Transcription ssDNA Single-stranded DNA Reverse_Transcription->ssDNA dsDNA Double-stranded DNA ssDNA->dsDNA dsDNA->cccDNA Transport to Nucleus Virion_Release New Virions dsDNA->Virion_Release Assembly & Release Lamivudine Lamivudine Lamivudine->Reverse_Transcription Inhibits Tenofovir Tenofovir Tenofovir->Reverse_Transcription Inhibits

Diagram of the HBV replication cycle and points of inhibition by Lamivudine and Tenofovir.

Comparative Efficacy: A Quantitative Overview

Clinical studies have consistently demonstrated the superior efficacy of Tenofovir over Lamivudine in treating CHB, particularly in achieving and maintaining viral suppression and in managing Lamivudine-resistant infections.

Virologic Response

The primary goal of CHB therapy is to achieve an undetectable level of HBV DNA in the serum, a state referred to as virologic response.

Efficacy EndpointLamivudineTenofovirStudy PopulationCitation
HBV DNA Suppression (<2000 copies/mL) -80% (in combination with Lamivudine)HIV/HBV coinfected patients[7]
HBV DNA Suppression (<60 IU/mL) at 48 weeks -61%Lamivudine-experienced, HIV/HBV coinfected adolescents[8]
Virologic Response at 12 months (LAM-resistant CHB) -88.9% (monotherapy)Lamivudine-resistant CHB patients[9]
Virologic Response at 24 months (LAM-resistant CHB) -94.4% (monotherapy)Lamivudine-resistant CHB patients[9]
HBeAg Seroconversion

For patients with HBeAg-positive CHB, a key therapeutic goal is the loss of HBeAg and the development of antibodies to HBeAg (anti-HBe), an event known as HBeAg seroconversion. This generally indicates a significant reduction in viral replication and a favorable long-term prognosis.

Efficacy EndpointLamivudineTenofovirStudy PopulationCitation
HBeAg Seroconversion at 1 year -25%HBeAg-positive patients[10]
HBeAg Seroconversion (LAM-resistant CHB) -16.7% (monotherapy) vs. 5.6% (combination with LAM)Lamivudine-resistant, HBeAg-positive CHB patients[9]
Resistance Development

The development of antiviral resistance is a major challenge in the long-term management of CHB. Lamivudine is associated with a high rate of resistance, whereas Tenofovir has a very low rate of resistance.

Efficacy EndpointLamivudineTenofovirCitation
Resistance Rate within 4 years 71%Very low, few cases reported[10]

Experimental Protocols

The assessment of antiviral efficacy in clinical trials relies on standardized and validated laboratory methodologies. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Quantification of HBV DNA

The quantification of HBV DNA in serum is crucial for diagnosing active infection, monitoring disease progression, and assessing the response to antiviral therapy.[11] Real-time polymerase chain reaction (PCR) is the most common method for this purpose.[12]

Methodology: Real-Time PCR for HBV DNA Quantification

  • Specimen Collection and Preparation:

    • Whole blood is collected, and serum is separated by centrifugation.[13]

    • Serum samples are stored at -20°C or lower until analysis.[13]

  • DNA Extraction:

    • HBV DNA is extracted from the serum using a commercial automated system, such as the Cobas 4800 system, or manual methods like alkaline lysis.[13][14] The extraction process lyses the viral particles to release the DNA and then purifies the DNA from other serum components.

  • Real-Time PCR Amplification:

    • The extracted DNA is added to a PCR reaction mixture containing primers and a probe specific to a conserved region of the HBV genome (e.g., the S gene).[14]

    • The reaction is performed on a real-time PCR instrument. The instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.

    • The probe, which is labeled with a fluorescent dye, binds to the target DNA sequence during amplification. The fluorescence intensity increases with each cycle and is measured in real-time.

  • Quantification:

    • A standard curve is generated using a set of standards with known concentrations of HBV DNA.[12]

    • The HBV DNA concentration in the patient sample is determined by comparing its amplification curve to the standard curve.[12]

    • Results are typically reported in international units per milliliter (IU/mL).[11]

HBV_DNA_Quantification_Workflow Start Patient Serum Sample DNA_Extraction HBV DNA Extraction Start->DNA_Extraction qPCR_Setup Real-Time PCR Setup (Primers, Probe, Master Mix) DNA_Extraction->qPCR_Setup Amplification Amplification & Detection qPCR_Setup->Amplification Data_Analysis Data Analysis (Standard Curve Comparison) Amplification->Data_Analysis Result HBV DNA Titer (IU/mL) Data_Analysis->Result

References

A Head-to-Head Comparison of Lamivudine and Emtricitabine Against HIV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two cornerstone antiretroviral agents, Lamivudine (3TC) and Emtricitabine (FTC), for the treatment of Human Immunodeficiency Virus (HIV) infection. Both drugs are potent nucleoside reverse transcriptase inhibitors (NRTIs) and are structurally very similar, leading to their widespread use and frequent consideration as interchangeable components in combination antiretroviral therapy (cART). However, subtle but important differences in their pharmacokinetic and resistance profiles warrant a detailed comparison.

Mechanism of Action

Lamivudine and Emtricitabine are synthetic cytosine nucleoside analogues. As prodrugs, they are taken up by host cells, including HIV target cells like CD4+ T-lymphocytes, where they are phosphorylated by host cellular enzymes into their active triphosphate metabolites: lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP).

These active metabolites act as competitive inhibitors of the HIV reverse transcriptase (RT) enzyme. They compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting the process of reverse transcription and preventing the synthesis of viral DNA.

NRTI_Mechanism_of_Action cluster_host_cell Host Cell (e.g., CD4+ T-Cell) Drug_Extracellular Lamivudine (3TC) or Emtricitabine (FTC) Drug_Intracellular Intracellular 3TC / FTC Drug_Extracellular->Drug_Intracellular Uptake Drug_TP Active Metabolite (3TC-TP / FTC-TP) Drug_Intracellular->Drug_TP Cellular Phosphorylation RT HIV Reverse Transcriptase Drug_TP->RT Competitive Inhibition dCTP Natural Substrate (dCTP) dCTP->RT Substrate HIV_RNA HIV Viral RNA HIV_RNA->RT Template Incomplete_DNA Incomplete Viral DNA (Chain Termination) RT->Incomplete_DNA Inhibition of DNA Synthesis Resistance_Testing_Workflow cluster_geno Genotypic Pathway cluster_pheno Phenotypic Pathway Patient_Sample Patient Blood Sample (EDTA Plasma) RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of pol Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Cloning Cloning into Reporter Vector RT_PCR->Cloning Seq_Analysis Sequence Comparison to Wild-Type Sequencing->Seq_Analysis Geno_Report Genotype Report (List of Mutations) Seq_Analysis->Geno_Report Infection_Assay Infection of Target Cells with Serial Drug Dilutions Cloning->Infection_Assay Pheno_Report Phenotype Report (Fold Change in IC₅₀) Infection_Assay->Pheno_Report

Lamivudine's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lamivudine's antiviral activity against Hepatitis B Virus (HBV) in the gold-standard in vitro model: primary human hepatocytes. We will delve into its performance alongside other key nucleos(t)ide analogs, supported by available experimental data, and provide detailed experimental protocols for key validation assays.

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the treatment of chronic hepatitis B. Its mechanism of action relies on the inhibition of the HBV polymerase, leading to the termination of viral DNA synthesis.[1] While highly effective in suppressing viral replication, the landscape of HBV treatment has evolved with the introduction of other potent antivirals such as Entecavir and Tenofovir.[1] This guide aims to provide a comparative overview of Lamivudine's efficacy in the most clinically relevant cell culture system.

Comparative Antiviral Activity

While direct head-to-head studies comparing the 50% effective concentration (EC50) of Lamivudine, Entecavir, and Tenofovir in primary human hepatocytes are limited in publicly available literature, in vitro studies in various HBV-replicating cell lines provide valuable insights into their relative potencies.

It is generally understood that Entecavir exhibits a significantly lower EC50 value, indicating higher potency, compared to Lamivudine. In vitro studies have shown Entecavir to be over 300-fold more potent against wild-type HBV than Lamivudine, Adefovir, and Tenofovir.[2] The activity of Lamivudine against HBV has been assessed in infected human primary hepatocytes, confirming its antiviral effect in this primary cell model.[3]

Prolonged use of nucleos(t)ide analogs like Lamivudine, Entecavir, and Tenofovir has been associated with a gradual decrease in intracellular covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.[1] These drugs inhibit the HBV polymerase, which in turn reduces the production of relaxed circular DNA (rcDNA), a precursor for cccDNA formation.[1] Among these, Entecavir and Tenofovir are noted for their superior efficacy in suppressing HBV replication, which contributes to a more effective reduction in the replenishment of the cccDNA pool over long-term therapy.[1]

Antiviral AgentMechanism of ActionReported In Vitro Potency (Wild-Type HBV)Impact on cccDNA
Lamivudine Inhibits HBV DNA polymerase, causing chain termination.[1]EC50 values have been determined in primary human hepatocytes.[3]Indirectly reduces cccDNA by inhibiting rcDNA synthesis.[1]
Entecavir Potent inhibitor of HBV DNA polymerase.[2]EC50 of approximately 4 nM; >300-fold more potent than Lamivudine in some in vitro systems.[2]Indirectly reduces cccDNA by potently suppressing HBV replication.[1]
Tenofovir Nucleotide analog that inhibits HBV DNA polymerase.Potent antiviral activity demonstrated in vitro.Indirectly reduces cccDNA by suppressing viral replication.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral efficacy. Below are summarized protocols for key experiments in the validation of anti-HBV compounds in primary human hepatocytes.

HBV Infection of Primary Human Hepatocytes (PHH)

This protocol outlines the essential steps for establishing an in vitro HBV infection model using primary human hepatocytes.

HBV_Infection_Workflow cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Antiviral Treatment PHH_Thawing Thaw cryopreserved PHH Plating Plate hepatocytes on collagen-coated plates PHH_Thawing->Plating Culture Culture in appropriate medium Plating->Culture Inoculation Inoculate with HBV viral stock Culture->Inoculation Incubation Incubate for 16-24 hours Inoculation->Incubation Wash Wash cells to remove unbound virus Incubation->Wash Drug_Addition Add antiviral compounds at various concentrations Wash->Drug_Addition Medium_Change Change medium with fresh drug every 2-3 days Drug_Addition->Medium_Change Harvest Harvest cells and supernatant at desired time points Medium_Change->Harvest

Caption: Workflow for the infection of primary human hepatocytes with HBV and subsequent antiviral treatment.

Quantification of HBV DNA

Accurate quantification of viral nucleic acids is fundamental to determining antiviral activity.

HBV_DNA_Quantification cluster_extraction DNA Extraction cluster_quantification Quantification cluster_analysis Data Analysis Sample_Collection Collect cell lysate and supernatant DNA_Isolation Isolate total DNA using a commercial kit Sample_Collection->DNA_Isolation qPCR Perform quantitative PCR (qPCR) for total HBV DNA DNA_Isolation->qPCR cccDNA_qPCR Perform specific qPCR for cccDNA after enzymatic digestion of non-cccDNA forms DNA_Isolation->cccDNA_qPCR Standard_Curve Generate standard curve qPCR->Standard_Curve cccDNA_qPCR->Standard_Curve Calculate_Copies Calculate HBV DNA copy number Standard_Curve->Calculate_Copies Normalize Normalize to a housekeeping gene (e.g., GAPDH) Calculate_Copies->Normalize

Caption: Workflow for the extraction and quantification of total HBV DNA and cccDNA from infected primary human hepatocytes.

Cytotoxicity Assay

Assessing the potential toxicity of antiviral compounds is a critical step in drug development.

Cytotoxicity_Assay Seed_Cells Seed primary human hepatocytes in multi-well plates Treat_Cells Treat cells with a range of drug concentrations Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate Assay Perform cell viability assay (e.g., MTT, MTS, or LDH release) Incubate->Assay Measure Measure absorbance or fluorescence Assay->Measure Calculate_CC50 Calculate the 50% cytotoxic concentration (CC50) Measure->Calculate_CC50

Caption: General workflow for determining the cytotoxicity of antiviral compounds in primary human hepatocytes.

Signaling Pathway of Lamivudine Action

Lamivudine, as a nucleos(t)ide analog, targets the core of the HBV replication cycle. Its mechanism of action is a well-defined pathway that ultimately halts the production of new viral genomes.

Lamivudine_MOA cluster_cell Hepatocyte cluster_replication HBV Replication Cycle Lamivudine Lamivudine Lamivudine_MP Lamivudine Monophosphate Lamivudine->Lamivudine_MP Cellular Kinases Lamivudine_DP Lamivudine Diphosphate Lamivudine_MP->Lamivudine_DP Cellular Kinases Lamivudine_TP Lamivudine Triphosphate (Active Form) Lamivudine_DP->Lamivudine_TP Cellular Kinases Reverse_Transcription Reverse Transcription (HBV Polymerase) Lamivudine_TP->Reverse_Transcription Competitive Inhibition & Chain Termination pgRNA pgRNA template pgRNA->Reverse_Transcription rcDNA Relaxed Circular DNA (rcDNA) Reverse_Transcription->rcDNA Inhibited

Caption: Mechanism of action of Lamivudine in inhibiting HBV replication within a hepatocyte.

Conclusion

Lamivudine remains a significant antiviral agent for the treatment of chronic hepatitis B. While newer agents like Entecavir and Tenofovir demonstrate higher potency in in vitro systems and clinical settings, Lamivudine's efficacy in primary human hepatocytes is established. The choice of antiviral therapy will depend on various factors, including viral load, resistance profile, and patient-specific considerations. The experimental protocols and pathways described herein provide a foundational framework for the continued evaluation of Lamivudine and novel anti-HBV compounds in the most physiologically relevant in vitro models.

References

A Comparative Guide to Cross-Resistance Between Lamivudine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Lamivudine (3TC) with other key nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in research and development efforts in the field of antiretroviral therapy.

Quantitative Analysis of Lamivudine Cross-Resistance

The development of resistance to Lamivudine is primarily associated with the M184V or M184I mutation in the reverse transcriptase (RT) gene of HIV-1. This mutation has a significant impact on the susceptibility of the virus to other NRTIs. The following tables summarize the quantitative data on cross-resistance, presented as fold-change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus.

Table 1: Impact of the M184V Mutation on Susceptibility to Various Nucleoside Analogs

Nucleoside AnalogFold-Change in IC50 with M184V/I MutationClinical Implication
Lamivudine (3TC) >200-fold increase[1]High-level resistance
Emtricitabine (FTC) >100-fold increase[2]High-level cross-resistance
Abacavir (ABC) ~3-fold increase[1]Low-level cross-resistance
Zidovudine (AZT) ~2-fold decrease (hypersusceptibility)[1]Increased sensitivity
Tenofovir (TDF) ~2-fold decrease (hypersusceptibility)[1]Increased sensitivity

Table 2: Influence of Other RT Mutations on Lamivudine Susceptibility

RT Mutation(s)Fold-Change in IC50 for LamivudineImplication
K65R 5 to 10-fold increase[1]Reduced susceptibility
Thymidine Analog Mutations (TAMs; ≥3) 5 to 10-fold increase[1]Reduced susceptibility
L74V + M184V - (Primarily impacts Abacavir)Complex interaction
Y115F + M184V - (Primarily impacts Abacavir)Complex interaction

Experimental Protocols

The data presented in this guide are primarily derived from two key types of HIV drug resistance assays: genotypic and phenotypic.

2.1. Genotypic Resistance Testing

Genotypic assays are the most common method for determining HIV drug resistance. They involve sequencing the HIV-1 reverse transcriptase gene to identify mutations known to be associated with drug resistance.

Detailed Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample (typically requiring a viral load of >500-1000 copies/mL) using a commercial kit such as the QIAamp Viral RNA Mini Kit.[3][4]

  • Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is converted to cDNA and the pol gene, which encodes for reverse transcriptase, is amplified using PCR. This is often performed using a one-step RT-PCR kit.[3]

  • DNA Sequencing: The amplified PCR product is then sequenced using automated DNA sequencing methods, such as Sanger sequencing or next-generation sequencing (NGS).[5][6][7]

  • Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence (e.g., HXB2). The identified amino acid substitutions are then cross-referenced with a database of known drug resistance mutations, such as the Stanford University HIV Drug Resistance Database.[5]

2.2. Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Detailed Methodology:

  • Sample Preparation: Similar to genotypic testing, viral RNA is extracted from a patient's plasma.

  • Generation of Recombinant Viruses: The patient-derived reverse transcriptase gene is inserted into a laboratory-adapted HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses containing the patient's specific RT mutations.[8]

  • Cell Culture and Drug Exposure: Susceptible host cells (e.g., peripheral blood mononuclear cells or a cell line like MT-4) are cultured and infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drugs being tested.[8]

  • Measurement of Viral Replication: After a set incubation period, viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector or by quantifying viral protein production (e.g., p24 antigen).[9][10][11]

  • Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold-change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[9][11]

Visualizing Experimental Workflows and Resistance Pathways

3.1. Experimental Workflows

The following diagrams illustrate the generalized workflows for genotypic and phenotypic resistance testing.

Genotypic_Workflow cluster_lab Laboratory Analysis Plasma_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Resistance_Report Genotypic Resistance Report Sequence_Analysis->Resistance_Report

Genotypic Resistance Testing Workflow

Phenotypic_Workflow cluster_lab Laboratory Analysis Plasma_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma_Sample->RNA_Extraction Recombinant_Virus Create Recombinant Viruses RNA_Extraction->Recombinant_Virus Cell_Culture Cell Culture & Drug Exposure Recombinant_Virus->Cell_Culture Replication_Assay Measure Viral Replication Cell_Culture->Replication_Assay IC50_Calculation Calculate IC50 & Fold-Change Replication_Assay->IC50_Calculation Resistance_Report Phenotypic Resistance Report IC50_Calculation->Resistance_Report

Phenotypic Resistance Testing Workflow

3.2. Lamivudine Cross-Resistance Pathways

The following diagram illustrates the central role of the M184V mutation in conferring resistance to Lamivudine and its divergent effects on other nucleoside analogs.

Cross_Resistance_Pathway cluster_resistance Resistance Profile Lamivudine Lamivudine (3TC) Emtricitabine (FTC) M184V M184V Mutation Lamivudine->M184V Selects for High_Resistance High-Level Resistance M184V->High_Resistance Causes Abacavir Abacavir (ABC) M184V->Abacavir Affects Zidovudine Zidovudine (AZT) M184V->Zidovudine Affects Tenofovir Tenofovir (TDF) M184V->Tenofovir Affects Low_Resistance Low-Level Resistance Hypersusceptibility Increased Susceptibility (Hypersusceptibility) Abacavir->Low_Resistance Shows Zidovudine->Hypersusceptibility Shows Tenofovir->Hypersusceptibility Shows

Impact of M184V on NRTI Susceptibility

References

A Comparative Analysis of the Genetic Barrier to Resistance for Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antiretroviral therapy (ART), the concept of a "genetic barrier to resistance" is a critical factor in determining the long-term efficacy of a drug regimen. This barrier refers to the number and type of mutations a virus must accumulate in its genome to overcome the suppressive effects of a drug.[1] A low genetic barrier implies that as few as a single mutation can confer clinically significant resistance, making the drug vulnerable to rapid failure if viral replication is not fully suppressed. Conversely, a high genetic barrier requires the virus to develop multiple mutations, often in a specific sequence, making resistance development a slower and less probable event.[2]

Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is well-characterized as having a low genetic barrier to resistance.[3][4] This guide provides a comparative analysis of Lamivudine's resistance profile against other key antiretroviral agents, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Lamivudine's Genetic Barrier Profile: The M184V Mutation

The primary mechanism of resistance to Lamivudine is the selection of a single amino acid substitution in the reverse transcriptase gene: the M184V mutation.[5][6] This mutation, located in the highly conserved YMDD motif of the reverse transcriptase enzyme, is rapidly selected in the presence of Lamivudine if viral suppression is incomplete.[7]

Key Characteristics of the M184V Mutation:

  • High-Level Resistance: The M184V/I mutation confers high-level phenotypic resistance to both Lamivudine and the structurally similar drug, Emtricitabine (FTC).[7][8] In vitro studies have shown that the M184I mutation alone can decrease susceptibility to Lamivudine by over 1,000-fold.[8]

  • Reduced Viral Fitness: A significant clinical trade-off of the M184V mutation is that it impairs the replication capacity, or "fitness," of the HIV-1 virus.[7][9] This reduced fitness can slow disease progression compared to wild-type virus in the absence of fully suppressive therapy.[5][9]

  • Increased Susceptibility to Other NRTIs: The M184V mutation can increase the susceptibility of HIV-1 to other NRTIs, notably Tenofovir (TDF) and Zidovudine (ZDV).[7][10] This phenomenon, sometimes called "hypersusceptibility," makes the continued use of Lamivudine potentially beneficial in salvage regimens even after resistance has developed, as it preserves the activity of other agents.

Despite the reduced viral fitness associated with M184V, its presence is linked to a higher risk of virological failure and transient viral load elevations ("blips") in patients on Lamivudine-based regimens.[11][12]

Comparative Analysis of Genetic Barriers

The genetic barrier of Lamivudine is best understood in comparison to other antiretrovirals, both within its class and across different mechanistic classes.

Table 1: Comparative Genetic Barrier of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
DrugKey Resistance Mutation(s)Genetic BarrierFold-Change in Resistance (Approx.)Notes
Lamivudine (3TC) M184V/ILow >1000-fold[8]A single mutation confers high-level resistance but reduces viral fitness.[5][7]
Emtricitabine (FTC) M184V/ILow >300-fold[13]Profile is virtually identical to Lamivudine; complete cross-resistance.[6][13]
Abacavir (ABC) L74V, K65R, Y115F, M184VIntermediate 5 to 10-foldRequires the accumulation of multiple mutations for clinically significant resistance.[13][14]
Tenofovir (TDF/TAF) K65RIntermediate 2 to 4-foldThe K65R mutation is the primary pathway.[14] Tenofovir Alafenamide (TAF) achieves higher intracellular drug concentrations, creating a potentially higher functional barrier to resistance than TDF.[15][16]
Zidovudine (ZDV) M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)High Variable; increases with number of mutationsRequires the accumulation of multiple Thymidine Analogue Mutations (TAMs) for high-level resistance.[2][17]
Table 2: Comparative Genetic Barrier Across Antiretroviral Classes
Drug ClassRepresentative Drug(s)Key Resistance Mutation(s)Genetic BarrierNotes
NNRTIs Efavirenz (EFV), Nevirapine (NVP)K103N, Y181C, G190ALow A single mutation can confer high-level, class-wide resistance.[18][19][20]
Protease Inhibitors (PIs) Darunavir (DRV)V11I, V32I, L33F, I47V, I50V, I54M, I84V, etc.High Requires the accumulation of multiple PI resistance mutations for virologic failure.[21][22][23][24]
Integrase Inhibitors (INSTIs) Dolutegravir (DTG)R263K, Q148H/K/R + othersHigh Resistance is very rare in treatment-naïve patients. The primary mutation R263K confers low-level resistance and impairs viral fitness, making subsequent mutations difficult to acquire.[25][26][27][28]

Experimental Methodologies

The determination of a drug's genetic barrier relies on established virological and molecular techniques.

Experimental Protocols
  • Genotypic Resistance Testing: This is the most common method used in clinical practice.[29][30]

    • Objective: To identify specific resistance-associated mutations in the viral genome.

    • Methodology:

      • Viral RNA is extracted from a patient's plasma sample.

      • The target genes (e.g., reverse transcriptase for NRTIs, protease for PIs, integrase for INSTIs) are amplified using the reverse transcription-polymerase chain reaction (RT-PCR).

      • The amplified DNA is sequenced.

      • The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[29][31]

    • Output: A list of mutations, which is then interpreted to predict the level of resistance to various drugs.

  • Phenotypic Resistance Testing: This method provides a direct measure of drug susceptibility.

    • Objective: To quantify the concentration of a drug required to inhibit viral replication.

    • Methodology:

      • Recombinant viruses are created containing the patient's viral genes of interest (e.g., reverse transcriptase) within a laboratory-standard viral backbone.

      • These viruses are cultured in the presence of serial dilutions of an antiretroviral drug.

      • The concentration of the drug that inhibits viral replication by 50% (IC50) or 90% (IC90) is determined.

      • This value is compared to the IC50 for a wild-type reference virus.

    • Output: A "fold-change" value, representing how many times more drug is required to inhibit the patient's virus compared to the wild-type virus. A higher fold-change indicates greater resistance.[29]

  • In Vitro Resistance Selection: This laboratory experiment is used during drug development to predict resistance pathways.

    • Objective: To determine which mutations are selected for under the pressure of a new drug.

    • Methodology:

      • A wild-type HIV-1 strain is cultured in cells in the presence of a low concentration of the investigational drug.

      • As the virus replicates, the drug concentration is gradually increased over multiple passages (weeks to months).[8][32]

      • At various time points, the viral population is genotyped to identify the emergence of mutations that allow the virus to replicate at higher drug concentrations.[13][14]

Visualizing Resistance Pathways and Workflows

experimental_workflow cluster_setup Initial Setup cluster_selection Selection & Escalation cluster_analysis Analysis start Wild-Type HIV-1 Strain culture Culture in T-cells with sub-inhibitory drug concentration start->culture passage Serial Passaging of Virus culture->passage escalate Gradual Increase in Drug Concentration passage->escalate breakthrough Observe Viral Breakthrough (Replication at high drug conc.) passage->breakthrough escalate->passage Repeat for weeks/months genotype Genotypic Analysis (Sequence RT/PR/IN genes) breakthrough->genotype phenotype Phenotypic Analysis (Determine Fold-Change in IC50) breakthrough->phenotype identify Identify Resistance-Associated Mutations (RAMs) genotype->identify phenotype->identify

Caption: Experimental workflow for in vitro selection of drug-resistant HIV-1.

genetic_barrier cluster_low Low Genetic Barrier (e.g., Lamivudine) cluster_high High Genetic Barrier (e.g., Darunavir) wt1 Wild-Type Virus (Susceptible) m184v M184V Mutation wt1->m184v 1 mutation res1 High-Level Resistance m184v->res1 wt2 Wild-Type Virus (Susceptible) mut1 Mutation A wt2->mut1 Multiple mutational steps mut2 Mutation B mut1->mut2 mut3 Mutation C... mut2->mut3 res2 High-Level Resistance mut3->res2

References

A Comparative Guide to the Efficacy of Lamivudine, Zidovudine, and Abacavir in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the triple nucleoside reverse transcriptase inhibitor (NRTI) combination of Lamivudine, Zidovudine, and Abacavir, formerly available as the fixed-dose combination Trizivir, with other highly active antiretroviral therapy (HAART) regimens for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data from clinical trials.

Comparative Efficacy Data

The efficacy of the Lamivudine, Zidovudine, and Abacavir combination has been evaluated in numerous clinical trials against other standard HAART regimens. The primary endpoints in these studies are typically the proportion of patients achieving an undetectable viral load (HIV-1 RNA <50 copies/mL) and the mean increase in CD4+ T-cell count from baseline.

Trial / Comparison Treatment Arms N Timepoint HIV-1 RNA <50 copies/mL (%) **Mean CD4+ T-cell Increase (cells/mm³) **Reference
ACTG 5095 Trizivir38248 Weeks74% (HIV-1 RNA <200 copies/mL)Not Reported[1]
Efavirenz + Combivir (Zidovudine/Lamivudine)76548 Weeks89% (HIV-1 RNA <200 copies/mL)Not Reported[1]
ARIES Atazanavir/ritonavir + Abacavir/Lamivudine13348 Weeks89.5%Not Reported[2]
Atazanavir/ritonavir + 2 NRTIs (Control)13348 Weeks79.7%Not Reported[2]
HEAT Abacavir/Lamivudine + Lopinavir/ritonavir19296 Weeks60%+250[3]
Tenofovir/Emtricitabine + Lopinavir/ritonavir19396 Weeks58%+247[3]
Study NCT00082394 Trizivir-48 WeeksPrimary endpoint: proportion with HIV-1 RNA <50 copies/mLNot Reported[4]
Atazanavir + Combivir (Zidovudine/Lamivudine)-48 WeeksPrimary endpoint: proportion with HIV-1 RNA <50 copies/mLNot Reported[4]
Gathe et al., 2012 Trizivir + Lopinavir/ritonavir (Induction) followed by Trizivir (Maintenance)1448 Weeks71%+192[5][6][7]
Trizivir + Lopinavir/ritonavir (Induction) followed by Trizivir (Maintenance)1296 Weeks92%+208[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiretroviral efficacy. The following are summarized protocols for key experiments cited in the evaluation of Lamivudine, Zidovudine, and Abacavir.

HIV-1 Viral Load Measurement (Quantitative Real-Time PCR)

This method quantifies the amount of HIV-1 RNA in a patient's plasma.[8][9][10][11]

  • RNA Extraction: Viral RNA is extracted from plasma samples using a commercial kit (e.g., QIAamp® Viral RNA Mini Kit). Briefly, 140 µL of plasma is processed to yield a final elution volume of 60 µL of RNA.[11]

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a cDNA synthesis kit. The reaction mixture typically includes the RNA template, random hexamer primers, reaction buffer, dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme. The mixture is incubated at 25°C for 5 minutes, followed by 60 minutes at 42°C, and the reaction is terminated by heating at 70°C for 5 minutes.[11]

  • Real-Time PCR Amplification: The cDNA is then amplified using a real-time PCR system. The PCR master mix contains buffer, Taq polymerase, and target-specific primers and probes. The primers and probes are designed to target a conserved region of the HIV-1 genome, such as the gag gene.[9]

  • Quantification: A standard curve is generated using serial dilutions of a plasmid containing the target HIV-1 sequence with a known copy number. The viral load of the patient samples is then determined by comparing their amplification signal to the standard curve.[8][11]

CD4+ T-Cell Count (Flow Cytometry)

This technique is used to enumerate the population of CD4+ T-lymphocytes in whole blood.[12][13][14][15]

  • Sample Preparation: A whole blood sample is collected in an EDTA tube.

  • Antibody Staining: A specific volume of the blood sample is incubated with fluorescently labeled monoclonal antibodies that target specific cell surface markers. For CD4+ T-cell counting, antibodies against CD3 (to identify T-cells) and CD4 are used.

  • Red Blood Cell Lysis: Following incubation, a lysing solution is added to remove red blood cells.

  • Flow Cytometric Analysis: The stained sample is then acquired on a flow cytometer. The instrument uses lasers to excite the fluorochromes conjugated to the antibodies, and detectors to measure the emitted light.

  • Gating and Enumeration: A sequential gating strategy is employed to identify the lymphocyte population based on their forward and side scatter properties. Within the lymphocyte gate, T-cells are identified by their expression of CD3, and the CD4+ T-cell subset is then identified based on CD4 expression. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count.[15]

HIV-1 Genotypic Resistance Testing (Sanger Sequencing)

This assay detects mutations in the HIV-1 genome that are associated with resistance to antiretroviral drugs.[5][13][16][17][18][19][20]

  • RNA Extraction and Reverse Transcription: Viral RNA is extracted from the patient's plasma and reverse transcribed into cDNA as described in the viral load protocol.

  • PCR Amplification: The region of the pol gene encoding the reverse transcriptase enzyme is amplified from the cDNA using PCR. This is often a nested PCR approach to increase sensitivity and specificity.[16][17]

  • PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR reaction.

  • Cycle Sequencing: The purified PCR product is used as a template in a cycle sequencing reaction. This reaction is similar to PCR but includes dideoxynucleotides (ddNTPs) that are fluorescently labeled and terminate the extension of the DNA strand. Each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a different colored dye.[18][20]

  • Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis. A laser at the end of the capillary excites the fluorescent dyes, and a detector records the color of the fluorescence for each fragment.

  • Sequence Analysis: The sequence of the DNA is determined by the order of the colors detected. The resulting sequence is then compared to a wild-type HIV-1 reference sequence to identify mutations known to confer resistance to NRTIs like Lamivudine, Zidovudine, and Abacavir.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

HIV_Replication_and_NRTI_Action cluster_host_cell Host Cell Cytoplasm cluster_reverse_transcription Reverse Transcription HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA (ssDNA -> dsDNA) Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration into Host Genome (Nucleus) RT->Viral_DNA Synthesis dNTPs Host dNTPs dNTPs->RT Building Blocks NRTIs Lamivudine (3TC-TP) Zidovudine (AZT-TP) Abacavir (ABC-TP) NRTIs->RT Competitive Inhibition & Chain Termination HIV_Virus HIV-1 Virion HIV_Virus->HIV_RNA Enters Host Cell & Uncoats

Caption: HIV-1 Replication Cycle and the Mechanism of Action of NRTIs.

Efficacy_Assessment_Workflow cluster_patient_selection Patient Enrollment cluster_baseline Baseline Assessment (Week 0) cluster_treatment Antiretroviral Therapy cluster_monitoring Follow-up Monitoring (e.g., Weeks 24, 48, 96) cluster_endpoints Efficacy & Safety Endpoints Patient HIV-1 Infected Patient (Treatment-Naïve or Experienced) Baseline_VL HIV-1 Viral Load (qPCR) Patient->Baseline_VL Baseline_CD4 CD4+ T-Cell Count (Flow Cytometry) Patient->Baseline_CD4 Baseline_Geno Genotypic Resistance Test (Sanger Sequencing) Patient->Baseline_Geno Treatment_Arm_A Lamivudine + Zidovudine + Abacavir Baseline_VL->Treatment_Arm_A Treatment_Arm_B Comparator HAART Regimen Baseline_VL->Treatment_Arm_B Baseline_CD4->Treatment_Arm_A Baseline_CD4->Treatment_Arm_B Baseline_Geno->Treatment_Arm_A Baseline_Geno->Treatment_Arm_B Followup_VL HIV-1 Viral Load (qPCR) Treatment_Arm_A->Followup_VL Followup_CD4 CD4+ T-Cell Count (Flow Cytometry) Treatment_Arm_A->Followup_CD4 Safety Adverse Events Treatment_Arm_A->Safety Treatment_Arm_B->Followup_VL Treatment_Arm_B->Followup_CD4 Treatment_Arm_B->Safety Followup_Geno Genotypic Resistance Test (if Virologic Failure) Followup_VL->Followup_Geno Efficacy Virologic Suppression (HIV-1 RNA <50 copies/mL) Immunologic Response (Increase in CD4+ count) Followup_VL->Efficacy Followup_CD4->Efficacy

Caption: Experimental Workflow for Efficacy Assessment.

References

In Vitro Showdown: Lamivudine vs. Adefovir in the Suppression of HBV Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral therapeutics for Hepatitis B virus (HBV), Lamivudine and Adefovir have long been cornerstone treatments. This guide provides a comprehensive in vitro comparison of their efficacy in suppressing HBV replication, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data, methodologies, and mechanistic insights.

Executive Summary

Both Lamivudine and Adefovir are potent inhibitors of HBV replication, functioning as nucleoside/nucleotide analog reverse transcriptase inhibitors. In vitro studies demonstrate that while both drugs are effective against wild-type HBV, their performance varies significantly against Lamivudine-resistant strains. Adefovir generally exhibits a more favorable profile against these resistant mutants, maintaining a lower inhibitory concentration. This guide will delve into the quantitative data underpinning these findings, outline the experimental protocols for their assessment, and visualize the molecular pathways through which these drugs exert their antiviral effects.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activity of Lamivudine and Adefovir against both wild-type and Lamivudine-resistant HBV strains. The data, derived from studies utilizing human hepatoma cell lines (HepG2), highlights the 50% inhibitory concentration (IC50) for each compound.

DrugHBV StrainIC50 (µM)Fold Change in IC50 (vs. Wild-Type)
Lamivudine Wild-Type0.006-
L180M + M204V>100>16,667
Adefovir Wild-Type0.07-
L180M + M204V0.22.85

Table 1: Comparative IC50 Values of Lamivudine and Adefovir Against Wild-Type and Lamivudine-Resistant HBV. This table clearly illustrates the dramatic loss of potency for Lamivudine against the common L180M + M204V resistant mutant, while Adefovir's efficacy is only mildly affected[1].

DrugParameterResult
Adefovir Reduction in RNA synthesis (in primary tupaia hepatocytes)3-fold more effective than Lamivudine
Reduction in viral surface antigen production (in primary tupaia hepatocytes)3-fold more effective than Lamivudine

Table 2: Comparative Efficacy in a Primary Hepatocyte Model. This data suggests that Adefovir may have a more pronounced effect on the early stages of viral replication and protein production compared to Lamivudine[2].

Experimental Protocols

The following outlines a generalized protocol for assessing the in vitro anti-HBV activity of compounds like Lamivudine and Adefovir, based on methodologies described in the cited literature.

1. Cell Culture and Maintenance:

  • Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Transfection with HBV Genome:

  • To establish HBV replication, HepG2 cells are transfected with a plasmid containing a greater-than-unit-length HBV genome using a suitable transfection reagent (e.g., lipofectamine-based methods).

3. Drug Treatment:

  • Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral drugs (Lamivudine or Adefovir).

  • The cells are incubated for a defined period (e.g., 6 days), with the medium and drug being replenished every 2-3 days.

4. Quantification of HBV Replication Markers:

  • Extracellular HBV DNA: The cell culture supernatant is collected, and viral particles are precipitated. DNA is then extracted and quantified using quantitative real-time PCR (qPCR) to determine the amount of secreted HBV DNA.

  • Intracellular HBV Replicative Intermediates: Cells are lysed, and intracellular core particles are isolated. DNA is extracted from these particles and analyzed by Southern blot or qPCR to assess the levels of HBV replicative intermediates.

  • HBV Antigens (HBeAg and HBsAg): The levels of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

5. Data Analysis:

  • The concentration of the drug that inhibits 50% of viral replication (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

Both Lamivudine and Adefovir target the HBV polymerase, a critical enzyme for viral replication. Their mechanism of action involves competitive inhibition of the reverse transcriptase activity of the polymerase, leading to chain termination during viral DNA synthesis.

HBV_Replication_and_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Antiviral Drugs pgRNA pgRNA Core_particle Core Particle Assembly pgRNA->Core_particle cccDNA cccDNA cccDNA->pgRNA Transcription HBV_DNA_synthesis HBV DNA Synthesis (Reverse Transcription) Virion_release Virion Release HBV_DNA_synthesis->Virion_release HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating Uncoating->cccDNA Core_particle->HBV_DNA_synthesis Lamivudine Lamivudine Lamivudine->HBV_DNA_synthesis Inhibits Adefovir Adefovir Adefovir->HBV_DNA_synthesis Inhibits

Figure 1: HBV Replication Cycle and Points of Inhibition. This diagram illustrates the key steps in the HBV replication cycle within a hepatocyte and highlights that both Lamivudine and Adefovir target the reverse transcription step, thereby inhibiting HBV DNA synthesis.

Experimental_Workflow cluster_analysis Analysis start Start: Culture HepG2 Cells transfection Transfect with HBV Genome start->transfection drug_treatment Treat with Lamivudine or Adefovir transfection->drug_treatment incubation Incubate for 6 Days drug_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis qpcr qpcr supernatant_collection->qpcr Extracellular HBV DNA (qPCR) elisa elisa supernatant_collection->elisa HBeAg/HBsAg (ELISA) southern_blot southern_blot cell_lysis->southern_blot Intracellular HBV DNA (Southern Blot/qPCR) end End: Calculate IC50 qpcr->end elisa->end southern_blot->end

Figure 2: In Vitro Anti-HBV Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro experiment to compare the efficacy of antiviral drugs against HBV.

Conclusion

The in vitro data presented in this guide provides a clear comparison of Lamivudine and Adefovir in their ability to suppress HBV replication. While both are effective against wild-type virus, Adefovir demonstrates a significant advantage in potency against common Lamivudine-resistant HBV strains. The detailed experimental protocols and mechanistic diagrams offer valuable resources for researchers in the field of HBV therapeutics. These findings underscore the importance of continued research and development of novel antiviral agents with improved resistance profiles to combat chronic Hepatitis B infection.

References

Unveiling the YMDD Mutation: A Cornerstone of Lamivudine Resistance in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term management of chronic Hepatitis B virus (HBV) infection. A key player in this resistance landscape is the mutation within the highly conserved Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif of the HBV reverse transcriptase (RT), the primary target of the nucleoside analog Lamivudine. This guide provides a comprehensive comparison of wild-type HBV and its YMDD mutants, supported by experimental data, detailed methodologies, and visual representations to aid researchers in understanding and combating this critical resistance mechanism.

The YMDD Mutation: A Molecular Switch for Resistance

The YMDD motif is an essential component of the catalytic site of the HBV reverse transcriptase, responsible for the polymerization of the viral DNA. Lamivudine, a synthetic nucleoside analog, acts as a chain terminator during reverse transcription. However, specific amino acid substitutions within the YMDD motif dramatically reduce the binding affinity of Lamivudine's active triphosphate form to the viral polymerase, thereby conferring resistance.

The most prevalent and clinically significant mutations involve the substitution of methionine (M) at codon 204 with either valine (V) or isoleucine (I), resulting in YVDD and YIDD variants, respectively.[1] While these mutations effectively render the virus resistant to Lamivudine, they can also be associated with a decrease in the replication fitness of the virus compared to the wild-type strain.

Comparative Antiviral Susceptibility

In vitro studies have consistently demonstrated a significant increase in the 50% inhibitory concentration (IC50) of Lamivudine required to suppress the replication of YMDD mutants compared to the wild-type virus. This quantitative data underscores the clinical challenge posed by these resistant strains.

HBV Strain Amino Acid Motif Lamivudine IC50 (µM) Fold Change in Resistance
Wild-TypeYMDD0.01 - 0.1-
MutantYIDD (rtM204I)> 10> 100
MutantYVDD (rtM204V)> 10> 100

Note: IC50 values can vary between studies and experimental systems. The data presented is a representative summary from multiple sources.

The emergence of Lamivudine resistance has necessitated the development and use of alternative antiviral agents with different resistance profiles. Entecavir and Tenofovir are now considered first-line treatments for chronic Hepatitis B, in part due to their high barrier to resistance and their efficacy against Lamivudine-resistant strains.

Antiviral Agent Wild-Type HBV IC50 (µM) YMDD Mutant HBV IC50 (µM)
Entecavir0.002 - 0.010.01 - 0.05
Tenofovir0.1 - 0.80.1 - 1.0
Adefovir0.1 - 1.00.5 - 2.0

Note: This table provides a general comparison. Specific IC50 values can vary based on the specific YMDD mutation and experimental conditions.

Experimental Protocols for Validating Lamivudine Resistance

The following section outlines the key experimental methodologies used to characterize and validate the role of the YMDD mutation in Lamivudine resistance.

Site-Directed Mutagenesis of the HBV Polymerase Gene

This technique is fundamental for creating specific YMDD mutations in a wild-type HBV plasmid, allowing for controlled in vitro studies.

Objective: To introduce a specific point mutation (e.g., M204V or M204I) into the HBV polymerase gene within an expression plasmid.

Materials:

  • Wild-type HBV expression plasmid (e.g., containing a greater-than-genome-length HBV DNA)

  • Custom-designed mutagenic primers (forward and reverse) containing the desired nucleotide change.

  • High-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Protocol:

  • Primer Design: Design complementary forward and reverse primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle of the primer. The primers should have a melting temperature (Tm) between 55°C and 65°C.

  • PCR Amplification: Perform a thermal cycling reaction using the wild-type HBV plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

    • Initial Denaturation: 95°C for 2 minutes

    • 20-25 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 68-72°C for 1 minute/kb of plasmid length

    • Final Extension: 68-72°C for 5 minutes

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Cell Culture and Transfection for HBV Replication Assays

Human hepatoma cell lines, such as Huh7 or HepG2, are commonly used to study HBV replication in vitro.

Objective: To introduce the wild-type or YMDD mutant HBV plasmid into a suitable cell line to produce viral particles.

Materials:

  • Huh7 or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Wild-type and YMDD mutant HBV expression plasmids

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)

  • 6-well cell culture plates

Protocol:

  • Cell Seeding: Seed Huh7 or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Typically, 2-4 µg of plasmid DNA is used per well of a 6-well plate.

  • Incubation: Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.

  • Media Change: After 4-6 hours, replace the transfection medium with fresh complete DMEM.

  • Harvesting: At various time points post-transfection (e.g., 3, 5, and 7 days), harvest the cell culture supernatant and cell lysates for analysis of viral markers.

Antiviral Susceptibility Assay

This assay is used to determine the concentration of an antiviral drug required to inhibit HBV replication by 50% (IC50).

Objective: To quantify the susceptibility of wild-type and YMDD mutant HBV to Lamivudine and other antiviral agents.

Materials:

  • Transfected cells producing wild-type or YMDD mutant HBV

  • Lamivudine, Entecavir, Tenofovir, and Adefovir of known concentrations

  • Reagents for quantifying HBV DNA (e.g., qPCR master mix, primers, and probe) or HBeAg (ELISA kit)

Protocol:

  • Drug Treatment: 24 hours post-transfection, replace the cell culture medium with fresh medium containing serial dilutions of the antiviral drugs (e.g., Lamivudine ranging from 0.001 µM to 100 µM). Include a no-drug control.

  • Incubation: Incubate the cells for 5-7 days, replacing the drug-containing medium every 2-3 days.

  • Sample Collection: Harvest the cell culture supernatant.

  • Quantification of Viral Replication:

    • qPCR: Extract viral DNA from the supernatant and quantify the HBV DNA copy number using a real-time quantitative PCR (qPCR) assay.

    • ELISA: Measure the level of secreted Hepatitis B e-antigen (HBeAg) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: Plot the percentage of viral replication inhibition against the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in HBV DNA levels or HBeAg production compared to the no-drug control.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in studying Lamivudine resistance.

lamivudine_resistance_mechanism cluster_wt Wild-Type HBV Polymerase cluster_mutant YMDD Mutant HBV Polymerase wt_polymerase YMDD Motif dna_synthesis Viral DNA Synthesis wt_polymerase->dna_synthesis Incorporates dNTPs lamivudine_tp Lamivudine-TP lamivudine_tp->wt_polymerase Binds to catalytic site lamivudine_tp->dna_synthesis Causes chain termination mutant_polymerase YVDD/YIDD Motif dna_synthesis2 Viral DNA Synthesis (continues) mutant_polymerase->dna_synthesis2 Incorporates dNTPs lamivudine_tp2 Lamivudine-TP lamivudine_tp2->mutant_polymerase Reduced binding (steric hindrance)

Caption: Molecular mechanism of Lamivudine resistance due to the YMDD mutation.

experimental_workflow start Start: Wild-Type HBV Plasmid sdm Site-Directed Mutagenesis (Introduce YMDD mutation) start->sdm transfection Transfection into Hepatoma Cells (e.g., Huh7) start->transfection mutant_plasmid YMDD Mutant HBV Plasmid sdm->mutant_plasmid mutant_plasmid->transfection wt_cells Cells producing Wild-Type HBV transfection->wt_cells mutant_cells Cells producing YMDD Mutant HBV transfection->mutant_cells drug_treatment Antiviral Drug Treatment (Serial Dilutions) wt_cells->drug_treatment mutant_cells->drug_treatment quantification Quantification of Viral Replication (qPCR/ELISA) drug_treatment->quantification ic50 IC50 Determination and Comparison quantification->ic50

References

Benchmarking New Antiviral Compounds Against Lamivudine's Performance in Hepatitis B Virus (HBV) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

For decades, Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the treatment of chronic Hepatitis B (HBV) infection.[1] Its mechanism relies on the intracellular phosphorylation to its active triphosphate metabolite, which then competes with natural deoxynucleosides for incorporation into the elongating viral DNA chain by the HBV polymerase, leading to chain termination.[1] However, the long-term efficacy of Lamivudine is hampered by the emergence of drug-resistant mutations, primarily at the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase.[2][3] This has spurred the development of a diverse pipeline of new antiviral compounds with novel mechanisms of action, aiming for improved potency, a higher barrier to resistance, and ultimately, a functional cure for HBV.

This guide provides an objective comparison of the in vitro performance of several new classes of anti-HBV compounds against Lamivudine, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying mechanisms and workflows.

Data Presentation: Comparative Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Lamivudine and selected new antiviral compounds against wild-type and, where available, Lamivudine-resistant HBV. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic window of a compound.

Compound ClassCompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Notes
Nucleoside Reverse Transcriptase Inhibitor (NRTI) Lamivudine (3TC) HBV PolymeraseHepAD380.09[4]>100>1111Reference compound.
Nucleoside Reverse Transcriptase Inhibitor (NRTI) NCC HBV PolymeraseHepG2.RL1 (Lam-R)0.84 ± 0.12[5]Not SpecifiedNot SpecifiedPotent against Lamivudine-resistant (rtL180M/M204V) HBV.[5]
Capsid Assembly Modulator (CAM) BAY 41-4109 Core ProteinHepG2.2.150.05[6]7[6]140Induces formation of aberrant capsids.[6][7]
Capsid Assembly Modulator (CAM) JNJ-6379 Core ProteinHepG2.1170.054[7]>100>1852Accelerates capsid assembly.[7]
Capsid Assembly Modulator (CAM) GST-HG141 Core ProteinHepG2.2.150.0082 ± 0.0037>50>6098Potent against genotypes A-D and known resistant mutants.[8]
cccDNA Formation Inhibitor CCC-0346 cccDNA SynthesisHepDE190.35[6]2.57[6]7.34Interferes with cccDNA synthesis.[6]
cccDNA Formation Inhibitor ccc_R08 cccDNA-dependent processesPrimary Human Hepatocytes0.2 - 5[6]Not SpecifiedNot SpecifiedReduces extracellular HBsAg and HBeAg.[6]
Entry Inhibitor Myrcludex B (Bulevirtide) NTCP ReceptorHepG2-NTCPIC90 < 0.001[9]Not SpecifiedNot SpecifiedBlocks viral entry.[9][10]
RNase H Inhibitor Compound 110 (α-hydroxytropolone) RNase HHepG2-NTCP0.049 - 0.078[11]16 - 100>204 - 2040Active against wild-type and Lamivudine-resistant HBV.[11]
Antisense Oligonucleotide Bepirovirsen All HBV RNAsClinical TrialsNot ApplicableNot ApplicableNot ApplicableReduces HBsAg and HBV DNA in patients.[12][13][14][15]

Experimental Protocols

Determination of Antiviral Activity (EC50) in HepG2.2.15 Cells

This protocol describes a common method to determine the 50% effective concentration (EC50) of a compound for inhibiting HBV replication.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds and Lamivudine (as a positive control)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Lamivudine in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a "no drug" control.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 incubator, with a medium change containing the respective compound concentrations on day 3.

  • Harvesting Viral DNA: After incubation, collect the cell culture supernatant.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the concentration of the compound that inhibits HBV DNA replication by 50% compared to the "no drug" control. This value is the EC50.[4]

Determination of Cytotoxicity (CC50) by MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • HepG2 cells (or the cell line used for the antiviral assay)

  • Culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds as in the antiviral assay. Include a "no compound" control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 6 days).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17][18][19][20]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16][17][18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "no compound" control. The concentration that reduces cell viability by 50% is the CC50.[16][17][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HBV_Replication_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_nucleus Hepatocyte cluster_drugs Antiviral Targets HBV_virion HBV Virion NTCP NTCP Receptor HBV_virion->NTCP 1. Entry endosome Endosome NTCP->endosome rcDNA rcDNA endosome->rcDNA 2. Uncoating cytoplasm Cytoplasm nucleus Nucleus rcDNA->nucleus cccDNA cccDNA pgRNA pgRNA capsid Nucleocapsid pgRNA->capsid 5. Encapsidation core_protein Core Protein core_protein->capsid polymerase Polymerase polymerase->capsid capsid->nucleus cccDNA Amplification capsid->rcDNA 6. Reverse Transcription new_virion New Virion Assembly capsid->new_virion 7. Assembly release Release new_virion->release cccDNA_n cccDNA rcDNA_n->cccDNA_n 3. cccDNA Formation pgRNA_n pgRNA cccDNA_n->pgRNA_n 4. Transcription mRNA_n mRNAs cccDNA_n->mRNA_n entry_inhibitor Entry Inhibitors (e.g., Myrcludex B) entry_inhibitor->NTCP cccDNA_inhibitor cccDNA Inhibitors (e.g., ccc_R08) cccDNA_inhibitor->cccDNA_n aso ASOs (e.g., Bepirovirsen) aso->pgRNA_n aso->mRNA_n cam Capsid Assembly Modulators (e.g., BAY 41-4109) cam->capsid nrti NRTIs (e.g., Lamivudine) nrti->rcDNA Inhibits Polymerase

Caption: HBV replication cycle and targets of antiviral compounds.

Lamivudine_Mechanism cluster_cell Hepatocyte cluster_virus HBV Replication Lamivudine Lamivudine Lam_MP Lamivudine Monophosphate Lamivudine->Lam_MP Host Kinases Lam_DP Lamivudine Diphosphate Lam_MP->Lam_DP Lam_TP Lamivudine Triphosphate (Active Form) Lam_DP->Lam_TP HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Lam_TP->HBV_Polymerase Competitive Inhibition pgRNA pgRNA template pgRNA->HBV_Polymerase viral_DNA Growing Viral DNA HBV_Polymerase->viral_DNA Incorporation terminated_DNA Chain-Terminated DNA HBV_Polymerase->terminated_DNA Incorporation of Lam-TP dNTPs Natural dNTPs dNTPs->HBV_Polymerase

Caption: Mechanism of action of Lamivudine.

Experimental_Workflow cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) start Start cell_culture Seed HepG2.2.15 (Antiviral) & HepG2 (Cytotoxicity) cells start->cell_culture compound_prep Prepare serial dilutions of test compounds cell_culture->compound_prep treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 6 days treatment->incubation harvest_supernatant Harvest cell supernatant incubation->harvest_supernatant mtt_assay Perform MTT Assay incubation->mtt_assay dna_extraction Extract HBV DNA harvest_supernatant->dna_extraction qPCR Quantify HBV DNA by qPCR dna_extraction->qPCR calc_ec50 Calculate EC50 qPCR->calc_ec50 end Determine Selectivity Index (SI = CC50 / EC50) calc_ec50->end measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance calc_cc50 Calculate CC50 measure_absorbance->calc_cc50 calc_cc50->end

Caption: Experimental workflow for benchmarking antiviral compounds.

References

Safety Operating Guide

Navigating the Disposal of Epervudine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for the investigational antiviral agent, Epervudine, necessitates a conservative approach guided by established best practices for pharmaceutical and chemical waste management. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste in a laboratory setting.

This compound is classified as a nucleoside analogue and a deoxyuridine analogue, developed as an antiviral agent.[1] While specific safety data sheets (SDS) with detailed disposal instructions for this compound are not publicly available, its classification as a Zidovudine-type antiviral provides a basis for handling and disposal recommendations.[2] In the absence of explicit data, laboratory personnel must treat this compound as a potentially hazardous chemical and pharmaceutical waste.

Recommended Disposal Procedures for this compound in a Laboratory Setting

The following procedures are derived from general guidelines for the disposal of laboratory chemical and pharmaceutical waste. A risk assessment should be conducted prior to handling and disposal.

Step 1: Waste Identification and Segregation

  • Pure this compound (Unused/Expired): Treat as chemical waste. Do not mix with other waste streams.

  • Contaminated Labware: Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered contaminated waste.

  • Liquid Waste: Solutions containing this compound must be collected and treated as chemical waste. Do not dispose of this compound solutions down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

  • Solid Waste: Collect pure this compound and contaminated labware in a designated, leak-proof container clearly labeled "Hazardous Waste: this compound."

  • Liquid Waste: Use a dedicated, sealed, and shatter-proof container for liquid this compound waste. The container must be clearly labeled "Hazardous Liquid Waste: this compound" and list all chemical constituents and their approximate concentrations.

  • Sharps: Place contaminated sharps in a puncture-resistant sharps container.

Step 3: Storage

  • Store all this compound waste in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed and stored in a secondary containment bin to prevent spills.

  • The storage area should be clearly marked and away from general laboratory traffic.

Step 4: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete inventory of the this compound waste.

  • Follow all institutional and local regulations for the final disposal of chemical and pharmaceutical waste, which typically involves incineration by a licensed waste management vendor.

Summary of General Disposal Options for Laboratory Pharmaceutical Waste

Disposal OptionApplicability for this compound (in a research setting)Key Considerations
Licensed Hazardous Waste Vendor Recommended Ensures compliant disposal through high-temperature incineration. Must be arranged through the institution's EHS department.
Sewer Disposal (Flushing) Not Recommended Prohibited for hazardous waste pharmaceuticals to prevent environmental contamination.[3]
Regular Trash Not Recommended Inappropriate for chemical and pharmaceutical waste in a laboratory setting.
"Take-Back" Programs Generally for household medicinesNot applicable for laboratory-generated waste.

Decision Workflow for Laboratory Chemical Waste Disposal

start Start: Chemical Waste Generated sds_check Is a Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds  Yes no_sds No specific disposal information available. sds_check->no_sds No hazard_assessment Conduct a hazard assessment based on chemical class and known properties. no_sds->hazard_assessment hazardous Is the waste likely hazardous (e.g., toxic, reactive, flammable, corrosive)? hazard_assessment->hazardous non_hazardous Treat as non-hazardous chemical waste. hazardous->non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for guidance and disposal. hazardous->contact_ehs  Yes institutional_procedure Follow institutional procedures for non-hazardous chemical waste. non_hazardous->institutional_procedure incineration Dispose as hazardous waste via licensed vendor (incineration). contact_ehs->incineration

Disposal Decision Workflow

Disclaimer: The information provided is based on general best practices for laboratory safety and chemical handling. It is not a substitute for a compound-specific Safety Data Sheet. Researchers and laboratory personnel are responsible for complying with all applicable federal, state, and institutional regulations regarding waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epervudine
Reactant of Route 2
Epervudine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.